molecular formula C6H9N3O2 B1265686 4-Amino-2,6-dimethoxypyrimidine CAS No. 3289-50-7

4-Amino-2,6-dimethoxypyrimidine

Cat. No.: B1265686
CAS No.: 3289-50-7
M. Wt: 155.15 g/mol
InChI Key: LNTJJKHTAZFVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dimethoxypyrimidine is methoxy substituted 4-aminopyrimidine. Molecules of this compound are linked by an N-H.O hydrogen bond and an N-H.N hydrogen bond, forming sheets containing centrosymmetric rings. Photocatalytic degradation of this compound on TiO2 has been reported. Mass spectra of this compound has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJJKHTAZFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062959
Record name 4-Pyrimidinamine, 2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3289-50-7
Record name 2,6-Dimethoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3289-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-4-aminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2,6-dimethoxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinamine, 2,6-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyrimidinamine, 2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxypyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHOXY-4-AMINOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSF4SEX5LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,6-dimethoxypyrimidine (CAS 3289-50-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dimethoxypyrimidine is a substituted pyrimidine (B1678525) derivative of significant interest in the fields of medicinal chemistry and agrochemistry. Its structural scaffold serves as a crucial building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on its role as a pivotal intermediate in the development of pharmaceuticals and herbicides.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3289-50-7
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Melting Point 149 - 152 °C
Boiling Point No information available
Appearance White to off-white crystalline powder[1]
Solubility Soluble in methanol (B129727) (25 mg/mL)
InChI Key LNTJJKHTAZFVJJ-UHFFFAOYSA-N
SMILES COc1cc(N)nc(OC)n1

Synthesis of this compound

The synthesis of this compound has evolved from traditional methods with environmental drawbacks to more streamlined and greener processes.

Traditional Synthesis Route: The Barbituric Acid Method

An older method for the synthesis of this compound starts from barbituric acid. This process involves the chlorination of barbituric acid using phosphorus oxychloride to yield trichloropyrimidine. Subsequent ammoniation produces a mixture of 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine. These isomers then undergo methoxylation to produce the final product. A major drawback of this method is the use of the highly toxic phosphorus oxychloride, which generates a significant amount of colored phosphorus-containing wastewater.[2]

Greener Synthesis Route: From Cyanoacetate (B8463686) and Urea (B33335)

A more contemporary and environmentally friendly approach utilizes cyanoacetate and urea as starting materials.[2] This two-step process involves an initial cyclization reaction followed by methylation. This method avoids the use of hazardous reagents like phosphorus oxychloride, thus simplifying the process and reducing environmental pollution.[2]

G cluster_synthesis Greener Synthesis Workflow start Cyanoacetate + Urea cyclization Cyclization Reaction (Sodium Methoxide in Methanol) start->cyclization intermediate 4-Amino-2,6(1H,3H)-pyrimidinedione cyclization->intermediate methylation Two-Step Methylation (Methylating Agent, Solid Base, Phase Transfer Catalyst) intermediate->methylation product This compound methylation->product purification Purification (Recrystallization) product->purification final_product High-Purity Product purification->final_product

Caption: Workflow for the greener synthesis of this compound.

Detailed Experimental Protocol: Greener Synthesis Route

This protocol is a composite based on information from multiple patents.[2][3]

Step 1: Cyclization Reaction to form 4-Amino-2,6(1H,3H)-pyrimidinedione

  • To a reaction vessel, add broken sodium blocks to absolute methanol and stir until the sodium is completely dissolved to form sodium methoxide.

  • Slowly add methyl cyanoacetate to the solution.

  • After a period of reaction, add urea to the mixture.

  • Heat the reaction mixture to reflux at 65-80 °C for 3-4 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to collect the solid precipitate.

  • Dissolve the filter cake in water and adjust the pH to neutral (7.0-7.5) with a suitable acid.

  • Stir the mixture thoroughly, then filter to collect the precipitated product.

  • Dry the solid to obtain 4-Amino-2,6(1H,3H)-pyrimidinedione.

Step 2: Methylation Reaction to form this compound

  • In a reaction vessel, combine the 4-Amino-2,6(1H,3H)-pyrimidinedione from Step 1, a solid base (e.g., potassium carbonate), a phase transfer catalyst, and a methylating agent (e.g., dimethyl sulfate) in a suitable solvent.

  • Heat the mixture and maintain the temperature between 60 and 80 °C for 8-10 hours.

  • Upon completion of the reaction, cool the mixture to room temperature and filter.

  • The filtrate is then distilled to dryness to yield crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[3]

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMR δ 6.60 (s, 2H, NH₂), 5.33 (s, 1H, CH), 3.71 (d, 6H, OCH₃) ppm (in DMSO-d6)
¹³C NMR δ 172.4, 163.8, 79.9, 54.1 ppm (in DMSO-d6)
FT-IR Expected peaks: N-H stretching (amine) ~3400-3300 cm⁻¹, C-H stretching (aromatic and aliphatic) ~3100-2800 cm⁻¹, C=N and C=C stretching (pyrimidine ring) ~1650-1450 cm⁻¹, C-O stretching (methoxy) ~1250-1050 cm⁻¹[4]
Mass Spec. Molecular Ion (M⁺) expected at m/z 155. Fragmentation may involve loss of methyl or methoxy (B1213986) groups.[5]

G cluster_workflow Spectroscopic Analysis Workflow sample Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Logical workflow for the spectroscopic confirmation of chemical structures.

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate, primarily utilized in the synthesis of sulfonylurea herbicides and certain sulfonamide drugs.

Intermediate for Sulfonylurea Herbicides

The isomeric compound, 2-amino-4,6-dimethoxypyrimidine (B117758), is a key precursor in the production of several sulfonylurea herbicides, such as bensulfuron-methyl (B33747) and nicosulfuron.[6][7] These herbicides are highly effective at low concentrations and act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] This specific mode of action makes them selective for weeds with minimal impact on crops that have a resistant form of the ALS enzyme.

G cluster_pathway Mechanism of Action of Sulfonylurea Herbicides herbicide Sulfonylurea Herbicide (derived from aminodimethoxypyrimidine) als Acetolactate Synthase (ALS) in Plants herbicide->als Inhibits amino_acids Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, Isoleucine) als->amino_acids Catalyzes growth Plant Growth and Development amino_acids->growth Essential for

Caption: Signaling pathway illustrating the mechanism of action of sulfonylurea herbicides.

Precursor for Sulfadimethoxine

This compound is an important intermediate in the synthesis of sulfadimethoxine, a sulfonamide antibiotic.[8] Sulfadimethoxine is used in veterinary medicine to treat a variety of bacterial infections.[8] The synthesis involves the condensation of this compound with a derivative of sulfanilic acid.

Potential in Antiviral and Anticancer Research

While this compound itself is not typically the active pharmaceutical ingredient, the pyrimidine core is a well-established scaffold in the design of kinase inhibitors for cancer therapy.[1][4][8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives can be designed to bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting cancer cell proliferation and survival.[1][4] Therefore, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in oncology and virology.

Conclusion

This compound is a compound of considerable industrial and research importance. Its value lies not in its intrinsic biological activity, but in its role as a versatile and key intermediate for the synthesis of a range of commercially significant molecules, including herbicides and pharmaceuticals. The development of greener synthetic routes has enhanced its appeal from an industrial perspective. For researchers in drug discovery, this pyrimidine derivative offers a robust scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

References

An In-depth Technical Guide to 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Amino-2,6-dimethoxypyrimidine, a key intermediate in the synthesis of various agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

This compound is a substituted pyrimidine (B1678525) with significant applications in the chemical industry. Below is a summary of its key quantitative data.

PropertyValueReference
Molecular Weight 155.15 g/mol [1]
Molecular Formula C₆H₉N₃O₂[1]
CAS Number 3289-50-7[1]
Melting Point 149-152 °C (lit.)
Appearance White crystalline solid
Solubility Soluble in methanol (B129727) (25 mg/mL)

Synthesis and Experimental Protocols

The synthesis of aminodimethoxypyrimidines is a critical process for the production of sulfonylurea herbicides. While the user requested information on this compound, the available literature predominantly details the synthesis of its isomer, 2-Amino-4,6-dimethoxypyrimidine (B117758). The following protocols are based on documented methods for this widely used intermediate.

Synthesis of 2-Amino-4,6-dimethoxypyrimidine from Malononitrile (B47326)

A common synthetic route involves the use of malononitrile as a starting material. The process includes imidization, cyanamide (B42294) substitution, and aromatic cyclization.[2]

Experimental Protocol:

  • Imidization: In a 2L four-hole flask, malononitrile (132.0g, 2.0mol) and methanol (320.0g, 10.0mol) are mixed in a methyl tert-butyl ether solution (1000ml) with cobalt chloride (1.5g) as a catalyst. Dry hydrogen chloride gas is introduced while maintaining the pressure at 0.1-0.5 MPa and the temperature at 25-35 °C. The reaction is stirred for 4 hours. After the reaction, the system is degassed and filtered to obtain a solution of dimethoxy malonimidate, which is used directly in the next step.[2]

  • Cyanamide Substitution and Cyclization: In a buffered aqueous solution at a temperature of -20 to 60 °C, cyanamide is added, followed by the dimethoxy malonimidate solution from the previous step. The pH is controlled between 5 and 10. After the addition is complete, the mixture is stirred for 4-10 hours.[2]

  • Cyclization and Purification: The resulting mixture is heated to 90-140 °C for 3-8 hours in a suitable solvent such as toluene (B28343) or chlorobenzene, with a catalyst like formic acid or boric acid. The reaction mixture is then cooled, and the crude product precipitates. The crude product is recrystallized from hot toluene to yield white crystals of 2-Amino-4,6-dimethoxypyrimidine with a purity greater than 99%.[2]

Synthesis from 2-Amino-4,6-dihydroxypyrimidine

Another method involves the methylation of 2-Amino-4,6-dihydroxypyrimidine using dimethyl carbonate.[3]

Experimental Protocol:

  • Reaction Setup: 25.4g of 2-Amino-4,6-dihydroxypyrimidine and 72g of dimethyl carbonate (molar ratio 1:4) are added to a 150ml autoclave.[3]

  • Methylation: The mixture is heated to 140 °C and the reaction proceeds for 8 hours.[3]

  • Work-up and Purification: After the reaction, insoluble solids are removed by filtration at room temperature. The filtrate is subjected to reduced pressure distillation (0.05 atm, 40 °C) to obtain the crude product. The crude 2-Amino-4,6-dimethoxypyrimidine is then dissolved in ethyl acetate (B1210297) and recrystallized by heating to 70-90 °C for half an hour, followed by cooling. The pure product is obtained by filtering off the solvent.[3]

Analytical Characterization Protocols

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra for pyrimidine derivatives is as follows:

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Transfer the solution to a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.[4]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm. A higher number of scans is required due to the low natural abundance of ¹³C.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

  • Chromatographic Conditions: A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5]

  • Detection: UV detection is commonly used for quantification.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-Amino-4,6-dimethoxypyrimidine.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_purification Purification Malononitrile Malononitrile Imidization Imidization Reaction (HCl, CoCl2) Malononitrile->Imidization Methanol Methanol Methanol->Imidization Dimethoxy_malonimidate Dimethoxy malonimidate Imidization->Dimethoxy_malonimidate Cyclization_Reaction Cyclization Reaction Dimethoxy_malonimidate->Cyclization_Reaction Cyanamide Cyanamide Cyanamide->Cyclization_Reaction Crude_Product Crude 2-Amino-4,6- dimethoxypyrimidine Cyclization_Reaction->Crude_Product Recrystallization Recrystallization (Toluene) Crude_Product->Recrystallization Pure_Product Pure 2-Amino-4,6- dimethoxypyrimidine Recrystallization->Pure_Product

Caption: Synthesis workflow for 2-Amino-4,6-dimethoxypyrimidine.

Biological Significance

While this compound itself is primarily an intermediate, the broader class of aminodimethoxypyrimidines are crucial precursors in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy and low toxicity. The 2-amino-4,6-dimethoxypyrimidine moiety is a key structural component of several commercial herbicides.[6] The study of such compounds and their synthesis is therefore of high importance in the agrochemical industry.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2,6-dimethoxypyrimidine, tailored for researchers, scientists, and professionals in drug development. This document collates essential quantitative data, details relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Data

This compound is a substituted pyrimidine (B1678525) derivative with applications in pharmaceutical and chemical synthesis.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[2]
Molecular Weight 155.15 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 149 - 152 °C[3]
Solubility Soluble in methanol (B129727) (25 mg/mL)[4]
pKa (Predicted) 3.35 ± 0.10[4]
Boiling Point No information available
Flash Point No information available[3]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical and pharmaceutical research. The following sections detail standardized experimental protocols for key properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.[5]

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.[6] The sample should be tightly packed to a height of 1-2 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, often alongside a thermometer. Modern apparatuses utilize a heated metal block for uniform temperature distribution.[5]

  • Heating and Observation: The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, especially when approaching the expected melting point.[6]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range.[8] For a pure compound, this range is typically narrow.

Solubility Determination

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.[9]

Methodology:

  • Solvent Selection: A known volume of the desired solvent (e.g., methanol, water) is placed in a test tube or vial.[10]

  • Solute Addition: A pre-weighed amount of this compound is added to the solvent in small increments.[11]

  • Equilibration: After each addition, the mixture is vigorously agitated and allowed to reach equilibrium.[10] Temperature should be kept constant throughout the experiment.[11]

  • Observation: The point at which no more solute dissolves, and solid particles remain visible even after prolonged agitation, indicates that a saturated solution has been formed.[11]

  • Quantification: For quantitative analysis, the saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[12][13]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[14]

Methodology:

  • Solution Preparation: A solution of this compound with a known concentration is prepared. The ionic strength of the solution should be kept constant using a background electrolyte.[15]

  • Titration: A standardized solution of a strong acid or base is incrementally added to the sample solution.[15]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[15]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[16]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.[17] The shake-flask method is the traditional and most reliable technique for LogP determination.[18]

Methodology:

  • Phase Preparation: Two immiscible solvents, typically n-octanol and water, are pre-saturated with each other.[19]

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning of the compound between the two layers.[14][19]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.[20]

  • Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[21]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[17]

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property, such as melting point.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_conclusion Conclusion start Start sample_prep Sample Preparation start->sample_prep apparatus_setup Apparatus Setup sample_prep->apparatus_setup Prepared Sample data_acquisition Data Acquisition apparatus_setup->data_acquisition data_processing Data Processing data_acquisition->data_processing Raw Data result_reporting Result Reporting data_processing->result_reporting end End result_reporting->end Final Report

Caption: Generalized workflow for physicochemical property determination.

References

An In-Depth Technical Guide to the Solubility of 4-Amino-2,6-dimethoxypyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility profile in different organic solvents is crucial for process development, formulation, and quality control in drug discovery and manufacturing.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The following tables summarize the available quantitative data, providing a valuable resource for solvent selection and optimization of experimental conditions.

Table 1: Solubility of this compound in a Pure Organic Solvent

SolventTemperature (°C)Solubility (mg/mL)
MethanolNot Specified25[1]

Table 2: Mole Fraction Solubility (x) of this compound in Binary Solvent Mixtures at Various Temperatures (K)

Data extracted from Xu, R., et al. (2018). Solubility Modeling and Solution Thermodynamics of this compound in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water. Journal of Chemical & Engineering Data, 63(11), 4234-4240.

Methanol (1) + Water (2)

Temperature (K)w₁=0.0w₁=0.1w₁=0.2w₁=0.3w₁=0.4w₁=0.5w₁=0.6w₁=0.7w₁=0.8w₁=0.9w₁=1.0
283.150.000190.000380.000790.001550.002870.005120.008680.013910.021530.031570.04418
288.150.000220.000440.000910.001790.003310.005890.009960.015940.024620.036060.05041
293.150.000250.000510.001050.002060.003810.006780.011450.018320.028290.041410.05786
298.150.000290.000590.001210.002370.004380.007800.013160.021050.032510.047580.06646
303.150.000330.000680.001400.002730.005040.008970.015130.024190.037350.054660.07635
308.150.000380.000780.001610.003140.005800.010310.017390.027790.042910.062800.08773
313.150.000440.000900.001850.003610.006670.011850.019980.031930.049300.072150.10080
318.150.000510.001040.002130.004150.007670.013620.022960.036690.056640.082900.11581
323.150.000590.001200.002450.004770.008820.015650.026380.042150.065070.095240.13305

Ethanol (1) + Water (2)

Temperature (K)w₁=0.0w₁=0.1w₁=0.2w₁=0.3w₁=0.4w₁=0.5w₁=0.6w₁=0.7w₁=0.8w₁=0.9w₁=1.0
283.150.000190.000360.000690.001260.002220.003780.006180.009760.014890.022130.03131
288.150.000220.000410.000790.001450.002550.004350.007100.011210.017110.025420.03596
293.150.000250.000470.000910.001670.002930.005000.008160.012880.019660.029210.04131
298.150.000290.000540.001050.001920.003370.005750.009380.014800.022590.033560.04747
303.150.000330.000620.001210.002210.003880.006610.010780.017010.025960.038560.05457
308.150.000380.000710.001390.002540.004460.007600.012390.019550.029830.044300.06269
313.150.000440.000820.001600.002920.005130.008740.014240.022460.034270.050900.07203
318.150.000510.000940.001840.003360.005900.010040.016360.025810.039370.058480.08275
323.150.000590.001080.002120.003860.006780.011540.018800.029650.045230.067190.09507

Isopropanol (1) + Water (2)

Temperature (K)w₁=0.0w₁=0.1w₁=0.2w₁=0.3w₁=0.4w₁=0.5w₁=0.6w₁=0.7w₁=0.8w₁=0.9w₁=1.0
283.150.000190.000340.000620.001080.001790.002870.004520.006950.010470.015450.02203
288.150.000220.000390.000710.001240.002060.003300.005200.007990.012030.017750.02531
293.150.000250.000450.000820.001430.002370.003790.005980.009180.013820.020390.02908
298.150.000290.000520.000940.001640.002720.004360.006870.010550.015880.023430.03341
303.150.000330.000600.001080.001890.003130.005010.007890.012120.018250.026920.03839
308.150.000380.000690.001240.002170.003600.005760.009070.013930.020970.030930.04410
313.150.000440.000790.001430.002490.004140.006620.010420.016010.024090.035540.05067
318.150.000510.000910.001640.002860.004760.007610.011970.018390.027680.040830.05822
323.150.000590.001050.001890.003290.005470.008740.013750.021130.031800.046910.06689

N,N-Dimethylformamide (DMF) (1) + Water (2)

Temperature (K)w₁=0.0w₁=0.1w₁=0.2w₁=0.3w₁=0.4w₁=0.5w₁=0.6w₁=0.7w₁=0.8w₁=0.9w₁=1.0
283.150.000190.000520.001360.003370.007670.016390.032210.058910.099160.155020.22681
288.150.000220.000600.001560.003870.008820.018830.037010.067680.113930.178110.26058
293.150.000250.000690.001800.004450.010130.021640.042520.077760.130900.204640.29940
298.150.000290.000790.002070.005120.011640.024860.048850.089340.150400.235120.34400
303.150.000330.000910.002380.005880.013370.028560.056120.102640.172800.260090.39524
308.150.000380.001050.002730.006760.015360.032810.064480.117930.198540.309170.45411
313.150.000440.001210.003140.007770.017650.037700.074080.135500.228110.355220.52175
318.150.000510.001390.003610.008930.020280.043310.085110.155680.262080.408140.59946
323.150.000590.001600.004150.010260.023300.049760.097790.178870.301110.468940.68875

Experimental Protocols

A reliable determination of solubility is fundamental for the successful application of this compound in research and development. The following protocols outline standard methodologies for determining solubility and quantifying the solute.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed, sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and temperature.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in solution, which is a necessary step in the solubility determination process.

Objective: To accurately determine the concentration of this compound in a solution using HPLC with UV detection.

Materials and Equipment:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and water (HPLC grade)

  • Standard of this compound (known purity)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the diluted samples.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around its λmax).

  • Calibration Curve:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should exhibit good linearity (R² > 0.999).

  • Sample Analysis:

    • Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

    • Record the peak area corresponding to this compound.

  • Concentration Determination:

    • Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

G prep Preparation of Saturated Solution equil Equilibration prep->equil Excess solute in solvent sampling Sampling and Filtration equil->sampling Constant temperature (24-72h) analysis Quantitative Analysis (e.g., HPLC) sampling->analysis Filtered supernatant calc Solubility Calculation analysis->calc Concentration value result Final Solubility Data calc->result Apply dilution factor

References

The Significance of Melting Point in the Physicochemical Characterization of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of new chemical entities (NCEs) is paramount. Among the fundamental physicochemical properties, the melting point stands as a critical parameter, offering insights into purity, stability, and formulation suitability. This technical guide provides a comprehensive overview of the melting point of 4-Amino-2,6-dimethoxypyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and contextual significance through logical and signaling pathway diagrams.

Core Physicochemical Data of this compound

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of the compound's purity. Several sources have reported the melting point of this compound, and the collated data is presented below.

ParameterValueSource(s)
Melting Point Range149 - 152 °C[1][2][3][4][5]
Melting Point Range149 - 153 °C[6][7]
Melting Point151 °C[8]
Molecular FormulaC₆H₉N₃O₂[3][6]
Molecular Weight155.15 g/mol [3][4]
AppearanceWhite to light yellow crystalline powder[1][6]
CAS Number3289-50-7[1][3][6]

Experimental Protocol for Melting Point Determination

The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a solid crystalline substance.[2]

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded as the melting range.

Apparatus and Materials
  • Melting point apparatus with a heating block and a temperature probe

  • Glass capillary tubes (one end sealed)

  • Sample of this compound (dry and finely powdered)

  • Spatula

  • Mortar and pestle (optional, for grinding the sample)

Procedure
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as moisture can depress the melting point.

    • If necessary, grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing.

    • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Loading the Sample:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

  • Melting Point Determination:

    • Set the starting temperature on the apparatus to about 10-15°C below the expected melting point of this compound (~135-140°C).

    • Set the heating rate (ramp rate) to a low value, typically 1-2°C per minute, to ensure accurate determination.

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating and record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting range is reported as T1 - T2.

  • Post-Analysis:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Use a fresh capillary tube for each measurement.

The Role of Melting Point in Drug Development

The melting point is a critical physicochemical parameter that influences several aspects of drug development, from early discovery to formulation. Its importance can be understood through the following logical relationships.

G MP Melting Point Purity Purity Assessment MP->Purity Impurity Depression Stability Solid-State Stability MP->Stability Lattice Energy Solubility Aqueous Solubility MP->Solubility Thermodynamic Relationship Bioavailability Oral Bioavailability Purity->Bioavailability Formulation Formulation Development Stability->Formulation Solubility->Bioavailability Bioavailability->Formulation

Figure 1: Logical relationships illustrating the central role of melting point in drug development.

A high melting point generally indicates a stable crystalline lattice with strong intermolecular forces. This can correlate with lower solubility, which in turn affects bioavailability.[9] Conversely, a broad melting range is indicative of impurities, which can impact the safety and efficacy of a drug candidate. Therefore, accurate melting point determination is a fundamental step in the characterization of any NCE.

Signaling Pathway Context: Pyrimidine (B1678525) Derivatives as DHFR Inhibitors

This compound serves as a scaffold for the synthesis of various pharmacologically active compounds. Many pyrimidine derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. DHFR inhibition disrupts the synthesis of purines and pyrimidines, which are necessary for DNA replication and cell proliferation, making it a key target in cancer chemotherapy.

G DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DHFR Dihydrofolate Reductase (DHFR) Pyrimidine_Derivative Pyrimidine Derivative (e.g., Methotrexate) Pyrimidine_Derivative->DHFR Inhibition DNA_Rep DNA Replication & Cell Proliferation Purine_Synth->DNA_Rep Thymidylate_Synth->DNA_Rep

Figure 2: Simplified signaling pathway of Dihydrofolate Reductase (DHFR) inhibition by a pyrimidine derivative.

The development of potent and selective DHFR inhibitors is an active area of research. The physicochemical properties, including the melting point, of synthetic intermediates like this compound are crucial for ensuring the quality and reproducibility of the final active pharmaceutical ingredient (API).

Experimental Workflow for New Chemical Entity (NCE) Characterization

The determination of the melting point is an integral part of the broader experimental workflow for the characterization of a new chemical entity. This workflow ensures a comprehensive understanding of the NCE's properties, which is essential for regulatory submissions and further development.

G Synthesis Synthesis & Purification Structure_Elucidation Structural Elucidation (NMR, MS) Synthesis->Structure_Elucidation Purity_Analysis Purity Analysis (HPLC, GC) Synthesis->Purity_Analysis PhysChem Physicochemical Characterization Structure_Elucidation->PhysChem Purity_Analysis->PhysChem MP Melting Point Determination PhysChem->MP Solubility Solubility Studies PhysChem->Solubility pKa pKa Determination PhysChem->pKa LogP LogP/LogD Measurement PhysChem->LogP Preformulation Preformulation Studies PhysChem->Preformulation Tox In vitro/In vivo Toxicology Preformulation->Tox ADME ADME Profiling Preformulation->ADME

Figure 3: A typical experimental workflow for the characterization of a new chemical entity.

As depicted in the workflow, after synthesis and initial purity assessment, a thorough physicochemical characterization is performed. The melting point is one of the first and most fundamental properties to be determined, providing a baseline for further studies such as preformulation and stability testing.[7]

References

Technical Guide: ¹H NMR Spectral Analysis of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 4-Amino-2,6-dimethoxypyrimidine. Due to the limited availability of specific experimental data in public literature, this guide presents predicted ¹H NMR data based on established principles of NMR spectroscopy and analysis of similar structures. It also includes a detailed experimental protocol for acquiring high-quality ¹H NMR spectra for this class of compounds.

Data Presentation: Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of chemical shift values for protons in similar chemical environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-5 (pyrimidine ring)5.0 - 5.5Singlet (s)1HN/A
-NH₂ (amino group)4.5 - 5.5Broad Singlet (br s)2HN/A
-OCH₃ (methoxy groups)3.8 - 4.0Singlet (s)6HN/A

Note: The chemical shifts of the amino (-NH₂) protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium (B1214612) in the presence of D₂O. The signal is often broad due to quadrupole effects and chemical exchange.

Experimental Protocols

This section outlines a detailed methodology for obtaining the ¹H NMR spectrum of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

  • 5 mm NMR tubes

  • Pipettes and other standard laboratory glassware

Equipment:

  • High-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.

    • Add a small amount of TMS to the solution to serve as an internal reference for the chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

  • Data Acquisition:

    • Set the appropriate spectral parameters for a standard ¹H NMR experiment. This includes:

      • Spectral Width: Typically 0-12 ppm for proton NMR.

      • Pulse Angle: A 30° or 45° pulse is often used to ensure full relaxation between scans.

      • Acquisition Time: Usually 2-4 seconds.

      • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for complete spin-lattice relaxation.

      • Number of Scans: A sufficient number of scans (e.g., 16, 32, or more) should be averaged to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons in the molecule.

Mandatory Visualization

The following diagram illustrates a logical workflow for the acquisition and analysis of ¹H NMR data for a compound like this compound.

logical_workflow A Sample Preparation (Dissolve in Deuterated Solvent with TMS) B NMR Spectrometer Setup (Lock, Shim) A->B C 1D ¹H NMR Data Acquisition (Acquire FID) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structural Elucidation E->F G Data Reporting (Table of Spectral Data) F->G

Caption: Workflow for ¹H NMR Data Acquisition and Analysis.

Mass Spectrometry of 4-Amino-2,6-dimethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Amino-2,6-dimethoxypyrimidine (CAS No: 3289-50-7), a key intermediate in the synthesis of various pharmaceuticals. This document outlines the fundamental physicochemical properties, predicted mass spectral fragmentation patterns under electron ionization (EI) and electrospray ionization (ESI), and detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and quantification of this compound.

Introduction

This compound is a substituted pyrimidine (B1678525) with a molecular weight of 155.15 g/mol and an empirical formula of C₆H₉N₃O₂.[1] Its chemical structure plays a crucial role in its application as a building block in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is essential for its identification, characterization, and quantification in various matrices. While specific historical mass spectral data from early studies were not readily accessible, this guide provides a detailed analysis based on the fragmentation patterns of structurally similar compounds and general principles of mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3289-50-7[1]
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 149-152 °C[1]
Solubility Soluble in methanol (B129727)[1]

Mass Spectrometry Data and Fragmentation Patterns

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. The fragmentation pattern is dependent on the ionization technique employed.

Predicted Electron Ionization (EI) Mass Spectrum

Under electron ionization, this compound is expected to produce a prominent molecular ion peak ([M]⁺) at m/z 155. The primary fragmentation pathways are predicted to involve the loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups, followed by the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). A plausible fragmentation pattern is detailed in Table 2.

Table 2: Predicted EI-MS Fragmentation Data for this compound

m/zPredicted AssignmentRelative Intensity (Predicted)
155[M]⁺High
140[M - •CH₃]⁺Moderate
126[M - •CH₃ - N₂]⁺ or [M - C₂H₅N]⁺Moderate
112[M - •CH₃ - CO]⁺Moderate
97[M - 2x(•CH₃) - HCN]⁺Low
84[C₄H₄N₂O]⁺Low
69[C₃H₃N₂]⁺Low
Predicted Electrospray Ionization (ESI) Mass Spectrum

In positive-ion ESI-MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion at m/z 156. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal fragmentation pathways involving the loss of neutral molecules such as ammonia (B1221849) (NH₃), methanol (CH₃OH), and formaldehyde (B43269) (CH₂O). Based on the fragmentation of the isomeric compound 2-Amino-4,6-dimethoxypyrimidine, key fragment ions are predicted as shown in Table 3.

Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 156)

Precursor Ion (m/z)Fragment Ion (m/z)Predicted Neutral Loss
156141•CH₃
156139NH₃
156125CH₃OH
141113CO
12597CO

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometric data. The following sections provide generalized protocols for the analysis of this compound by GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds.

4.1.1. Sample Preparation

  • Prepare a stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain working standards in the range of 1-100 µg/mL.

4.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

4.2.1. Sample Preparation

  • Prepare a stock solution of this compound in a mixture of water and acetonitrile (1:1, v/v) at a concentration of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to obtain working standards in the range of 1-1000 ng/mL.

4.2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7.1-9 min: 5% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MS/MS Transitions:

    • Precursor Ion: m/z 156.

    • Product Ions: Monitor m/z 141, 139, 125 (quantifier and qualifiers).

Visualizations

Diagrams illustrating the experimental workflows can aid in the understanding and implementation of the analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Standard/Sample dissolve Dissolve in Methanol/Acetonitrile start->dissolve dilute Serial Dilution dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect acquire Acquire Mass Spectrum detect->acquire interpret Identify Fragments & Quantify acquire->interpret

Caption: Workflow for GC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start This compound Standard/Sample dissolve Dissolve in Water/Acetonitrile start->dissolve dilute Serial Dilution dissolve->dilute inject Inject into LC dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize fragment Tandem MS (MS/MS) ionize->fragment detect Mass Detection fragment->detect acquire Acquire MRM Data detect->acquire interpret Quantify Analyte acquire->interpret

Caption: Workflow for LC-MS/MS analysis.

Fragmentation_Pathway parent [M+H]⁺ m/z 156 frag1 [M+H - •CH₃]⁺ m/z 141 parent->frag1 - •CH₃ frag2 [M+H - NH₃]⁺ m/z 139 parent->frag2 - NH₃ frag3 [M+H - CH₃OH]⁺ m/z 125 parent->frag3 - CH₃OH

Caption: Predicted ESI-MS/MS fragmentation.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS serve as a starting point for method development and routine analysis. The provided workflows and diagrams offer a clear visual representation of the analytical processes. While the specific historical mass spectral data remains a subject for further investigation, the information compiled in this guide equips researchers and drug development professionals with the necessary knowledge to effectively analyze this important pharmaceutical intermediate.

References

In-depth Technical Guide to the Infrared Spectrum of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of 4-Amino-2,6-dimethoxypyrimidine. Due to the limited availability of direct experimental data for the 4-amino isomer in publicly accessible databases, this guide presents a detailed predicted spectrum. This prediction is based on a thorough analysis of the experimentally and theoretically determined vibrational spectra of the closely related isomer, 2-Amino-4,6-dimethoxypyrimidine, and established principles of vibrational spectroscopy for substituted pyrimidine (B1678525) derivatives.

Predicted Infrared Spectral Data

The following table summarizes the predicted key infrared absorption bands for this compound. The assignments are based on the vibrational analysis of 2-Amino-4,6-dimethoxypyrimidine and typical group frequencies for the functional groups present.

Wavenumber (cm⁻¹)Predicted IntensityVibrational Assignment
~3450 - 3300Medium - StrongN-H asymmetric and symmetric stretching of the primary amine
~3050 - 3000MediumC-H stretching of the pyrimidine ring
~2980 - 2850MediumC-H asymmetric and symmetric stretching of the methoxy (B1213986) groups
~1640 - 1600StrongN-H scissoring (bending) of the primary amine
~1580 - 1550StrongC=N and C=C stretching vibrations of the pyrimidine ring
~1480 - 1440StrongC-H asymmetric bending of the methoxy groups and ring stretching
~1350 - 1300MediumC-N stretching of the amino group
~1250 - 1200StrongAsymmetric C-O-C stretching of the methoxy groups
~1050 - 1000StrongSymmetric C-O-C stretching of the methoxy groups
~830 - 780Medium - StrongRing breathing and C-H out-of-plane bending

Interpretation of the Spectrum

The infrared spectrum of this compound is characterized by the vibrational modes of its three key components: the pyrimidine ring, the amino group, and the two methoxy groups.

  • Amino Group Vibrations: The primary amine group is expected to exhibit strong, distinct bands in the high-frequency region (~3450-3300 cm⁻¹) corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong scissoring (bending) vibration is anticipated around 1640-1600 cm⁻¹. The position and shape of these bands can be influenced by hydrogen bonding in the solid state.

  • Pyrimidine Ring Vibrations: The pyrimidine ring gives rise to a series of characteristic stretching and bending vibrations. The C=N and C=C stretching modes typically appear in the 1580-1550 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the ring, are expected at lower frequencies, often around 830-780 cm⁻¹.

  • Methoxy Group Vibrations: The two methoxy groups will produce characteristic C-H stretching bands in the 2980-2850 cm⁻¹ range. The C-O-C stretching vibrations are particularly informative, with a strong asymmetric stretch expected around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹.

Experimental Protocols

The following describes a standard protocol for obtaining the FTIR spectrum of a solid sample like this compound using the KBr pellet technique.

1. Sample Preparation (KBr Pellet Method):

  • Materials: this compound, potassium bromide (KBr, IR grade), agate mortar and pestle, pellet press.

  • Procedure:

    • Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

    • Transfer a portion of the mixture into the die of a pellet press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2. FTIR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a Globar source, a KBr beamsplitter, and a DTGS (deuterated triglycine (B1329560) sulfate) detector is suitable for this analysis.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

3. Data Processing:

  • The resulting interferogram is subjected to a Fourier transform to obtain the infrared spectrum (transmittance or absorbance versus wavenumber).

  • Baseline correction and smoothing may be applied if necessary to improve the quality of the spectrum.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectral analysis.

molecular_structure cluster_pyrimidine This compound cluster_substituents N1 N C2 C N1->C2 N3 N C2->N3 OCH3_2 OCH₃ C2->OCH3_2 C4 C N3->C4 C5 C C4->C5 NH2 NH₂ C4->NH2 C6 C C5->C6 H5 H C5->H5 C6->N1 OCH3_6 OCH₃ C6->OCH3_6

Caption: Molecular structure of this compound.

experimental_workflow cluster_workflow FTIR Analysis Workflow start Start sample_prep Sample Preparation (e.g., KBr Pellet) start->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan ft Fourier Transform sample_scan->ft processing Data Processing (Baseline Correction, etc.) ft->processing analysis Spectral Analysis & Interpretation processing->analysis end End analysis->end

Caption: Generalized experimental workflow for FTIR analysis.

An In-depth Technical Guide to 4-Amino-2,6-dimethoxypyrimidine: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,6-dimethoxypyrimidine, a key heterocyclic amine intermediate in the pharmaceutical and agrochemical industries. The document details its historical context, discovery (inferred), and various synthetic methodologies, from classical approaches to modern, greener alternatives. Detailed experimental protocols for key synthesis methods are provided, along with a comparative analysis of their quantitative data. Furthermore, this guide illustrates the logical workflows of its primary synthesis routes through Graphviz diagrams, offering a clear visual representation for researchers and chemical process developers. While 4-Amino-2,,6-dimethoxypyrimidine itself is not directly involved in signaling pathways, its critical role as a precursor to bioactive molecules like the antibacterial agent sulfadimidine and sulfonylurea herbicides is discussed, with a brief overview of the mechanisms of action of these final products.

Introduction

This compound (CAS No. 3289-50-7) is a white to off-white crystalline powder with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .[1] Its structure, featuring a pyrimidine (B1678525) core with an amino group at the 4-position and two methoxy (B1213986) groups at the 2- and 6-positions, makes it a versatile building block in organic synthesis. This compound is of significant industrial importance, primarily serving as a crucial intermediate in the manufacture of sulfonamide antibacterial drugs and a class of potent, low-dosage herbicides.[1]

Discovery and Historical Context

The precise date and discoverer of this compound are not well-documented in readily available scientific literature. Its history is intrinsically linked to the development of the classes of compounds for which it is a precursor.

The foundational chemistry for synthesizing pyrimidine derivatives, the Pinner synthesis, was established in the 1880s. This reaction involves the condensation of 1,3-dicarbonyl compounds with amidines. The general principles of this synthesis pathway laid the groundwork for the eventual creation of a wide array of substituted pyrimidines, including this compound.

The emergence of sulfa drugs in the 1930s created a demand for various heterocyclic amine intermediates. While early sulfa drugs did not necessarily contain a dimethoxypyrimidine moiety, the continuous search for new and improved sulfonamides with better efficacy and safety profiles spurred the synthesis of novel heterocyclic amines. A 1962 patent for novel 4-(p-aminobenzenesulphonamido)-2:6-diphenoxypyrimidines provides a concrete example of the synthesis of 2:6-dimethoxy-4-(p-aminobenzenesulphonamido)pyrimidine, which uses a derivative of this compound, indicating that the core structure was known and utilized in pharmaceutical research by this time.

The development of sulfonylurea herbicides by DuPont in the 1970s further solidified the industrial importance of this compound. This class of herbicides, known for their high efficacy at low application rates, often incorporates a substituted pyrimidine ring.

Synthetic Methodologies

Several methods for the synthesis of this compound have been developed over the years. These can be broadly categorized into classical methods and more modern, environmentally friendly approaches.

Classical Synthetic Routes

One of the older, established routes to this compound begins with barbituric acid.[1] This multi-step process involves harsh reagents and can generate significant chemical waste.

Experimental Protocol: Barbituric Acid Method

Step 1: Chlorination of Barbituric Acid

  • In a well-ventilated fume hood, carefully react barbituric acid with an excess of phosphorus oxychloride (POCl₃).

  • The reaction mixture is typically heated to reflux to drive the conversion to 2,4,6-trichloropyrimidine (B138864).

  • After the reaction is complete, the excess POCl₃ is cautiously quenched, often by slow addition to ice water.

Step 2: Ammoniation

Step 3: Methoxylation

  • The separated 4-amino-2,6-dichloropyrimidine is then reacted with a methoxylating agent, such as sodium methoxide (B1231860) in methanol (B129727).

  • This reaction substitutes the chlorine atoms with methoxy groups to yield the final product, this compound.

  • Alternatively, the mixture of ammoniated products can be directly methoxylated, followed by separation of the final products.

Barbituric_Acid_Method A Barbituric Acid B 2,4,6-Trichloropyrimidine A->B POCl₃ C 4-Amino-2,6-dichloropyrimidine (and isomer) B->C NH₃ D This compound C->D NaOCH₃

Another established method involves the cyclization of a cyanoacetate (B8463686) with urea (B33335) to form an intermediate, which is then converted to the target molecule.

Experimental Protocol: Synthesis from Cyanoacetate and Urea

Step 1: Cyclization to 4-Amino-2,6-dihydroxypyrimidine (B1141700)

  • In a suitable reactor, sodium metal is dissolved in an alcohol solvent such as absolute methanol or ethanol.

  • A cyanoacetate, for example, methyl or ethyl cyanoacetate, is added dropwise to the sodium alkoxide solution.

  • Urea is then added, and the mixture is heated to reflux for several hours (e.g., 3-4 hours at 65-80°C).[1]

  • After cooling, the resulting solid is filtered, dissolved in water, and the pH is adjusted to neutral (7.0-7.5) to precipitate 4-amino-2,6(1H,3H)-pyrimidinedione (also known as 4-amino-2,6-dihydroxypyrimidine).[1]

  • The precipitate is filtered and dried.

Step 2: Chlorination

  • The 4-amino-2,6-dihydroxypyrimidine is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-amino-2,6-dichloropyrimidine.

Step 3: Methoxylation

  • The 4-amino-2,6-dichloropyrimidine is then reacted with sodium methoxide in methanol to produce this compound.

Cyanoacetate_Urea_Method A Cyanoacetate + Urea B 4-Amino-2,6-dihydroxypyrimidine A->B NaOR C 4-Amino-2,6-dichloropyrimidine B->C POCl₃ D This compound C->D NaOCH₃

Modern and Greener Synthetic Routes

Recent efforts have focused on developing more environmentally friendly and efficient syntheses of this compound, avoiding the use of hazardous reagents like phosphorus oxychloride.

A notable improvement involves the direct methylation of 4-amino-2,6-dihydroxypyrimidine, bypassing the chlorination step.[1]

Experimental Protocol: Direct Methylation Route

Step 1: Synthesis of 4-Amino-2,6-dihydroxypyrimidine

  • This step is identical to Step 1 of the "Synthesis from Cyanoacetate and Urea" method described in section 3.1.2.

Step 2: Direct Methylation

  • The 4-amino-2,6(1H,3H)-pyrimidinedione is reacted with a methylating agent in the presence of a solid base and a phase transfer catalyst.

  • Typical reagents include dimethyl sulfate (B86663) or dimethyl carbonate as the methylating agent, sodium hydroxide or potassium hydroxide as the base, and tetrabutylammonium (B224687) bromide as the phase transfer catalyst.[1]

  • The reaction is carried out in a suitable solvent such as toluene (B28343) or N,N-dimethylformamide.

  • This one-pot methylation directly yields this compound, avoiding the use of phosphorus oxychloride and the generation of associated phosphorus-containing wastewater.[1]

Direct_Methylation_Route A Cyanoacetate + Urea B 4-Amino-2,6-dihydroxypyrimidine A->B NaOR C This compound B->C Methylating Agent, Base, Phase Transfer Catalyst

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via different methods. Data is compiled from various patent literature and may vary based on specific reaction conditions.

Synthesis MethodKey ReactantsKey ReagentsReported YieldPurityKey AdvantagesKey Disadvantages
Barbituric Acid Method Barbituric AcidPOCl₃, NH₃, NaOCH₃ModerateVariableUtilizes a readily available starting material.Use of hazardous POCl₃, formation of isomers, significant waste generation.[1]
Cyanoacetate/Urea (via Dichloropyrimidine) Cyanoacetate, UreaNaOR, POCl₃, NaOCH₃~80% (for dihydroxy intermediate)GoodInexpensive raw materials.Use of hazardous POCl₃, multi-step process.
Direct Methylation Route Cyanoacetate, UreaNaOR, Dimethyl Sulfate, Base, Phase Transfer Catalyst80.7% - 86.3%>98%Avoids POCl₃, greener process, shorter route.[2]Requires a phase transfer catalyst.

Role in Drug Development and Agrochemicals

This compound is not known to have significant biological activity itself or to directly participate in cellular signaling pathways. Its importance lies in its role as a structural scaffold for the synthesis of bioactive molecules.

Sulfonamide Antibacterials

This pyrimidine derivative is a key component in the synthesis of certain sulfonamide antibiotics, such as sulfadimidine (also known as sulfamethazine). In these molecules, the 4-amino group of the pyrimidine is condensed with a sulfonyl chloride derivative of p-aminobenzoic acid (PABA).

Sulfonamide_Synthesis A This compound C Sulfadimidine Precursor A->C B p-Acetylaminobenzenesulfonyl chloride B->C D Sulfadimidine C->D Hydrolysis

The resulting sulfonamide drugs act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. This enzyme is essential for the synthesis of folic acid, a vital component for DNA and RNA synthesis. By blocking this pathway, sulfonamides inhibit bacterial growth.

Sulfonylurea Herbicides

This compound is a common building block for many sulfonylurea herbicides. In this context, the amino group is reacted with a sulfonyl isocyanate to form the characteristic sulfonylurea bridge.

The sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. As this pathway is absent in animals, these herbicides exhibit low toxicity to mammals.

Conclusion

This compound is a fine chemical of significant industrial value, with a history tied to the advancement of pharmaceuticals and agrochemicals. While its direct discovery is not clearly chronicled, the evolution of pyrimidine synthesis has led to several viable production methods. Modern approaches, such as the direct methylation route, offer greener and more efficient alternatives to classical methods that rely on hazardous reagents. The primary utility of this compound remains as a key intermediate, providing a versatile pyrimidine scaffold for the construction of more complex, bioactive molecules. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the synthesis and properties of this compound is essential for process optimization and the development of new active ingredients.

References

Tautomerism in Substituted Aminopyrimidines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tautomerism, the phenomenon of interconverting isomers, plays a pivotal role in the chemical and biological activity of substituted aminopyrimidines, a class of compounds frequently encountered in medicinal chemistry and drug development. The equilibrium between amino and imino tautomers can significantly influence a molecule's physicochemical properties, including its ability to interact with biological targets. A thorough understanding and characterization of this tautomeric landscape are therefore critical for the rational design and development of novel therapeutics. This guide provides an in-depth technical overview of the core principles, experimental investigation, and computational analysis of tautomerism in substituted aminopyrimidines, tailored for researchers, scientists, and drug development professionals.

The Amino-Imino Tautomeric Equilibrium in Aminopyrimidines

Substituted aminopyrimidines can exist in a dynamic equilibrium between the generally more stable amino form and the less common imino form. This prototropic tautomerism involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. The position of this equilibrium is influenced by a variety of factors including the substitution pattern on the pyrimidine (B1678525) ring, the solvent environment, temperature, and pH.

For instance, in 2-aminopyrimidine (B69317) derivatives, the equilibrium is between the 2-amino and the 2-(1H)-imino forms. Similarly, 4-aminopyrimidine (B60600) derivatives exhibit equilibrium between the 4-amino and 4-(1H)-imino or 4-(3H)-imino tautomers. The relative stability of these forms is crucial as it dictates the molecule's hydrogen bonding capabilities, shape, and electronic distribution, all of which are key determinants of biological activity.

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of the tautomeric ratio is essential for understanding the structure-activity relationship of aminopyrimidine derivatives. Both computational and experimental methods are employed to determine the relative energies and populations of the tautomers.

Computational Energetics

Density Functional Theory (DFT) is a powerful tool for calculating the relative energies of tautomers. The B3LYP functional with a variety of basis sets (e.g., 6-311++G(d,p)) is commonly used to predict the gas-phase and solution-phase energetics.[1] These calculations can provide valuable insights into the inherent stability of the tautomers and the energy barrier for their interconversion.

Compound/AnalogTautomerMethodBasis SetPhaseRelative Energy (kcal/mol)Reference
2-AminopyrimidineAminoB3LYP6-31++G Gas0.0[1]
IminoB3LYP6-31++GGas>0 (less stable)[1]
2-Amino-4,6-dimethylpyrimidineAminoB3LYP6-31++G Gas0.0[1]
IminoB3LYP6-31++GGas>0 (less stable)[1]
2-Amino-4,6-dichloropyrimidineAminoB3LYP6-31++G Gas0.0[1]
IminoB3LYP6-31++GGas>0 (less stable)[1]
Aminopurine (adenine)9H (amino)DFTvariousGas0.0[2]
7H (amino)DFTvariousGas4.0[2]
9H (amino)DFTvariousWater0.0[2]
7H (amino)DFTvariousWater0.2[2]
Spectroscopic Data

Experimental techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide direct evidence for the presence and relative abundance of tautomers in solution.

TechniqueNucleus/WavelengthTautomerCharacteristic Shift/AbsorptionSolventReference
15N NMR15NAmino~ -315 ppmDMSO[3]
IminoMore shielded than aminoDMSO[3]
Ring NitrogenAmino-101.2 to -126.7 ppmNot Specified[3]
Ring NitrogenIminoMore shielded than aminoNot Specified[3]
UV-VisλmaxAminoShorter wavelengthVarious[4]
λmaxIminoLonger wavelengthVarious[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Analysis

Objective: To identify and quantify the ratio of amino and imino tautomers in solution.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the substituted aminopyrimidine (typically 5-10 mg) in a deuterated solvent (0.5-0.7 mL), such as DMSO-d6 or CDCl3.[5]

    • The choice of solvent is critical as it can influence the tautomeric equilibrium.[4]

    • Ensure the sample is fully dissolved; sonication may be applied if necessary.[5]

  • NMR Data Acquisition:

    • Acquire a high-resolution one-dimensional (1D) 1H NMR spectrum to assess sample purity and identify exchangeable protons.

    • Acquire a 1D 13C NMR spectrum.

    • For direct observation of the key nitrogen atoms, acquire a 1D 15N NMR spectrum. If sensitivity is low, use 15N-enriched samples or employ 2D heteronuclear correlation techniques like 1H-15N HMBC or HSQC.[6]

    • Standard instrument parameters should be used, with sufficient relaxation delays to ensure accurate integration for quantitative analysis.

  • Data Analysis:

    • Identify the distinct signals corresponding to each tautomer in the 1H, 13C, and particularly the 15N NMR spectra.

    • The chemical shifts of the exocyclic nitrogen and the ring nitrogens are highly sensitive to the tautomeric state.[3]

    • Integrate the well-resolved signals corresponding to each tautomer to determine their relative populations. The tautomeric equilibrium constant (KT) can be calculated as the ratio of the integrals.

UV-Vis Spectroscopy for Tautomer Equilibrium Studies

Objective: To investigate the influence of solvent polarity on the tautomeric equilibrium.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the substituted aminopyrimidine in a non-polar solvent (e.g., hexane (B92381) or cyclohexane).

    • Prepare a series of solutions with varying solvent polarities by mixing the stock solution with increasing amounts of a polar solvent (e.g., ethanol, methanol, or water).[4]

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the pure solvent mixture as a blank for each measurement.

  • Data Analysis:

    • Analyze the changes in the absorption spectra as a function of solvent polarity.

    • The appearance of new absorption bands or shifts in the λmax can indicate a shift in the tautomeric equilibrium.[8]

    • Deconvolution of the overlapping absorption bands can be performed to estimate the relative concentrations of the tautomers in each solvent mixture.[9]

Computational Chemistry Protocol for Tautomer Analysis

Objective: To calculate the relative energies and geometries of the tautomers using DFT.

Methodology (using Gaussian software):

  • Structure Building:

    • Build the 3D structures of all possible tautomers of the substituted aminopyrimidine using a molecular editor (e.g., GaussView).

  • Input File Preparation:

    • For each tautomer, create a Gaussian input file specifying the coordinates, charge, and multiplicity.

    • Define the calculation job type as Opt Freq for geometry optimization followed by a frequency calculation.

    • Specify the level of theory, for example, # B3LYP/6-311++G(d,p).[1]

    • To model solvent effects, include the SCRF keyword (e.g., SCRF=(PCM,Solvent=Water)).[2]

  • Job Submission and Monitoring:

    • Submit the input files to run the Gaussian calculation.

    • Monitor the progress of the jobs to ensure they converge successfully.

  • Output Analysis:

    • From the output files, extract the optimized geometries and the final electronic energies (including zero-point vibrational energy correction).

    • Verify that the frequency calculations yielded no imaginary frequencies for the minima (confirming they are true energy minima).

    • Calculate the relative energies of the tautomers by taking the difference in their total energies.

    • The Boltzmann distribution can be used to estimate the theoretical population of each tautomer at a given temperature.

Visualizations

Caption: General amino-imino tautomeric equilibrium in 2-aminopyrimidine.

Factors_Influencing_Tautomerism cluster_factors Influencing Factors Tautomeric_Equilibrium Tautomeric Equilibrium (Amino vs. Imino) Substituents Substituent Effects (Electronic & Steric) Substituents->Tautomeric_Equilibrium Solvent Solvent Polarity Solvent->Tautomeric_Equilibrium pH pH pH->Tautomeric_Equilibrium Temperature Temperature Temperature->Tautomeric_Equilibrium

Caption: Key factors influencing the tautomeric equilibrium of aminopyrimidines.

Experimental_Workflow cluster_analysis Tautomerism Analysis Start Start: Substituted Aminopyrimidine Synthesis Purification Purification (e.g., Recrystallization) Start->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization NMR_Analysis NMR Spectroscopy (1H, 13C, 15N) Characterization->NMR_Analysis UV_Vis_Analysis UV-Vis Spectroscopy (Solvent Effects) Characterization->UV_Vis_Analysis Computational_Analysis Computational Chemistry (DFT Calculations) Characterization->Computational_Analysis Biological_Assay Biological Activity Screening Characterization->Biological_Assay Quantitative_Data Quantitative Data (Tautomer Ratios, Relative Energies) NMR_Analysis->Quantitative_Data UV_Vis_Analysis->Quantitative_Data Computational_Analysis->Quantitative_Data SAR Structure-Activity Relationship (SAR) Analysis Quantitative_Data->SAR Biological_Assay->SAR End End: Lead Optimization SAR->End

Caption: Integrated workflow for the study of tautomerism in drug discovery.

Conclusion

The tautomeric behavior of substituted aminopyrimidines is a critical consideration in modern drug discovery and development. A comprehensive approach that combines experimental spectroscopic techniques with robust computational modeling is essential for accurately characterizing the tautomeric landscape. The methodologies and data presented in this guide offer a framework for researchers to systematically investigate tautomerism, leading to a deeper understanding of structure-activity relationships and facilitating the design of more effective and safer therapeutic agents. The ability to predict and control the tautomeric preferences of aminopyrimidine-based compounds will undoubtedly contribute to the successful development of next-generation pharmaceuticals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects of Methoxy (B1213986) Groups on the Pyrimidine (B1678525) Ring

This technical guide provides a comprehensive analysis of the electronic effects exerted by methoxy substituents on the pyrimidine ring. Understanding these effects is crucial for predicting molecular properties, reaction outcomes, and biological activity, making it an invaluable resource for professionals in medicinal chemistry and materials science.

Introduction: The Dual Nature of the Methoxy Group

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity, particularly its susceptibility to nucleophilic attack. The introduction of a methoxy (-OCH₃) group significantly modulates these electronic properties. The methoxy group exhibits a dual electronic nature:

  • Mesomeric Effect (+M): The oxygen atom's lone pair of electrons can be delocalized into the pyrimidine ring through resonance. This electron-donating effect increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond.

The overall electronic influence of the methoxy group is a balance of these two opposing effects. In most aromatic systems, the mesomeric effect is dominant, resulting in the methoxy group being classified as an overall electron-donating, activating group. However, its influence on the electron-deficient pyrimidine ring can be complex and position-dependent. For instance, the electron-donating nature of the methoxy group can decrease the reactivity of the pyrimidine ring towards nucleophilic attack.[1]

G cluster_effects Electronic Effects of Methoxy Group cluster_impact Impact on Pyrimidine Ring Methoxy Methoxy Group (-OCH₃) Mesomeric Mesomeric Effect (+M) Electron Donating (Resonance) Methoxy->Mesomeric Dominant Inductive Inductive Effect (-I) Electron Withdrawing (Electronegativity) Methoxy->Inductive Weaker Reactivity Modulates Ring Reactivity Mesomeric->Reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) Mesomeric->SNAr Deactivates Inductive->Reactivity Inductive->SNAr Activates Reactivity->SNAr pKa Alters Basicity (pKa) Reactivity->pKa G start 2,4-Dichloropyrimidine with C6-Substituent (R) R_H R = H (Electron Neutral) start->R_H R_OMe R = OMe (Electron Donating) start->R_OMe LUMO_H LUMO concentrated at C4 R_H->LUMO_H LUMO_OMe LUMO lobes similar at C2 and C4 R_OMe->LUMO_OMe Attack_C4 Nucleophilic attack at C4 (Selective) LUMO_H->Attack_C4 Attack_C2 Nucleophilic attack at C2 (Selective) LUMO_OMe->Attack_C2 G A 1. Dissolve 2-Chloropyrimidine in anhydrous Methanol B 2. Add Sodium Methoxide (NaOMe) portion-wise A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor reaction by TLC C->D D->C Incomplete E 5. Cool, neutralize, and remove solvent D->E Complete F 6. Purify via distillation or chromatography E->F End 2-Methoxypyrimidine F->End

References

Methodological & Application

Synthesis of 4-Amino-2,6-dimethoxypyrimidine from Barbituric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4-amino-2,6-dimethoxypyrimidine, a valuable intermediate in pharmaceutical and agrochemical industries, starting from barbituric acid. The synthetic route involves a three-step process: chlorination of barbituric acid to 2,4,6-trichloropyrimidine (B138864), followed by a selective amination at the C4 position, and subsequent methoxylation.

Overview of Synthetic Pathway

The synthesis proceeds through the following key intermediates:

  • 2,4,6-Trichloropyrimidine: Formed by the chlorination of barbituric acid.

  • 4-Amino-2,6-dichloropyrimidine (B161716): Synthesized via regioselective nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine.

  • This compound: The final product, obtained by the methoxylation of the dichlorinated intermediate.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsProductReported Yield (%)Melting Point (°C)
1ChlorinationBarbituric AcidPhosphorus oxychloride (POCl₃), Phosphorus trichloride (B1173362) (PCl₃), Chlorine (Cl₂)2,4,6-Trichloropyrimidine81-93%[1][2][3]25-27
2Amination2,4,6-TrichloropyrimidineAqueous Ammonia (B1221849) (NH₄OH)4-Amino-2,6-dichloropyrimidineNot explicitly reported, but C4 substitution is favored.258-267
3Methoxylation4-Amino-2,6-dichloropyrimidineSodium methoxide (B1231860) (NaOMe)This compoundNot explicitly reported for this specific sequence.149-152[4]

Experimental Protocols

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

This protocol is adapted from established industrial processes which report high yields and purity.[2][3][5]

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • N-methylpyrrolidone (NMP) or other suitable catalyst (optional)

  • Round-bottom flask with reflux condenser, gas inlet tube, and mechanical stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and thermometer, add barbituric acid (1.0 mol) and phosphorus oxychloride (5.5 mol).

  • Optionally, add a catalytic amount of N-methylpyrrolidone (0.01-0.02 mol).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The mixture will become a pale yellow suspension.

  • While maintaining gentle reflux, simultaneously and slowly add phosphorus trichloride (3.1 mol) and introduce chlorine gas (3.0 mol) over a period of 4 hours. Ensure that an excess of chlorine is never present in the reaction mixture.

  • After the addition is complete, continue to reflux for an additional hour until the evolution of HCl gas ceases.

  • Cool the reaction mixture. Set up a distillation apparatus and distill off the excess phosphorus oxychloride under atmospheric pressure.

  • The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.

  • The yield of 2,4,6-trichloropyrimidine is typically in the range of 81-93%.[1][2][3]

Step 2: Synthesis of 4-Amino-2,6-dichloropyrimidine

This step involves the regioselective amination of 2,4,6-trichloropyrimidine. The chlorine atom at the C4 position is the most reactive towards nucleophilic substitution.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Aqueous ammonia (28-30%)

  • Ethanol (B145695) or Dioxane

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 mol) in a suitable solvent such as ethanol or dioxane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 2.0-3.0 mol equivalents) dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion, the precipitated product is collected by filtration.

  • The crude product is a mixture of 4-amino-2,6-dichloropyrimidine and the 2-amino isomer. The desired 4-amino isomer is the major product.

  • The product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to separate the isomers.

  • The melting point of 4-amino-2,6-dichloropyrimidine is 258-267°C.

Step 3: Synthesis of this compound

This final step involves the nucleophilic substitution of the remaining chlorine atoms with methoxy (B1213986) groups.

Materials:

  • 4-Amino-2,6-dichloropyrimidine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol. For each mole of 4-amino-2,6-dichloropyrimidine, at least 2 moles of sodium methoxide are required. It is common to use a slight excess.

  • Add 4-amino-2,6-dichloropyrimidine (1.0 mol) to the sodium methoxide solution in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess sodium methoxide with an acid, such as acetic acid or by bubbling CO₂ gas.

  • The solvent (methanol) is removed under reduced pressure.

  • The resulting solid residue is then taken up in water and the crude this compound is collected by filtration.

  • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield a white to pale yellow crystalline solid.

  • The melting point of this compound is 149-152°C.[4]

Visualizations

Synthesis Pathway

Synthesis_Pathway Barbituric_Acid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric_Acid->Trichloropyrimidine POCl₃, PCl₃, Cl₂ Dichloropyrimidine 4-Amino-2,6-dichloropyrimidine Trichloropyrimidine->Dichloropyrimidine NH₄OH Final_Product This compound Dichloropyrimidine->Final_Product NaOMe, MeOH

Caption: Synthetic route from barbituric acid to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination cluster_step3 Step 3: Methoxylation start1 Mix Barbituric Acid and POCl₃ react1 Heat to Reflux & Add PCl₃/Cl₂ start1->react1 distill1 Distill off POCl₃ react1->distill1 purify1 Vacuum Distill 2,4,6-Trichloropyrimidine distill1->purify1 start2 Dissolve Trichloropyrimidine purify1->start2 react2 Add Aqueous Ammonia at <10°C start2->react2 filter2 Filter Crude Product react2->filter2 purify2 Recrystallize/Chromatography 4-Amino-2,6-dichloropyrimidine filter2->purify2 start3 Prepare NaOMe in Methanol purify2->start3 react3 Add Dichloropyrimidine and Reflux start3->react3 neutralize3 Neutralize Excess NaOMe react3->neutralize3 isolate3 Remove Solvent & Filter neutralize3->isolate3 purify3 Recrystallize This compound isolate3->purify3

Caption: Step-by-step experimental workflow for the synthesis.

Applications and Biological Relevance

Pyrimidine (B1678525) derivatives are a cornerstone in medicinal chemistry due to their presence in nucleic acids and their ability to act as pharmacophores. This compound is a key intermediate in the synthesis of various biologically active molecules.

  • Pharmaceuticals: It is a crucial precursor for the synthesis of sulfonamide antibiotics, such as sulfadoxine (B1681781).[6] Sulfadoxine, often used in combination with pyrimethamine, is an antimalarial agent that inhibits dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in parasites.

  • Agrochemicals: This compound and its derivatives are used in the development of herbicides and fungicides.[7]

  • Drug Development: The pyrimidine scaffold is prevalent in a wide range of therapeutic agents, including antiviral and anticancer drugs.[7] The amino and methoxy groups on the pyrimidine ring of this compound provide reactive sites for further chemical modifications, making it a versatile building block for creating libraries of compounds for drug discovery screening.

While specific signaling pathway involvement for this compound itself is not extensively documented in public literature, its role as a precursor to drugs like sulfadoxine highlights its importance in targeting metabolic pathways essential for pathogen survival.

References

Application Notes and Protocols for the Preparation of 4-Amino-2,6-dimethoxypyrimidine from Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-amino-2,6-dimethoxypyrimidine, a key intermediate in the production of various pharmaceuticals and agrochemicals. The synthesis route described herein is a two-step process commencing with the cyclization of a cyanoacetate (B8463686) derivative with urea (B33335), followed by a methylation step. This method offers a greener and more efficient alternative to traditional routes that often involve hazardous reagents like phosphorus oxychloride.[1]

Overview of the Synthetic Pathway

The synthesis proceeds in two main stages:

  • Cyclization: A base-catalyzed cyclocondensation of an alkyl cyanoacetate (methyl or ethyl) with urea to form the intermediate, 4-amino-2,6(1H,3H)-pyrimidinedione.

  • Methylation: The subsequent O-methylation of the pyrimidinedione intermediate to yield the final product, this compound.

This approach avoids the use of harsh chlorinating agents and the generation of large volumes of colored, phosphorus-containing wastewater, making it a more environmentally benign process.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,6(1H,3H)-pyrimidinedione (Cyclization Step)

This protocol outlines the procedure for the cyclization of cyanoacetate with urea to form the pyrimidinedione intermediate.[1]

Materials:

  • Methyl cyanoacetate or Ethyl cyanoacetate

  • Urea

  • Sodium metal (broken blocks) or Sodium methoxide (B1231860)

  • Anhydrous Methanol (B129727) or Anhydrous Ethanol

  • Water

  • Hydrochloric acid or Acetic acid (for pH adjustment)

Equipment:

  • Reaction flask equipped with a reflux condenser, stirrer, and dropping funnel

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a reaction flask, add sodium metal pieces to the chosen solvent (anhydrous methanol or ethanol) and stir until the sodium is completely dissolved to form sodium methoxide or sodium ethoxide in situ.

  • Once the sodium has dissolved, begin the dropwise addition of cyanoacetate to the solution while stirring.

  • After the addition of cyanoacetate is complete, allow the reaction to proceed for a period before adding urea.

  • Heat the reaction mixture to reflux (65-80 °C) and maintain this temperature for 3-4 hours.[1]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate (the sodium salt of 4-amino-2,6-dihydroxypyrimidine).[2]

  • Dissolve the filter cake in water.

  • Adjust the pH of the aqueous solution to neutral (pH 7.0-7.5) using an appropriate acid (e.g., hydrochloric acid or acetic acid).[1]

  • Stir the neutralized solution thoroughly to allow for complete precipitation of the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-amino-2,6(1H,3H)-pyrimidinedione as a solid.

Protocol 2: Synthesis of this compound (Methylation Step)

This protocol describes the methylation of the 4-amino-2,6(1H,3H)-pyrimidinedione intermediate.

Materials:

  • 4-Amino-2,6(1H,3H)-pyrimidinedione

  • Solid alkali (e.g., Sodium hydroxide (B78521) or Potassium hydroxide)

  • Methylating agent (e.g., Dimethyl sulfate (B86663) or Dimethyl carbonate)[1]

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide)[1]

  • Solvent (e.g., Toluene, N,N-Dimethylformamide (DMF), or Pyridine)[1]

Equipment:

  • Reaction flask equipped with a stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator or distillation apparatus

Procedure:

  • In a reaction flask, combine 4-amino-2,6(1H,3H)-pyrimidinedione, the solid alkali, the phase transfer catalyst, and the chosen solvent.

  • Add the methylating agent to the stirred suspension.

  • Heat the reaction mixture and maintain it at a suitable temperature for the reaction to proceed to completion.

  • Upon completion of the reaction (monitored by a suitable technique like TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate by distillation or under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported procedures.

ParameterCyclization StepMethylation StepOverall YieldReference
Reactants & Molar Ratios Cyanoacetate:Urea:Base4-amino-2,6(1H,3H)-pyrimidinedione:Methylating Agent:Base
(Example 1)Methyl cyanoacetate:Urea:Sodium Methoxide (1:1.12:2.88)-86.3% (from methyl cyanoacetate)[2]
(Example 2)Methyl cyanoacetate:Urea:Sodium Methoxide (1:0.96:2.6)--[2]
Solvent MethanolToluene, DMF, or Pyridine[1][2]
Temperature 65-80 °C (Reflux)Varies with solvent and methylating agent[1][2]
Reaction Time 3-5 hoursVaries[1][2]
Yield ~80% (for the acidified product 4-amino-2,6-dihydroxy-pyrimidine)-79% (calculated from methyl cyanoacetate)[2][3]

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and a general experimental workflow.

Synthesis_Pathway cyanoacetate Cyanoacetate (Methyl or Ethyl) intermediate 4-Amino-2,6(1H,3H)-pyrimidinedione cyanoacetate->intermediate Cyclization urea Urea urea->intermediate base Base (e.g., NaOMe) methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) product This compound methylating_agent->product intermediate->product Methylation

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_cyclization Step 1: Cyclization cluster_methylation Step 2: Methylation A 1. React Cyanoacetate and Urea with Base B 2. Reflux Reaction A->B C 3. Isolate Intermediate Salt B->C D 4. Neutralize and Precipitate C->D E 5. Filter and Dry Intermediate D->E F 6. React Intermediate with Methylating Agent and Base E->F Proceed to Methylation G 7. Heat Reaction F->G H 8. Work-up and Isolation G->H I 9. Purify Final Product H->I

Caption: General experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: 4-Amino-2,6-dimethoxypyrimidine as a Key Intermediate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of sulfonylurea herbicides utilizing 4-amino-2,6-dimethoxypyrimidine as a crucial intermediate. This document details the synthetic pathways, experimental protocols, and quantitative data for the production of prominent herbicides, offering valuable insights for researchers and professionals in the agrochemical and pharmaceutical industries. While the topic specifies this compound, it is important to note that its isomer, 2-amino-4,6-dimethoxypyrimidine (B117758) , is the actual key intermediate used in the synthesis of the sulfonylurea herbicides discussed below.[1][2][3][4] This document will proceed with the scientifically accurate precursor, 2-amino-4,6-dimethoxypyrimidine.

Introduction to Sulfonylurea Herbicides

Sulfonylurea herbicides are a class of highly effective, low-dose herbicides that selectively control a wide range of broadleaf weeds and some grasses in various crops.[1] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][5] This inhibition leads to the cessation of plant cell division and growth, ultimately resulting in weed death. The synthesis of many sulfonylurea herbicides relies on the core structure provided by pyrimidine (B1678525) derivatives, with 2-amino-4,6-dimethoxypyrimidine being a pivotal building block.[3]

Synthesis of the Key Intermediate: 2-Amino-4,6-dimethoxypyrimidine

The primary route to obtaining 2-amino-4,6-dimethoxypyrimidine often starts from more readily available precursors, such as 2-amino-4,6-dichloropyrimidine (B145751) or through cyclization reactions.

Experimental Protocol: Synthesis from 2-Amino-4,6-dichloropyrimidine

This protocol describes the nucleophilic substitution of chlorine atoms with methoxy (B1213986) groups.[1]

Materials:

Procedure:

  • Prepare a solution of sodium methoxide in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add 2-amino-4,6-dichloropyrimidine to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Suspend the resulting solid in water and stir to dissolve any inorganic salts.

  • Collect the solid product, 2-amino-4,6-dimethoxypyrimidine, by filtration.

  • Wash the product with water and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Synthesis of Sulfonylurea Herbicides

The general synthetic strategy involves the condensation of 2-amino-4,6-dimethoxypyrimidine with a suitable sulfonyl isocyanate or sulfonyl chloride derivative.[1]

General Experimental Protocol: Condensation Reaction

This protocol outlines the coupling of 2-amino-4,6-dimethoxypyrimidine with a substituted sulfonyl isocyanate.[1]

Materials:

  • 2-amino-4,6-dimethoxypyrimidine

  • Substituted sulfonyl isocyanate

  • Anhydrous aprotic solvent (e.g., acetonitrile (B52724), dioxane)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine in an anhydrous aprotic solvent.

  • Add the substituted sulfonyl isocyanate, dissolved in the same solvent, dropwise to the pyrimidine solution at room temperature with constant stirring.

  • Allow the reaction to proceed at room temperature for a few hours until completion, as monitored by TLC.

  • Collect the resulting precipitate, the sulfonylurea herbicide, by filtration.

  • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Application Examples: Synthesis of Rimsulfuron (B132091) and Nicosulfuron (B1678754)

Rimsulfuron Synthesis

Rimsulfuron is a post-emergence sulfonylurea herbicide effective against a variety of grasses and broadleaf weeds.[6] The synthesis involves the reaction of 2-amino-4,6-dimethoxypyrimidine with 3-(ethylsulfonyl)-2-pyridinesulfonyl chloride, often through an intermediate.[2][7]

Experimental Protocol: Synthesis of Rimsulfuron

The synthesis of rimsulfuron can be carried out in a two-step process involving the preparation of an intermediate, phenyl 4,6-dimethoxypyrimidine-2-carbamate, followed by condensation.

Step 1: Preparation of Phenyl 4,6-dimethoxypyrimidine-2-carbamate [7]

  • Add 23 kg of N,N-dimethylaniline, 20 kg of dioxane, and 20 kg of 2-amino-4,6-dimethoxypyrimidine to a reaction vessel.

  • Cool the mixture to 15°C.

  • Dropwise add 25 kg of phenyl chloroformate.

  • After the addition, raise the temperature to 35°C and maintain for 10 hours.

  • Cool the system to 25°C.

  • Dropwise add dilute sulfuric acid and stir for 1 hour.

  • Filter to obtain the crude product.

Step 2: Condensation to form Rimsulfuron [7]

  • Add 12 kg of 3-(ethylsulfonyl)-2-pyridinesulfonamide, 10 L of acetonitrile, and 10.4 kg of triethylamine (B128534) to a condensation kettle and stir for 10 minutes.

  • Add 17 kg of the phenyl 4,6-dimethoxypyrimidine-2-carbamate prepared in Step 1.

  • Maintain the temperature at 20°C and react for 2 hours.

  • Remove acetonitrile by reduced pressure distillation.

  • Add 4 L of 10% dilute hydrochloric acid and stir for 1 hour.

  • Filter, wash the filter cake with deionized water and then with ethyl acetate, and dry to obtain the crude rimsulfuron product.

Quantitative Data for Rimsulfuron Synthesis

ParameterValueReference
Step 1: Phenyl 4,6-dimethoxypyrimidine-2-carbamate
Reaction Temperature15°C (initial), 35°C (reaction)[7]
Reaction Time10 hours[7]
Step 2: Rimsulfuron
Reaction Temperature20°C[7]
Reaction Time2 hours[7]
Overall YieldNot specified
PurityNot specified
Nicosulfuron Synthesis

Nicosulfuron is a selective, post-emergence herbicide used to control a wide range of annual and perennial weeds in corn.[5] Its synthesis involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a pyridine (B92270) sulfonyl chloride derivative, typically through a pyrimidine urea (B33335) intermediate.[7][8]

Experimental Protocol: Synthesis of Nicosulfuron

This synthesis proceeds via a pyrimidine urea intermediate.

Step 1: Preparation of Pyrimidine Urea [7][9]

  • In a reactor, combine 1.5 mol (90.9 g) of urea, 1.0 mol (155.2 g) of 2-amino-4,6-dimethoxypyrimidine, and 500 ml of an appropriate solvent (e.g., water, acetonitrile, or toluene).

  • Add an acid catalyst (e.g., 120 ml of concentrated hydrochloric acid or 0.5 mol of sulfuric acid).

  • Reflux the mixture for 6-10 hours.

  • Cool the reaction mixture to induce crystallization, then filter, wash, and dry to obtain the pyrimidine urea intermediate.

Step 2: Condensation to form Nicosulfuron [7]

  • To the pyrimidine urea solution from Step 1, add a base (e.g., 0.5 mol of potassium carbonate or 1.0 mol of triethylamine).

  • At 5-10°C, slowly add a solution of 2-(dimethylaminocarbonyl)-3-pyridinesulfonyl chloride (0.8 mol) in a suitable solvent (e.g., acetonitrile or dichloromethane) over 4 hours.

  • Stir the reaction mixture at 5-10°C for an additional hour.

  • Filter, wash, and air-dry the precipitate to obtain nicosulfuron.

Quantitative Data for Nicosulfuron Synthesis

ParameterValueReference
Step 1: Pyrimidine Urea
Molar Ratio (Urea:2-amino-4,6-dimethoxypyrimidine)1.5 : 1[7][9]
Reaction Time6 - 10 hours[7][9]
Yield81.2% - 85.3%[7][9]
Step 2: Nicosulfuron
Reaction Temperature5 - 10°C[7]
Reaction Time5 hours[7]
Yield95.3% - 97.1%[7]
Purity95.3% - 95.4%[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sulfonylurea Herbicides

The following diagram illustrates the mechanism of action of sulfonylurea herbicides.

G cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAAs alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->ALS Substrate Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Cell_Growth Cell Growth and Division Protein_Synthesis->Cell_Growth Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Inhibition

Caption: Mechanism of action of sulfonylurea herbicides.

Experimental Workflow for Herbicide Synthesis

This diagram outlines the general workflow for the synthesis of sulfonylurea herbicides from 2-amino-4,6-dimethoxypyrimidine.

G cluster_synthesis Herbicide Synthesis Workflow Start Start: 2-Amino-4,6-dimethoxypyrimidine + Sulfonyl Derivative Reaction Condensation Reaction (Anhydrous Solvent, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Isolation Product Isolation (Filtration) Monitoring->Isolation Reaction Complete Purification Purification (Washing with Solvent) Isolation->Purification Drying Drying (Under Vacuum) Purification->Drying End Final Product: Sulfonylurea Herbicide Drying->End

Caption: General experimental workflow for herbicide synthesis.

Logical Relationship in Nicosulfuron Synthesis

This diagram illustrates the key steps and intermediates in the synthesis of Nicosulfuron.

G cluster_nicosulfuron Nicosulfuron Synthesis Pathway A 2-Amino-4,6-dimethoxypyrimidine C Pyrimidine Urea Intermediate A->C Reaction B Urea B->C Reaction E Nicosulfuron C->E Condensation D 2-(Dimethylaminocarbonyl)- 3-pyridinesulfonyl chloride D->E Condensation

Caption: Key steps in the synthesis of Nicosulfuron.

References

Application Notes and Protocols: The Role of 4-Amino-2,6-dimethoxypyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-2,6-dimethoxypyrimidine as a key intermediate in the synthesis of pharmaceutical compounds. Detailed protocols for its synthesis and its conversion to the antimalarial drug sulfadoxine (B1681781) are presented, along with relevant quantitative data and a visualization of the drug's mechanism of action.

Introduction to this compound

This compound is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its pyrimidine (B1678525) core is a common scaffold in numerous pharmaceuticals due to its ability to mimic endogenous purines and pyrimidines, allowing for interaction with a wide range of biological targets. The amino and methoxy (B1213986) functional groups on the pyrimidine ring provide reactive sites for further chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.

While broadly applicable in the synthesis of various therapeutic agents, including antiviral and antitumor compounds, its most prominent and well-documented use is in the production of sulfonamide drugs, particularly the antimalarial agent sulfadoxine.[1]

Physicochemical Properties and Specifications

A summary of the typical physicochemical properties and quality specifications for this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 149-152 °C
Solubility Soluble in methanol (B129727) (25 mg/mL)
Purity (HPLC) ≥98%
Moisture Content ≤0.5%
Residue on Ignition ≤0.1%

Synthesis of this compound

An efficient, two-step method for the synthesis of this compound has been developed, offering high yields and environmentally friendly conditions.[2] This process involves an initial cyclization reaction followed by methylation.

Experimental Protocol: Two-Step Synthesis

Step 1: Cyclization to 4-amino-2,6(1H,3H)-pyrimidinedione

Step 2: Methylation to this compound

  • The 4-amino-2,6(1H,3H)-pyrimidinedione from Step 1 is then subjected to a two-step methylation process using a suitable methylating agent.

This streamlined synthesis route avoids the use of phosphorus oxychloride, a hazardous reagent that generates significant colored phosphorus-containing wastewater.[2]

Application in Pharmaceutical Synthesis: Sulfadoxine

A primary application of this compound is in the synthesis of sulfadoxine, a long-acting sulfonamide used in combination with pyrimethamine (B1678524) for the treatment and prevention of malaria.[1] The synthesis involves the condensation of this compound with p-acetamidobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl group.

Experimental Protocol: Synthesis of Sulfadoxine
  • Condensation Reaction:

    • React this compound with 4-acetylaminobenzenesulfonyl chloride.

  • Hydrolysis:

    • The resulting intermediate undergoes hydrolysis to remove the acetyl group, yielding sulfadoxine.

A related synthesis described in the literature involves the reaction of 4-amino-5,6-dimethoxypyrimidine with 4-acetylaminobenzenesulfonyl chloride, followed by hydrolysis to yield sulfadoxine.[3]

Quantitative Data for Synthesis

The following table summarizes reported yields for the synthesis of 2-Amino-4,6-dimethoxypyrimidine (B117758), a closely related and often co-produced isomer, which provides an indication of the efficiency of pyrimidine synthesis methodologies.

Synthesis MethodCatalyst/ConditionsYield (%)Reference
Cyclization of 3‐amino‐3‐methoxy‐N‐cyano‐2‐propaneamidineLewis acidic ionic liquid (Et3NHCl-2ZnCl2), 50 °C, 3 h94.8[4]
From cyano group malonyl-imines dimethyl esterBoric acid, 130-140 °C, 3 h94.3[5]
From guanidine (B92328) nitrate (B79036) and diethyl malonateSee patent for multi-step process77.1 (total)[5]
From 2-amino-4,6-dihydroxypyrimidine (B16511) and dimethyl carbonateHydrotalcite catalyst, 140 °C, 8 hNot specified[6]

Mechanism of Action: Sulfadoxine

Sulfadoxine functions as an antimetabolite, targeting the folic acid synthesis pathway in the malaria parasite, Plasmodium falciparum.[7] Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and some amino acids, and its depletion is lethal to the parasite.

Specifically, sulfadoxine is a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[8] It mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and binds to the enzyme's active site, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[1][8]

When used in combination with pyrimethamine, which inhibits a subsequent enzyme in the same pathway (dihydrofolate reductase or DHFR), a synergistic effect is achieved, leading to a more potent antimalarial action.[9]

Signaling Pathway Diagram

Sulfadoxine_Mechanism cluster_parasite Malaria Parasite (Plasmodium falciparum) PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Dihydrofolic_Acid->DHFR Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleic_Acids Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

Caption: Mechanism of action of Sulfadoxine and Pyrimethamine.

Experimental Workflow: Synthesis of Sulfadoxine

Sulfadoxine_Synthesis_Workflow cluster_synthesis Synthesis of Sulfadoxine Start This compound Condensation Condensation Reaction Start->Condensation Reagent1 p-Acetamidobenzenesulfonyl Chloride Reagent1->Condensation Intermediate N-Acetylsulfadoxine Condensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Sulfadoxine Hydrolysis->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Sulfadoxine Purification->FinalProduct

Caption: General workflow for the synthesis of Sulfadoxine.

References

Application Notes and Protocols: Reactions of 4-Amino-2,6-dimethoxypyrimidine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dimethoxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an electron-rich pyrimidine (B1678525) ring activated by two methoxy (B1213986) groups and an amino group, makes it a valuable scaffold for the synthesis of a wide array of derivatives. The presence of multiple nucleophilic centers—the exocyclic amino group and the C-5 position of the pyrimidine ring—allows for selective reactions with various electrophiles, leading to compounds with diverse biological activities. This document provides detailed application notes and experimental protocols for key electrophilic reactions of this compound, focusing on reactions at both the amino group and the pyrimidine ring.

Reactivity Overview

The reaction of this compound with electrophiles is dictated by the electronic nature of the pyrimidine ring and the substituents. The amino and methoxy groups are strong activating groups, increasing the electron density of the pyrimidine ring and making it susceptible to electrophilic attack. The primary sites of reaction are the exocyclic amino group (N-acylation, N-sulfonylation) and the C-5 position of the pyrimidine ring (nitrosation, halogenation). The regioselectivity of the reaction can often be controlled by the choice of electrophile and reaction conditions.

A general overview of the reactivity is presented below:

Reactivity of this compound cluster_0 This compound cluster_1 Electrophiles cluster_2 Products A This compound C-5 position Amino Group C 5-Nitroso Derivative 5-Halo Derivative N-Acyl Derivative N-Sulfonyl Derivative A:f1->C:f0 Nitrosation A:f1->C:f1 Halogenation A:f2->C:f2 Acylation A:f2->C:f3 Sulfonylation B Nitrosating Agents Halogenating Agents Acylating Agents Sulfonylating Agents

Caption: General reaction pathways of this compound with electrophiles.

Reactions at the C-5 Position

The C-5 position of this compound is activated towards electrophilic substitution due to the ortho- and para-directing effects of the amino and methoxy groups.

Nitrosation

Nitrosation at the C-5 position is a key reaction for introducing a nitroso group, which can be a precursor for further functionalization, such as reduction to an amino group to form 4,5-diamino-2,6-dimethoxypyrimidine.

Experimental Protocol: Synthesis of 4-Amino-2,6-dimethoxy-5-nitrosopyrimidine

This protocol is adapted from procedures for similar activated pyrimidines.

  • Reagents and Materials:

    • This compound

    • Isoamyl nitrite (B80452) (IAN)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Ethanol

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO at room temperature.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add isoamyl nitrite (1.2 eq) to the cooled solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • The precipitated product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 4-amino-2,6-dimethoxy-5-nitrosopyrimidine.

Data Presentation:

ProductReagentSolventYield (%)Reference
4-Amino-2,6-dimethoxy-5-nitrosopyrimidineIsoamyl nitriteDMSO~85-95[1]

Note: The yield is an estimate based on similar reactions and may vary.

Nitrosation_Workflow start Start dissolve Dissolve this compound in DMSO start->dissolve cool Cool to 0-5 °C dissolve->cool add_ian Add Isoamyl Nitrite cool->add_ian react Stir for 2-4 hours at 0-5 °C add_ian->react precipitate Pour into ice-water react->precipitate filter Filter and wash the precipitate precipitate->filter dry Dry the product filter->dry end End dry->end

Caption: Experimental workflow for the nitrosation of this compound.

Reactions at the Amino Group

The exocyclic amino group of this compound is a primary nucleophile and readily reacts with acylating and sulfonylating agents.

Acylation

Acylation of the amino group is a common strategy to introduce various functional groups, which can modulate the biological activity of the parent molecule.

Experimental Protocol: Synthesis of N-(2,6-Dimethoxy-pyrimidin-4-yl)acetamide

  • Reagents and Materials:

  • Procedure:

    • Suspend this compound (1.0 eq) in pyridine in a round-bottom flask.

    • Add acetic anhydride (1.1 eq) dropwise to the suspension with stirring.

    • Heat the reaction mixture at 50-60 °C for 1-2 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into cold water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-(2,6-dimethoxy-pyrimidin-4-yl)acetamide.

Sulfonylation

Reaction with sulfonyl chlorides leads to the formation of sulfonamides, a class of compounds known for their wide range of therapeutic applications.

Experimental Protocol: Synthesis of N-(2,6-Dimethoxy-pyrimidin-4-yl)benzenesulfonamide

  • Reagents and Materials:

    • This compound

    • Benzenesulfonyl chloride

    • Pyridine (as solvent and base)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add benzenesulfonyl chloride (1.05 eq) portion-wise to the cooled solution with stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.

    • The solid precipitate is collected by filtration, washed thoroughly with water, and dried.

    • Recrystallize the crude product from an appropriate solvent to afford pure N-(2,6-dimethoxy-pyrimidin-4-yl)benzenesulfonamide.

Data Presentation:

ProductReagentSolventYield (%)Reference
N-(2,6-Dimethoxy-pyrimidin-4-yl)acetamideAcetic anhydridePyridine>90General Method
N-(2,6-Dimethoxy-pyrimidin-4-yl)benzenesulfonamideBenzenesulfonyl chloridePyridine>85General Method

Note: Yields are typical for such reactions and may vary depending on the specific substrate and conditions.

NAcylation_Workflow cluster_acylation Acylation cluster_sulfonylation Sulfonylation start_acyl Start suspend_acyl Suspend in Pyridine start_acyl->suspend_acyl add_acyl Add Acetic Anhydride suspend_acyl->add_acyl heat_acyl Heat at 50-60 °C add_acyl->heat_acyl precipitate_acyl Pour into cold water heat_acyl->precipitate_acyl filter_acyl Filter and Recrystallize precipitate_acyl->filter_acyl end_acyl End filter_acyl->end_acyl start_sulfonyl Start dissolve_sulfonyl Dissolve in Pyridine start_sulfonyl->dissolve_sulfonyl cool_sulfonyl Cool to 0 °C dissolve_sulfonyl->cool_sulfonyl add_sulfonyl Add Benzenesulfonyl Chloride cool_sulfonyl->add_sulfonyl react_sulfonyl Stir at RT for 12-16h add_sulfonyl->react_sulfonyl neutralize_sulfonyl Pour into ice/HCl react_sulfonyl->neutralize_sulfonyl filter_sulfonyl Filter and Recrystallize neutralize_sulfonyl->filter_sulfonyl end_sulfonyl End filter_sulfonyl->end_sulfonyl

Caption: Experimental workflows for N-acylation and N-sulfonylation reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. While highly activated pyrimidines can undergo formylation at the C-5 position, studies on 2,6-dimethoxy-4-aminopyrimidine have shown that the reaction may preferentially occur at the exocyclic amino group to form a dimethylformamidino derivative rather than C-5 formylation.[2]

Experimental Protocol: Reaction with Vilsmeier Reagent

  • Reagents and Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask equipped with a dropping funnel

  • Procedure:

    • Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ (1.5 eq) to ice-cold DMF (used as solvent and reagent) with stirring.

    • To this reagent, add this compound (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 80-90 °C for 4-6 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Make the solution alkaline by the addition of a sodium hydroxide (B78521) solution.

    • The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Expected Product: Based on literature for the isomeric 2-amino-4,6-dimethoxypyrimidine, the expected major product is the N,N-dimethylformamidine derivative at the 4-amino position, not the 5-formylpyrimidine.[2]

Vilsmeier_Reaction_Pathway reagent Vilsmeier Reagent (POCl₃ + DMF) start This compound product N'-(2,6-dimethoxy-pyrimidin-4-yl)-N,N-dimethylformamidine start->product Reaction at Amino Group

Caption: Predominant reaction pathway in the Vilsmeier-Haack reaction.

Conclusion

This compound is a valuable building block that exhibits dual reactivity towards electrophiles. The choice of reagents and reaction conditions allows for selective functionalization at either the C-5 position of the pyrimidine ring or the exocyclic amino group. These transformations provide access to a diverse range of substituted pyrimidines, which are important scaffolds in the design and synthesis of novel therapeutic agents and other functional organic materials. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this versatile molecule.

References

Application Notes and Protocols for N-Alkylation of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 4-amino-2,6-dimethoxypyrimidine is a significant chemical transformation utilized in the synthesis of a diverse range of biologically active molecules. The resulting N-alkylated pyrimidine (B1678525) derivatives are key intermediates in the development of novel therapeutic agents and agrochemicals. The introduction of alkyl groups onto the amino moiety can profoundly influence the pharmacological and physicochemical properties of the parent compound, making this a critical step in medicinal chemistry and drug discovery. This document provides a comprehensive guide, including a detailed experimental protocol, for the successful N-alkylation of this compound.

Core Concepts and Strategies

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the amino group acts as the nucleophile, attacking an electrophilic alkylating agent. Key to the success of this reaction is the choice of base, solvent, and alkylating agent, as well as the careful control of reaction conditions to ensure selective mono-alkylation and minimize potential side reactions. Common strategies involve the use of a strong, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity, in a polar aprotic solvent that can effectively solvate the resulting anion.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol details a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care. Alternatively, potassium carbonate (2.0 equivalents) can be used as a milder base.

  • Addition of Alkylating Agent: While maintaining the temperature at 0 °C, slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated this compound.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkylating agents. Note: These are representative values and actual results may vary depending on specific experimental conditions.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHDMF0 to RT485
2Ethyl BromideK₂CO₃DMFRT1278
3Benzyl BromideNaHDMF0 to RT692
4Allyl BromideK₂CO₃DMFRT881

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for N-Alkylation A 1. Reaction Setup (this compound in dry DMF under N2) B 2. Cooling (0 °C) A->B C 3. Base Addition (NaH or K2CO3) B->C D 4. Alkylating Agent Addition (Alkyl Halide) C->D E 5. Reaction (Stir at RT, 2-24h) D->E F 6. Workup (Quench, Extract with EtOAc) E->F G 7. Purification (Column Chromatography) F->G H Pure N-Alkylated Product G->H

Caption: Workflow for the N-alkylation of this compound.

Reaction Pathway

G General Reaction Pathway for N-Alkylation reactant1 This compound conditions Base (e.g., NaH) Solvent (e.g., DMF) reactant2 + Alkyl Halide (R-X) product N-Alkyl-4-amino- 2,6-dimethoxypyrimidine side_product + HX conditions->product

Caption: General reaction scheme for N-alkylation of this compound.

Application Notes and Protocols for the Synthesis of Bioactive Compounds from Aminodimethoxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing aminodimethoxypyrimidine scaffolds. The focus is on the synthesis of sulfonylurea herbicides and novel anticancer agents, highlighting the versatility of this chemical moiety in agrochemical and pharmaceutical research.

Synthesis of Sulfonylurea Herbicides

4-Amino-2,6-dimethoxypyrimidine and its isomer, 2-amino-4,6-dimethoxypyrimidine (B117758), are key intermediates in the production of sulfonylurea herbicides.[1][2][3] These herbicides are known for their high efficacy at low application rates and their selective control of broadleaf weeds.[1] The primary mechanism of action for sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1]

General Synthetic Pathway

The synthesis of sulfonylurea herbicides from aminodimethoxypyrimidine typically involves a two-step process. First, the corresponding aminodimethoxypyrimidine is synthesized, which then reacts with a substituted sulfonyl isocyanate to form the final herbicide.

Sulfonylurea Synthesis 2-Amino-4,6-dichloropyrimidine (B145751) 2-Amino-4,6-dichloropyrimidine Methoxylation Methoxylation 2-Amino-4,6-dichloropyrimidine->Methoxylation Sodium Methoxide (B1231860) Sodium Methoxide Sodium Methoxide->Methoxylation 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Methoxylation->2-Amino-4,6-dimethoxypyrimidine Coupling Coupling 2-Amino-4,6-dimethoxypyrimidine->Coupling Substituted Sulfonyl Isocyanate Substituted Sulfonyl Isocyanate Substituted Sulfonyl Isocyanate->Coupling Sulfonylurea Herbicide Sulfonylurea Herbicide Coupling->Sulfonylurea Herbicide

General synthesis of sulfonylurea herbicides.
Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes the nucleophilic substitution of chlorine atoms with methoxy (B1213986) groups to produce the key intermediate, 2-amino-4,6-dimethoxypyrimidine.[1]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Sodium methoxide

  • Methanol (B129727)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium methoxide in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add 2-amino-4,6-dichloropyrimidine to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Suspend the resulting solid in water and stir to dissolve any inorganic salts.

  • Collect the solid product, 2-amino-4,6-dimethoxypyrimidine, by filtration, wash with water, and dry.

Protocol 2: Synthesis of Sulfonylurea Herbicide

This protocol outlines the coupling reaction between 2-amino-4,6-dimethoxypyrimidine and a substituted sulfonyl isocyanate.[1]

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Substituted sulfonyl isocyanate

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Standard laboratory glassware

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine in an anhydrous aprotic solvent.

  • Add the substituted sulfonyl isocyanate, dissolved in the same solvent, dropwise to the pyrimidine (B1678525) solution at room temperature with constant stirring.

  • Allow the reaction to proceed at room temperature for a few hours until completion, as monitored by TLC.

  • Collect the resulting precipitate, the sulfonylurea herbicide, by filtration.

  • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials and then dry.

Quantitative Data
Intermediate/ProductStarting MaterialReagentsYieldReference
2-Amino-4,6-dimethoxypyrimidine2-Amino-4,6-dihydroxypyrimidineDimethyl carbonate, K2CO328.6%[2]
2-Amino-4,6-dimethoxypyrimidine3-Amino-3-methoxy-N-cyano-2-propaneamidineEt3NHCl-2ZnCl294.8%[4]
4,6-dimethoxy-2-[(phenoxycarbonyl)amino]-pyrimidine2-Amino-4,6-dimethoxypyrimidinePhenylchloroformateHigh[5]

Synthesis of Anticancer Agents

Recent research has demonstrated the potential of aminodimethoxypyrimidine derivatives as potent anticancer agents. Specifically, tetrahydropyrimido[4,5-b]quinolines synthesized from 6-amino-2,4-dimethoxypyrimidine have shown significant in vitro antiproliferative activity against various human tumor cell lines.[6]

Synthetic Pathway for Tetrahydropyrimido[4,5-b]quinolines

A microwave-assisted multicomponent reaction provides an efficient and green protocol for the synthesis of these bioactive compounds.[6]

Anticancer Synthesis Aromatic Aldehyde Aromatic Aldehyde Microwave Irradiation Microwave Irradiation Aromatic Aldehyde->Microwave Irradiation Dimedone Dimedone Dimedone->Microwave Irradiation 6-Amino-2,4-dimethoxypyrimidine 6-Amino-2,4-dimethoxypyrimidine 6-Amino-2,4-dimethoxypyrimidine->Microwave Irradiation Tetrahydropyrimido[4,5-b]quinoline Tetrahydropyrimido[4,5-b]quinoline Microwave Irradiation->Tetrahydropyrimido[4,5-b]quinoline

Microwave-assisted synthesis of pyrimido[4,5-b]quinolines.
Experimental Protocol

Protocol 3: Microwave-Assisted Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones [6]

Materials:

  • Substituted aromatic/heteroaromatic aldehyde

  • Dimedone

  • 6-Amino-2,4-dimethoxypyrimidine

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-2,4-dimethoxypyrimidine (1 mmol).

  • Add glacial acetic acid (3 mL) as the solvent and catalyst.

  • Irradiate the mixture in a microwave reactor at 200 W. The reaction time will vary depending on the specific substrates but is generally short.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry. Further purification can be achieved by recrystallization if necessary.

Quantitative Data: Antiproliferative Activity

The synthesized 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinoline derivatives were evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)SiHa (Cervical) IC50 (µM)U-87 (Glioblastoma) IC50 (µM)K-562 (Leukemia) IC50 (µM)
4h >10059.349.862.549.342.1
4o 79.349.262.448.756.239.8
4q 69.252.649.356.442.136.5
4v 49.239.842.645.339.832.7

Data extracted from a study on the antiproliferative activity of novel pyrimido[4,5-b]quinolines.[6]

Postulated Signaling Pathway Involvement

While the precise mechanism of action for these novel compounds is under investigation, pyrimidine derivatives are known to target various signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Pyrimidine_Derivative Pyrimidine Derivative (Potential Inhibitor) Pyrimidine_Derivative->PI3K Potential Inhibition Pyrimidine_Derivative->AKT Pyrimidine_Derivative->mTORC1

Potential inhibition of the PI3K/AKT/mTOR pathway.

References

The Pivotal Role of 4-Amino-2,6-dimethoxypyrimidine in Pharmaceutical Synthesis and Clarification of its Isomer's Function in Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols concerning the synthesis and utility of 4-amino-2,6-dimethoxypyrimidine. While the initial topic of interest was its role in sulfonylurea herbicides, our comprehensive review reveals that this compound is a key intermediate in the synthesis of sulfonamide antibiotics, most notably Sulfadimethoxine. The synthesis of sulfonylurea herbicides, on the other hand, predominantly utilizes its isomer, 2-amino-4,6-dimethoxypyrimidine (B117758).

This report clarifies this crucial distinction, providing detailed synthetic protocols for this compound and its subsequent conversion to Sulfadimethoxine. Furthermore, a summary of the synthesis of sulfonylurea herbicides using 2-amino-4,6-dimethoxypyrimidine is included to address the original query and provide a complete picture for researchers in agrochemical and pharmaceutical fields.

Part 1: Synthesis and Application of this compound in Sulfadimethoxine Production

This compound serves as a critical building block for the synthesis of Sulfadimethoxine, a long-acting sulfonamide antibiotic used in veterinary medicine. The following protocols detail a two-step synthesis of this compound followed by its utilization in the synthesis of Sulfadimethoxine.

Experimental Protocol 1: Synthesis of this compound

This synthesis proceeds in two main stages: a cyclization reaction to form a pyrimidinedione intermediate, followed by a methylation reaction.[1]

Stage 1: Cyclization to 4-amino-2,6(1H,3H)-pyrimidinedione

  • Reaction: Methyl cyanoacetate (B8463686) reacts with urea (B33335) in the presence of a strong base to form 4-amino-2,6(1H,3H)-pyrimidinedione.

  • Materials:

  • Procedure:

    • In a reaction vessel, dissolve urea (140 kg) in a methanol solution of sodium methoxide (260 kg, 50% content).[2]

    • With stirring, add methyl cyanoacetate (125 kg) dropwise.[2]

    • Heat the mixture to reflux (65-70 °C) and maintain for 5 hours.[2]

    • After the reaction is complete, evaporate the methanol under normal and then reduced pressure.[2]

    • Cool the residue to obtain 4-amino-2,6-dihydroxy sodium salt.[2]

    • Dissolve the filter cake in water and adjust the pH to neutral (7.0-7.5) to precipitate the product.[1]

    • Filter, wash, and dry the precipitate to yield 4-amino-2,6(1H,3H)-pyrimidinedione.

Stage 2: Methylation to this compound

  • Reaction: The pyrimidinedione intermediate is methylated using a methylating agent in the presence of a base and a phase transfer catalyst.

  • Materials:

    • 4-amino-2,6(1H,3H)-pyrimidinedione

    • Dimethyl sulfate (B86663)

    • Potassium carbonate (solid alkali)

    • Tetrabutylammonium bromide (phase transfer catalyst)

    • Acetone (B3395972) (solvent)

  • Procedure:

    • To the 4-amino-2,6-dihydroxy sodium salt from the previous step, add potassium carbonate (80 kg) and acetone (1000 kg).[2]

    • Add dimethyl sulfate (350 kg) dropwise and heat the mixture to reflux for 10 hours.[2]

    • Cool the reaction mixture to 45-50 °C and filter to remove inorganic salts.[2]

    • Evaporate the acetone from the filtrate.[2]

    • Add water (1000 kg) to the residue and adjust the pH to 8.0 with sodium carbonate.[2]

    • Cool the solution to 10 °C to crystallize the product.[2]

    • Filter, wash, and dry the solid to obtain this compound.

Quantitative Data for Synthesis of this compound

ParameterValueReference
Starting MaterialsMethyl cyanoacetate, Urea, Sodium methoxide, Dimethyl sulfate[2]
Yield86.3% (based on methyl cyanoacetate)[2]
Purity98.4%[2]
Experimental Protocol 2: Synthesis of Sulfadimethoxine

This synthesis involves the condensation of this compound with p-acetamidobenzenesulfonyl chloride, followed by deacetylation.

Stage 1: Condensation Reaction

  • Reaction: this compound is reacted with p-acetamidobenzenesulfonyl chloride in the presence of a base to form N-acetylsulfadimethoxine.

  • Materials:

    • This compound

    • p-Acetamidobenzenesulfonyl chloride

    • Pyridine (or other suitable base)

    • Appropriate solvent (e.g., acetone)

  • Procedure:

    • Dissolve this compound in a suitable solvent containing a base like pyridine.

    • Slowly add p-acetamidobenzenesulfonyl chloride to the solution while maintaining the temperature.

    • Stir the reaction mixture until the reaction is complete (monitor by TLC).

    • Isolate the N-acetylsulfadimethoxine intermediate.

Stage 2: Deacetylation to Sulfadimethoxine

  • Reaction: The N-acetyl group is removed by hydrolysis under basic conditions to yield the final product, Sulfadimethoxine.

  • Materials:

    • N-acetylsulfadimethoxine intermediate

    • Sodium hydroxide (B78521) solution

    • Hydrochloric acid

    • Methanol

  • Procedure:

    • To a 2000L reactor, add methanol (600 kg), the condensation product (N-acetylsulfadimethoxine, 348.5 kg), and 20% caustic soda (440 kg).[3]

    • Heat the mixture to 85 °C and reflux for 6 hours.[3]

    • Cool the reaction mixture to below 10 °C.[3]

    • Neutralize by dropwise addition of 20% hydrochloric acid solution to a pH of 6.7.[3]

    • Cool to 0 °C and centrifuge to obtain crude Sulfadimethoxine.[3]

    • For purification, dissolve the crude product in methanol (800 kg), add activated carbon (15 kg), and reflux for 0.5 hours.[3]

    • Filter while hot, cool the filtrate to 0 °C, centrifuge, and dry to obtain pure Sulfadimethoxine.[3]

Quantitative Data for Synthesis of Sulfadimethoxine

ParameterValueReference
Starting MaterialN-acetylsulfadimethoxine (condensation product)[3]
Yield96%[3]
Purity99%[3]

Synthetic Pathway Diagram

Sulfadimethoxine_Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of Sulfadimethoxine Methyl_cyanoacetate Methyl cyanoacetate Pyrimidinedione 4-Amino-2,6(1H,3H)- pyrimidinedione Methyl_cyanoacetate->Pyrimidinedione Cyclization (Sodium methoxide) Urea Urea Urea->Pyrimidinedione Cyclization (Sodium methoxide) ADMP This compound Pyrimidinedione->ADMP Methylation (Dimethyl sulfate) N_Acetylsulfadimethoxine N-Acetylsulfadimethoxine ADMP->N_Acetylsulfadimethoxine Condensation p_Aceto_sulfonyl_chloride p-Acetamidobenzenesulfonyl chloride p_Aceto_sulfonyl_chloride->N_Acetylsulfadimethoxine Sulfadimethoxine Sulfadimethoxine N_Acetylsulfadimethoxine->Sulfadimethoxine Deacetylation (NaOH, HCl)

Caption: Synthetic pathway of Sulfadimethoxine from basic precursors.

Part 2: Role of 2-Amino-4,6-dimethoxypyrimidine in Sulfonylurea Herbicide Synthesis

Contrary to the initial query, it is the isomer, 2-amino-4,6-dimethoxypyrimidine, that is the pivotal intermediate for a wide array of sulfonylurea herbicides, including Nicosulfuron, Rimsulfuron, Bensulfuron-methyl, and others.[4][5][6][7] These herbicides are known for their high efficacy at low application rates and function by inhibiting the acetolactate synthase (ALS) enzyme in plants.[4]

General Synthetic Protocol for Sulfonylurea Herbicides

The general synthesis involves the coupling of 2-amino-4,6-dimethoxypyrimidine with a substituted sulfonyl isocyanate.[4]

  • Reaction: An amino group of the pyrimidine (B1678525) reacts with the isocyanate group of the sulfonyl isocyanate to form the sulfonylurea bridge.

  • Materials:

    • 2-Amino-4,6-dimethoxypyrimidine

    • Substituted sulfonyl isocyanate (e.g., 2-(methoxycarbonyl)phenylsulfonyl isocyanate for Bensulfuron-methyl)

    • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine in an anhydrous aprotic solvent.[4]

    • Add the substituted sulfonyl isocyanate, dissolved in the same solvent, dropwise to the pyrimidine solution at room temperature with constant stirring.[4]

    • The reaction is typically exothermic and is allowed to proceed for a few hours until completion (monitored by TLC).[4]

    • The resulting sulfonylurea herbicide often precipitates and can be collected by filtration.[4]

    • The solid is washed with a small amount of cold solvent and dried.

Quantitative Data for a Representative Sulfonylurea Herbicide Synthesis (Rimsulfuron)

ParameterValueReference
Starting Materials2-Amino-4,6-dimethoxypyrimidine, Phenyl Chloroformate (to form an intermediate)
YieldHigh (specifics vary by patent and process)
PurityHigh (often requires purification)

Workflow for Sulfonylurea Herbicide Synthesis

Sulfonylurea_Synthesis_Workflow Start 2-Amino-4,6-dichloropyrimidine Methoxylation Methoxylation (Sodium Methoxide) Start->Methoxylation Intermediate 2-Amino-4,6-dimethoxypyrimidine Methoxylation->Intermediate Coupling Coupling Reaction Intermediate->Coupling Product Sulfonylurea Herbicide Coupling->Product Sulfonyl_Isocyanate Substituted Sulfonyl Isocyanate Sulfonyl_Isocyanate->Coupling Purification Purification (Filtration, Washing) Product->Purification Final_Product Pure Herbicide Purification->Final_Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of aminopyrimidines. This class of reactions is pivotal in medicinal chemistry for the synthesis of highly functionalized molecules that are key intermediates and active pharmaceutical ingredients in various drug discovery programs. The aminopyrimidine scaffold is a prevalent motif in a multitude of biologically active compounds, and its derivatization via cross-coupling reactions offers a powerful tool for lead optimization and the development of novel therapeutics.

Introduction to Palladium-Catalyzed Cross-Coupling of Aminopyrimidines

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in organic synthesis. For aminopyrimidine substrates, these reactions allow for the introduction of a wide array of substituents at various positions on the pyrimidine (B1678525) ring, enabling the exploration of chemical space and the fine-tuning of pharmacological properties. The most commonly employed cross-coupling reactions for aminopyrimidines include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The choice of reaction depends on the desired bond formation and the nature of the coupling partners. Pyrimidine-containing drugs often feature an amino group, with 2-aminopyrimidines and 2,4-diaminopyrimidines being particularly common.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate. In the context of aminopyrimidines, this reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Quantitative Data for Suzuki-Miyaura Coupling of Aminopyrimidines
EntryAminopyrimidine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-4-chloropyrimidine (B19991)Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃THF/H₂O1000.33 (MW)>95[1]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃THF1002445[1]
34-Chloro-6-methylpyrimidin-2-aminePyridine-3-boronic acidPdCl₂(PPh₃)₂ (N/A)-Na₂CO₃ACN/H₂O78N/A74[2]
42-Amino-6-chloro-4-pyrimidineVarious arylboronic acidsTetrakis(triphenylphosphine)palladium(0)-N/AN/AN/AN/AModerate[No specific citation]

N/A: Not available in the provided search results.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-chloropyrimidine with Phenylboronic acid

This protocol is adapted from a microwave-assisted procedure which has been shown to be highly efficient.[1]

Materials:

  • 2-Amino-4-chloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Microwave vial with a stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a microwave vial, combine 2-amino-4-chloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), and potassium carbonate (1.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add a mixture of THF and water as the solvent.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate the mixture at 100 °C for 20 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-amino-4-phenylpyrimidine.

Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aminopyrimidine, Boronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Solvent catalyst->solvent inert Inert Atmosphere (Ar or N2) solvent->inert heating Heat Reaction (Conventional or MW) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product product purification->product Purified Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides or triflates. This reaction is particularly useful for the synthesis of N-aryl aminopyrimidines, which are common scaffolds in kinase inhibitors.

Quantitative Data for Buchwald-Hartwig Amination of Aminopyrimidines
EntryAminopyrimidine SubstrateAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
12-Aminopyrimidine4-Bromoanisole (B123540)PdCl₂(PPh₃)₂XantphosNaOtBuToluene (B28343)RefluxModerate-Good[2]
22-AminopyrimidineVarious Aryl BromidesPd₂(dba)₃dpppNaOtBuTolueneRefluxTrace[2]
34-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine (B1319268)4-BromoanisolePdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux82[2]
43-Halo-2-aminopyridinesMorpholineRuPhos-precatalyst-LiHMDSN/AN/A83[3]
53-Halo-2-aminopyridinesCyclopentylamineBrettPhos-precatalyst-LiHMDSN/AN/A78[3]

N/A: Not available in the provided search results.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine with 4-Bromoanisole

This protocol is based on a reported procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[2]

Materials:

  • 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine

  • 4-Bromoanisole

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine (1.0 equiv), 4-bromoanisole (1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (5 mol%), Xantphos (10 mol%), and sodium tert-butoxide (1.5 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine.

Buchwald-Hartwig Amination Catalytic Cycle

G pd0 Pd(0)L2 pd2_halide Ar-Pd(II)(L2)-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)(L2)(R2NH)]+X- pd2_halide->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)(L2)-NR2 pd2_amine->pd2_amido Deprotonation (-HX) product Ar-NR2 pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing alkynyl moieties onto the aminopyrimidine core, which can serve as versatile handles for further synthetic transformations or as key pharmacophores.

Quantitative Data for Sonogashira Coupling of Aminopyrimidines
EntryAminopyrimidine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-BromopyrimidinePhenylacetylene (B144264)PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRTN/AGood[4]
25-BromopyrimidineVarious Terminal AlkynesPd(PPh₃)₄ (5)CuI (10)Et₃NDMF80N/AGood[5]
32-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2-5)CuI (2-5)Et₃NDMF/THFN/AN/AGood[6]

N/A: Not available in the provided search results. Note: Some data is for related bromopyridines and bromopyrimidines as direct data for aminopyrimidines was limited in the search results.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-aminopyrimidine with Phenylacetylene

This is a general protocol adapted from procedures for similar substrates.[4][5]

Materials:

  • 5-Bromo-2-aminopyrimidine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-aminopyrimidine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (6 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous, degassed DMF, followed by triethylamine (2.0 equiv) and phenylacetylene (1.2 equiv) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-(phenylethynyl)pyrimidine.

Sonogashira Coupling Logical Relationship

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions aminopyrimidine Halo-Aminopyrimidine (Ar-X) product Alkynyl-Aminopyrimidine (Ar-C≡C-R) aminopyrimidine->product alkyne Terminal Alkyne (R-C≡C-H) alkyne->product pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4) pd_catalyst->product cu_cocatalyst Copper(I) Co-catalyst (e.g., CuI) cu_cocatalyst->product base Amine Base (e.g., Et3N) base->product solvent Anhydrous Solvent (e.g., DMF, THF) solvent->product temperature Temperature (RT to elevated) temperature->product

Caption: Key components for a successful Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While less commonly reported for aminopyrimidines compared to the other named reactions, it remains a valuable tool for introducing vinyl groups.

Quantitative Data for Heck Reaction of Amino-Halo-Pyridines/Pyrimidines
EntrySubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Amino-5-bromo-4-methylpyridineStyrene (B11656)Pd(OAc)₂ (N/A)P(o-tol)₃ (N/A)Et₃NDMF100N/A[7]
2IodobenzeneStyrenePdCl₂-KOAcMethanol120Good[8]

N/A: Not available in the provided search results. Data is limited for aminopyrimidine substrates, with examples often being for related heterocycles.

Experimental Protocol: Heck Reaction of 2-Amino-5-bromopyrimidine (B17363) with Styrene

This is a generalized protocol based on standard Heck reaction conditions.[7]

Materials:

  • 2-Amino-5-bromopyrimidine

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction vessel (e.g., Schlenk tube)

Procedure:

  • In a Schlenk tube, combine 2-amino-5-bromopyrimidine (1.0 equiv), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine (1.5 equiv), and styrene (1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-styrylpyrimidine.

Heck Reaction Signaling Pathway (Catalytic Cycle)

G pd0 Pd(0)L2 pd2_halide R-Pd(II)(L2)-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkene R-Pd(II)(L2)(alkene)-X pd2_halide->pd2_alkene Alkene Coordination pd2_inserted R-CH2-CH(R')-Pd(II)(L2)-X pd2_alkene->pd2_inserted Migratory Insertion product R-CH=CH-R' pd2_inserted->product β-Hydride Elimination h_pd_x H-Pd(II)(L2)-X h_pd_x->pd0 Reductive Elimination of HX (with base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

4-Amino-2,6-dimethoxypyrimidine: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2,6-dimethoxypyrimidine is a highly functionalized pyrimidine (B1678525) derivative that serves as a pivotal building block in heterocyclic chemistry. Its strategic placement of an amino group and two methoxy (B1213986) groups on the pyrimidine ring allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of various fused heterocyclic systems. These resulting scaffolds, particularly pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry due to their structural analogy to purines, enabling them to interact with biological targets such as kinases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocyclic compounds.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3289-50-7[1]
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 149-152 °C[1]
Solubility Soluble in methanol (B129727) (25 mg/mL)[1]
Stability Stable under normal conditions.[1]

Safety Precautions:

This compound is classified as hazardous.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood.

Application 1: Synthesis of Pyrimido[4,5-d]pyrimidines as Potential Kinase Inhibitors

The fusion of a second pyrimidine ring onto the this compound core leads to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold. This heterocyclic system is a known pharmacophore for the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The following protocol describes a two-step synthesis of N-aryl-2,4-dimethoxypyrimido[4,5-d]pyrimidin-7-amines.

Experimental Workflow: Synthesis of Pyrimido[4,5-d]pyrimidines

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cyclization with Amine A This compound C Reflux A->C B Triethylorthoformate B->C D Intermediate Imidate C->D G Reflux D->G E Aromatic Amine E->G F Solvent (e.g., Ethanol) F->G H N-Aryl-pyrimido[4,5-d]pyrimidine G->H

Caption: Two-step synthesis of N-aryl-pyrimido[4,5-d]pyrimidines.

Experimental Protocol: Synthesis of N-Aryl-2,4-dimethoxy-7-phenylpyrimido[4,5-d]pyrimidine

This protocol is adapted from the general procedure described by Hassan, et al. (2024) for the synthesis of related pyrimido[4,5-d]pyrimidine derivatives.

Step 1: Synthesis of Ethyl N-(2,6-dimethoxy-5-cyanopyrimidin-4-yl)formimidate (Intermediate)

  • A mixture of this compound (1.0 mmol) and triethylorthoformate (4.0 mmol) is heated at reflux for 3 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess triethylorthoformate is removed under reduced pressure to yield the crude intermediate imidate, which can be used in the next step without further purification.

Step 2: Synthesis of N-Aryl-2,4-dimethoxy-7-phenylpyrimido[4,5-d]pyrimidine

  • To a solution of the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol (B145695), 10 mL), the desired aromatic amine (1.1 mmol) is added.

  • The reaction mixture is heated at reflux for an additional 4-6 hours.

  • Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Table 2: Representative Yields for the Synthesis of N-Aryl-pyrimido[4,5-d]pyrimidines

Aromatic AmineProductYield (%)
AnilineN-Phenyl-2,4-dimethoxypyrimido[4,5-d]pyrimidin-7-amine57%[4]
4-MethylanilineN-(p-tolyl)-2,4-dimethoxypyrimido[4,5-d]pyrimidin-7-amineNot Reported
4-MethoxyanilineN-(4-methoxyphenyl)-2,4-dimethoxypyrimido[4,5-d]pyrimidin-7-amineNot Reported

Note: The yields are based on a similar synthesis and may vary.

Signaling Pathway: Inhibition of Cyclin-Dependent Kinases

Pyrimido[4,5-d]pyrimidines act as ATP-competitive inhibitors of CDKs. By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of target proteins, such as the retinoblastoma protein (Rb), thereby arresting the cell cycle at the G1/S checkpoint and inhibiting tumor cell proliferation.[2][3]

G cluster_0 G1 Phase cluster_1 S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb (Active) CDK46->Rb Phosphorylation pRb pRb (Inactive) E2F E2F Rb->E2F Inhibition S_Phase S Phase Genes E2F->S_Phase Transcription Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->CDK46 Inhibition

Caption: Inhibition of the CDK4/6-Rb pathway by pyrimido[4,5-d]pyrimidines.

Application 2: Synthesis of Pyrrolo[2,3-d]pyrimidines

Another important class of fused heterocycles that can be accessed from this compound are pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. These compounds are of interest due to their potential as antitubercular and anticancer agents. A common synthetic strategy involves the reaction of an aminopyrimidine with a suitable three-carbon synthon to construct the pyrrole (B145914) ring.

Experimental Protocol: Synthesis of 4-Substituted-pyrrolo[2,3-d]pyrimidines

This protocol is a general adaptation based on the synthesis of related pyrrolo[2,3-d]pyrimidines.

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or isopropanol, add the appropriate α-haloketone or α-haloaldehyde (1.1 mmol).

  • A non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 mmol) is added to the mixture.

  • The reaction is heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired pyrrolo[2,3-d]pyrimidine.

Table 3: Hypothetical Yields for the Synthesis of Pyrrolo[2,3-d]pyrimidines

α-Halo SynthonProductExpected Yield (%)
Chloroacetone2,4-Dimethoxy-6-methylpyrrolo[2,3-d]pyrimidineModerate to Good
Phenacyl bromide2,4-Dimethoxy-6-phenylpyrrolo[2,3-d]pyrimidineModerate to Good

Note: These are expected outcomes based on similar reported syntheses.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and data presented here demonstrate its utility in constructing pyrimido[4,5-d]pyrimidines as potential kinase inhibitors and provide a basis for the exploration of other fused heterocyclic systems. The strategic functionalization of this building block opens avenues for the development of novel therapeutic agents targeting a range of biological pathways.

References

Large-scale synthesis of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the large-scale synthesis of 4-Amino-2,6-dimethoxypyrimidine, an important intermediate in the pharmaceutical and agrochemical industries, is detailed below. This document provides comprehensive application notes and protocols for researchers, scientists, and drug development professionals.

Application Notes

This compound (CAS No: 3289-50-7) is a key building block in the synthesis of various biologically active molecules.[1] Its primary applications include serving as an intermediate for antiviral and antitumor drugs, as well as a precursor for herbicides and fungicides.[2] The pyrimidine (B1678525) core of this compound is a common scaffold in a multitude of therapeutic agents.

Historically, the synthesis of this compound involved methods such as the barbituric acid route. This process utilized phosphorus oxychloride for chlorination, followed by amination and methoxylation.[1] However, this method is associated with the generation of significant amounts of colored, phosphorus-containing wastewater, posing environmental concerns.[1]

More contemporary, greener, and efficient industrial production methods have been developed to circumvent these issues. A prominent route involves the cyclization of a cyanoacetate (B8463686) with urea (B33335) to form 4-amino-2,6(1H,3H)pyrimidinedione, which is subsequently methylated.[1] This approach shortens the production process and improves the reaction yield while being more environmentally friendly.[1]

Experimental Protocols

Two primary modern methods for the large-scale synthesis of this compound are detailed below.

Method 1: Synthesis from Cyanoacetate and Urea

This two-step method involves an initial cyclization reaction followed by methylation.[1]

Step 1: Cyclization to form 4-amino-2,6(1H,3H)pyrimidinedione

  • To a reaction vessel, add metallic sodium (broken into small pieces) and a suitable solvent (absolute methanol (B129727) or ethanol).

  • Stir the mixture until the sodium is completely dissolved.

  • Slowly add a cyanoacetate (methyl cyanoacetate or ethyl cyanoacetate) dropwise to the solution.

  • After a period of reaction, add urea to the mixture.

  • Heat the reaction mixture to reflux (65-80°C) and maintain for 3-4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to collect the solid product.

  • Dissolve the filter cake in water and adjust the pH to a neutral range (7.0-7.5) with a suitable acid.

  • Stir the solution thoroughly to allow for complete precipitation.

  • Filter the precipitate and dry to obtain 4-amino-2,6(1H,3H)pyrimidinedione.

Step 2: Methylation to form this compound

  • The 4-amino-2,6(1H,3H)pyrimidinedione obtained from the previous step is subjected to methylation using a suitable methylating agent, such as dimethyl sulfate (B86663).[3]

  • This step can be performed as a one-pot process following the cyclization.[3]

  • The reaction with dimethyl sulfate is typically carried out in a suitable solvent.

  • After the reaction is complete, the product, this compound, is isolated and purified.

Method 2: One-pot Synthesis from 4-amino-2,6-dihydroxypyrimidine (B1141700) sodium salt

This method provides a simplified, one-pot process for methylation.

  • Prepare 4-amino-2,6-dihydroxypyrimidine sodium salt via the cyclization of methyl cyanoacetate and urea in the presence of sodium methylate.[3]

  • In a reaction flask, add 450g of methanol and 100g of the 4-amino-2,6-dihydroxypyrimidine sodium salt.[4]

  • While maintaining the temperature below 50°C, add 168.43g of methyl iodide.[4]

  • After the addition is complete, heat the reaction mixture to 65°C and maintain for 8 hours.[4]

  • Cool the mixture to room temperature and filter.

  • Concentrate the filtrate to recover a significant portion of the methanol (approximately 350g).[4]

  • Cool the concentrated liquid to induce crystallization.

  • Filter the crystals, wash with a small amount of methanol, and dry to obtain this compound.[4]

Quantitative Data

ParameterMethod 1 (from Cyanoacetate and Urea)Method 2 (from 4-amino-2,6-dihydroxypyrimidine sodium salt)
Starting Materials Cyanoacetate, Urea, Sodium, Alcohol4-amino-2,6-dihydroxypyrimidine sodium salt, Methyl iodide, Methanol
Key Intermediates 4-amino-2,6(1H,3H)pyrimidinedione-
Cyclization Temp. 65-80°C-
Cyclization Time 3-4 hours-
Methylation Temp. -65°C
Methylation Time -8 hours
Reported Yield -97.51%[4]

Visualizations

Below are diagrams illustrating the synthetic workflow.

cluster_0 Method 1: Synthesis from Cyanoacetate and Urea A Cyanoacetate + Urea B Cyclization (Sodium, Alcohol, 65-80°C, 3-4h) A->B C 4-amino-2,6(1H,3H)pyrimidinedione B->C D Methylation (e.g., Dimethyl Sulfate) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound from cyanoacetate and urea.

cluster_1 Method 2: One-pot Synthesis F 4-amino-2,6-dihydroxypyrimidine sodium salt G Methylation (Methyl Iodide, Methanol, 65°C, 8h) F->G H This compound G->H

Caption: Workflow for the one-pot synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-2,6-dimethoxypyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Amino-2,6-dimethoxypyrimidine via recrystallization. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data, methanol, ethanol, and their aqueous mixtures are commonly used.[1][2] Ethyl acetate (B1210297) and toluene (B28343) have also been reported as suitable recrystallization solvents for similar aminodimethoxypyrimidine derivatives.[3][4]

Q2: My compound is not dissolving in the chosen solvent, even when heated. What should I do?

A2: This indicates that the compound's solubility in the selected solvent is too low. You can try adding a co-solvent in which the compound is more soluble. For instance, if you are using methanol, adding a small amount of a more polar solvent like N,N-Dimethylformamide (DMF) can increase solubility.[1][2] Alternatively, you may need to select a different solvent system altogether.

Q3: My compound precipitates out of the solution as an oil or amorphous solid instead of crystals. How can I fix this?

A3: Oiling out or amorphous precipitation often occurs when the solution is supersaturated and cools too quickly. To promote crystal formation, ensure a slow cooling process. Allow the flask to cool gradually to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal of this compound can also induce proper crystallization.

Q4: After recrystallization, my product is still impure. What are the next steps?

A4: If a single recrystallization step does not yield a product of sufficient purity, a second recrystallization using a different solvent system may be effective. If impurities have similar solubility profiles to your compound, other purification techniques like column chromatography may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on the scale of the experiment and the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.

Quantitative Data: Solubility of this compound

The following table summarizes the mole fraction solubility (x₁) of this compound in various binary solvent mixtures at different temperatures. This data is crucial for selecting an appropriate solvent system for recrystallization.[1][2]

Temperature (K)Solvent System (mass fraction of organic solvent, w₂)Mole Fraction Solubility (10³x₁)
283.15Methanol (w₂) = 0.21.23
298.15Methanol (w₂) = 0.22.15
313.15Methanol (w₂) = 0.23.68
283.15Ethanol (w₂) = 0.20.98
298.15Ethanol (w₂) = 0.21.75
313.15Ethanol (w₂) = 0.23.01
283.15Isopropanol (w₂) = 0.20.76
298.15Isopropanol (w₂) = 0.21.39
313.15Isopropanol (w₂) = 0.22.45
283.15DMF (w₂) = 0.210.45
298.15DMF (w₂) = 0.215.21
313.15DMF (w₂) = 0.221.89

Data extracted from the Journal of Chemical & Engineering Data.[1][2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent and allow the solution to cool again.- Choose a different solvent or a solvent mixture in which the compound is less soluble at low temperatures.
Oiling out occurs. - The solution is too concentrated.- The rate of cooling is too fast.- Add a small amount of hot solvent to redissolve the oil and then allow for slower cooling.- Ensure the flask is not placed directly on a cold surface.
Low recovery of crystals. - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Cool the solution in an ice bath for a longer period.- Ensure the filtration apparatus is pre-warmed before hot filtration.
Colored impurities in the final product. - Impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.

Visualizations

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Purified Product dry->end Troubleshooting_Tree start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery colored_product Product is Colored start->colored_product sol_A Evaporate Solvent no_crystals->sol_A Too much solvent sol_B Change Solvent no_crystals->sol_B Poor solvent choice sol_C Add More Hot Solvent & Cool Slowly oiling_out->sol_C sol_D Extend Cooling Time low_recovery->sol_D Soluble in cold solvent sol_E Pre-warm Filtration Apparatus low_recovery->sol_E Premature crystallization sol_F Use Activated Charcoal colored_product->sol_F

References

Technical Support Center: 4-Amino-2,6-dimethoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis methods for this compound are:

  • The Cyanoacetate (B8463686) Route: This is a widely used method that involves two main steps:

  • The Barbituric Acid Route: This alternative route starts with barbituric acid and involves a series of reactions including chlorination, ammoniation, and methoxylation. However, this method is often associated with the formation of isomeric byproducts.

Q2: What are the most common impurities I should be aware of during the synthesis of this compound?

A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. Key impurities to monitor include:

  • Unreacted Starting Materials: Residual methyl cyanoacetate and urea.

  • Intermediate Species: Unreacted 4-amino-2,6-dihydroxypyrimidine from the cyclization step.

  • Isomeric Impurities: Formation of the isomer, 2-Amino-4,6-dimethoxypyrimidine (B117758), can occur, particularly in synthesis routes involving amination of a dichloropyrimidine intermediate.

  • Incompletely Methylated Byproducts: Monomethylated species such as 4-amino-2-methoxy-6-hydroxypyrimidine.

  • Over-methylated Byproducts: Methylation on the exocyclic amino group, leading to 4-(Methylamino)-2,6-dimethoxypyrimidine.

  • Hydrolysis Products: The intermediate 4-amino-2,6-dihydroxypyrimidine sodium salt is susceptible to hydrolysis.[2]

  • Byproducts from Related Syntheses: In analogous syntheses, byproducts like N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea have been reported.

Q3: How can I purify the crude this compound?

A3: Purification of the final product is typically achieved through:

  • Recrystallization: This is a common and effective method. Suitable solvents for recrystallization include ethyl acetate (B1210297), toluene, chlorobenzene, and dimethylbenzene.[4]

  • Washing: Washing the crude product with water can help remove inorganic salts and other water-soluble impurities.

  • Column Chromatography: For achieving very high purity, silica (B1680970) gel column chromatography can be employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Cyclization Step Incomplete reaction.Ensure stoichiometric amounts of reactants and base. Optimize reaction time and temperature.
Hydrolysis of the intermediate.[2]Use anhydrous solvents and reagents. Minimize exposure to moisture.
Low Yield in Methylation Step Incomplete methylation.Ensure sufficient methylating agent is used. Optimize reaction time and temperature. Consider a more reactive methylating agent if necessary.
Degradation of the product.Avoid excessive heating during reaction and workup.
Presence of Isomeric Impurity Synthesis route prone to isomer formation.If using a route susceptible to isomer formation (e.g., from dichloropyrimidine), consider switching to the cyanoacetate route. Optimize reaction conditions to favor the desired isomer.
Purification by fractional crystallization or chromatography may be necessary.
Product is Off-Color (Yellowish) Presence of colored impurities.Treat the solution with activated charcoal before recrystallization. Ensure complete removal of any residual starting materials or byproducts that may be colored.
Broad or Inconsistent Melting Point Presence of impurities.Purify the product further using recrystallization or column chromatography.
Unexpected Peaks in NMR or HPLC Presence of one or more of the common impurities listed in the FAQs.Refer to the analytical methods section to identify the impurities. Optimize the reaction and purification steps to minimize their formation.

Experimental Protocols

Synthesis of this compound (Cyanoacetate Route)

Step 1: Cyclization to form 4-amino-2,6-dihydroxypyrimidine sodium salt [2]

  • To a dry reaction vessel, add urea and a solution of sodium methoxide in methanol (B129727).

  • Stir the mixture and add methyl cyanoacetate dropwise while maintaining the temperature.

  • After the addition is complete, heat the mixture to reflux (around 65-70 °C) and maintain for 4-5 hours.

  • After the reaction is complete, evaporate the methanol under reduced pressure to obtain the 4-amino-2,6-dihydroxypyrimidine sodium salt.

Step 2: Methylation to form this compound [2]

  • To the vessel containing the sodium salt from the previous step, add anhydrous potassium carbonate and acetone (B3395972).

  • Add dimethyl sulfate dropwise to the suspension.

  • Heat the mixture to reflux and maintain for approximately 10 hours.

  • After cooling, filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethyl acetate or toluene.[4][5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A general HPLC method for analyzing the purity of pyrimidine (B1678525) derivatives can be adapted for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Injection Volume: 5-10 µL.

This method should be able to separate the main product from less polar impurities (like over-methylated byproducts) and more polar impurities (like the dihydroxy intermediate).

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Methylation cluster_purification Purification Start1 Methyl Cyanoacetate Cyclization 4-Amino-2,6-dihydroxypyrimidine Sodium Salt Start1->Cyclization Start2 Urea Start2->Cyclization Start3 Sodium Methoxide Start3->Cyclization Methylation Crude this compound Cyclization->Methylation Dimethyl Sulfate Purification Pure this compound Methylation->Purification Recrystallization Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Degradation Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Sol1 Optimize Reaction Conditions Cause1->Sol1 Cause2->Sol1 Sol2 Use High-Purity Reagents Cause2->Sol2 Cause3->Sol1 Sol3 Modify Purification Method Cause4->Sol3 Sol4 Analytical Characterization Sol1->Sol4 Sol2->Sol4 Sol3->Sol4

References

Technical Support Center: Synthesis of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Amino-2,6-dimethoxypyrimidine.

Troubleshooting Guide & FAQs

Q1: My final product is a mixture of isomers. How can I increase the selectivity for this compound?

A1: The formation of the isomeric 2-Amino-4,6-dimethoxypyrimidine is a common side reaction, particularly when using the barbituric acid method. This pathway involves the amination of 2,4,6-trichloropyrimidine, which can result in a mixture of 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine.[1] To favor the desired 4-amino isomer, careful control of reaction conditions during the amination step is crucial. Factors such as temperature, reaction time, and the choice of aminating agent and solvent can influence the isomeric ratio. Separation of the isomers can be performed either on the dichlorinated intermediate or the final dimethoxy product via chromatography or crystallization.

Q2: I am observing incomplete methylation of 4-amino-2,6(1H,3H)pyrimidinedione. What are the possible causes and solutions?

A2: Incomplete methylation during the synthesis from 4-amino-2,6(1H,3H)pyrimidinedione can lead to the formation of mono-methoxylated intermediates or unreacted starting material. This can be caused by several factors:

  • Insufficient Methylating Agent: Ensure the correct molar ratio of the methylating agent (e.g., dimethyl sulfate (B86663) or dimethyl carbonate) to the pyrimidinedione is used. A common ratio is between 2 to 4 equivalents of the methylating agent for each equivalent of the starting material.[1]

  • Ineffective Base or Catalyst: The choice and amount of solid base (e.g., sodium hydroxide (B78521) or potassium hydroxide) and phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) are critical for the reaction's success.[1] Ensure the base is of high quality and the catalyst is active.

  • Reaction Temperature and Time: The methylation reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a sufficient duration (e.g., 8-10 hours).[1] Inadequate temperature or reaction time can lead to incomplete conversion.

To troubleshoot, consider increasing the amount of methylating agent, using a freshly opened base and catalyst, and ensuring the reaction temperature and time are optimal.

Q3: My product yield is low, and I suspect hydrolysis of intermediates or the final product. How can I prevent this?

A3: Hydrolysis of the methoxy (B1213986) groups on the pyrimidine (B1678525) ring or of chlorinated intermediates can be a significant side reaction, leading to lower yields. This is particularly problematic if water is present in the reaction mixture. To mitigate hydrolysis:

  • Use Anhydrous Solvents: Employ anhydrous solvents throughout the synthesis, especially during the methoxylation step.

  • Control pH: During workup and purification, avoid strongly acidic or basic aqueous conditions for prolonged periods, as this can promote hydrolysis.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

One synthetic method highlights that avoiding water as a solvent significantly reduces the formation of hydrolysis byproducts.[2]

Q4: During the chlorination of barbituric acid with phosphorus oxychloride, I am getting colored, phosphorus-containing impurities. What are these, and how can I avoid them?

A4: The use of phosphorus oxychloride (POCl₃) for the chlorination of barbituric acid or its derivatives can lead to the formation of colored, phosphorus-containing byproducts.[1] One patent suggests that excess phosphorus oxychloride can exacerbate the formation of byproducts like 4,6-dichloro-2-pyrimidinylaminophosphoryl dichloride when reacting with 2-amino-4,6-dihydroxypyrimidine.[2] To minimize these side reactions:

  • Control Stoichiometry: Use the minimum effective amount of phosphorus oxychloride.

  • Temperature Control: Perform the chlorination at a controlled, and often low, temperature to reduce the rate of side reactions.

  • Alternative Chlorinating Agents: If possible, explore other chlorinating agents that may offer a cleaner reaction profile.

  • Greener Synthesis Routes: Consider alternative synthetic pathways that avoid the use of phosphorus oxychloride altogether, such as the method starting from cyanoacetate (B8463686) and urea, which is highlighted as a greener process that avoids colored phosphorus-containing wastewater.[1]

Quantitative Data on Side Product Formation

While specific quantitative data on side product formation is often proprietary or not extensively published, the following table provides a hypothetical representation of how different reaction conditions can influence the product distribution in the synthesis of this compound.

Synthesis RouteKey Reaction StepConditionDesired Product Yield (%)Major Side Product (%)Side Product Identity
Barbituric Acid MethodAmination of 2,4,6-trichloropyrimidineLow Temperature75202-Amino-2,6-dichloropyrimidine
Barbituric Acid MethodAmination of 2,4,6-trichloropyrimidineHigh Temperature60352-Amino-2,6-dichloropyrimidine
Cyanoacetate MethodMethylation of 4-amino-2,6(1H,3H)pyrimidinedione2 eq. Dimethyl Sulfate80154-Amino-6-hydroxy-2-methoxypyrimidine
Cyanoacetate MethodMethylation of 4-amino-2,6(1H,3H)pyrimidinedione4 eq. Dimethyl Sulfate95<54-Amino-6-hydroxy-2-methoxypyrimidine
Barbituric Acid MethodChlorination with POCl₃Stoichiometric POCl₃85 (of dichloro intermediate)10Phosphorus-containing impurities
Barbituric Acid MethodChlorination with POCl₃Excess POCl₃70 (of dichloro intermediate)25Phosphorus-containing impurities

Detailed Experimental Protocol

Synthesis of this compound via the Cyanoacetate Route

This protocol is based on a greener synthesis approach that avoids the use of hazardous reagents like phosphorus oxychloride.[1]

Step 1: Synthesis of 4-amino-2,6(1H,3H)pyrimidinedione

  • In a suitable reaction vessel, combine methyl cyanoacetate and urea.

  • The cyclization reaction is carried out under specific conditions of temperature and catalysis (details proprietary to the cited patent but generally involves a base).

  • Upon completion, the product, 4-amino-2,6(1H,3H)pyrimidinedione, is isolated as a pale yellow solid.

Step 2: Methylation to this compound

  • To a reaction flask, add 10 mmol of 4-amino-2,6(1H,3H)pyrimidinedione, 6 mmol of sodium hydroxide (solid), 0.6 mmol of tetrabutylammonium bromide, and 30 mmol of dimethyl carbonate.[1]

  • Add 20 mL of N,N-dimethylformamide (DMF) as the solvent.[1]

  • Heat the mixture to 80 °C and maintain this temperature for 8 hours with stirring.[1]

  • After the reaction is complete, cool the mixture to 35-40 °C.[1]

  • Filter the reaction mixture to remove any solids.

  • Evaporate the solvent from the filtrate under reduced pressure until no more distillate is collected.

  • The resulting solid is dried to yield this compound. The reported total yield based on methyl cyanoacetate is 85.5%.[1]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions in the synthesis of this compound.

Synthesis_Pathways cluster_0 Barbituric Acid Method cluster_1 Cyanoacetate Method Barbituric_Acid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric_Acid->Trichloropyrimidine POCl3 Amino_dichloro 4-Amino-2,6-dichloropyrimidine Trichloropyrimidine->Amino_dichloro Amination Isomer_dichloro 2-Amino-4,6-dichloropyrimidine Trichloropyrimidine->Isomer_dichloro Side Reaction Final_Product_1 This compound Amino_dichloro->Final_Product_1 Methoxylation Cyanoacetate Cyanoacetate + Urea Pyrimidinedione 4-Amino-2,6(1H,3H)pyrimidinedione Cyanoacetate->Pyrimidinedione Cyclization Final_Product_2 This compound Pyrimidinedione->Final_Product_2 Methylation Incomplete_Methylation Mono-methoxylated byproduct Pyrimidinedione->Incomplete_Methylation Side Reaction

Caption: Synthetic routes to this compound and major side reactions.

Troubleshooting_Logic Problem Observed Issue Isomer_Impurity Isomeric Impurity Detected Problem->Isomer_Impurity Low_Yield_Incomplete_Reaction Low Yield / Incomplete Reaction Problem->Low_Yield_Incomplete_Reaction Colored_Byproducts Colored/Phosphorus Impurities Problem->Colored_Byproducts Cause1 Non-selective Amination Isomer_Impurity->Cause1 Cause2 Suboptimal Methylation Conditions Low_Yield_Incomplete_Reaction->Cause2 Cause3 Hydrolysis Low_Yield_Incomplete_Reaction->Cause3 Cause4 Excess POCl3 / High Temp Colored_Byproducts->Cause4 Solution1 Optimize Amination Temp/Time Purify Intermediates Cause1->Solution1 Solution2 Increase Methylating Agent Check Base/Catalyst Quality Optimize Temp/Time Cause2->Solution2 Solution3 Use Anhydrous Solvents Control pH during Workup Cause3->Solution3 Solution4 Control POCl3 Stoichiometry Maintain Low Temperature Consider Greener Route Cause4->Solution4

References

Technical Support Center: Synthesis of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2,6-dimethoxypyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two main synthetic routes for this compound:

  • Green Synthetic Route: This modern approach starts with cyanoacetate (B8463686) and urea (B33335) to form 4-amino-2,6(1H,3H) pyrimidinedione via a cyclization reaction. This intermediate is then methylated to produce the final product. This method is preferred as it avoids the use of hazardous reagents like phosphorus oxychloride and minimizes colored phosphorus-containing wastewater.[1][2]

  • Traditional Barbituric Acid Route: This older method involves the chlorination of barbituric acid using phosphorus oxychloride to yield trichloropyrimidine. This is followed by amination to get a mixture of 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine, which is then methoxylated to obtain the desired product.[1]

Q2: Why is the "Green Synthetic Route" recommended?

A2: The green synthetic route is recommended due to its significant environmental and practical advantages. It simplifies the process, shortens the synthesis steps, and, most importantly, avoids the generation of colored phosphorus-containing wastewater that results from using phosphorus oxychloride in the traditional method.[1]

Q3: What is the melting point of this compound?

A3: The reported melting point for this compound is in the range of 149-152 °C.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the greener, two-step synthesis from cyanoacetate and urea.

Issue 1: Low Yield in Cyclization Step (Formation of 4-amino-2,6(1H,3H) pyrimidinedione)
Potential Cause Recommended Solution
Incomplete Reaction Ensure the reflux temperature is maintained between 65-80 °C for 3-4 hours.[1]
Incorrect pH After the reaction, when dissolving the filter cake in water, carefully adjust the pH to a neutral range of 7.0-7.5 to ensure complete precipitation of the product.[1]
Moisture in Reagents Use anhydrous methanol (B129727) or ethanol (B145695) as the solvent and ensure the sodium metal is handled under anhydrous conditions to prevent side reactions.[1]
Improper Stoichiometry Verify the molar ratios of the reactants. The recommended molar ratio of broken sodium blocks to the volume of the solvent is 2 mmol: 1mL.[1]
Issue 2: Low Yield in Methylation Step
Potential Cause Recommended Solution
Inefficient Methylating Agent Dimethyl sulfate (B86663) or dimethyl carbonate are effective methylating agents for this reaction.[1]
Suboptimal Reaction Temperature Maintain the reaction temperature between 60 and 80 °C for a duration of 8-10 hours.[1]
Improper Base and Catalyst Use a solid base like sodium hydroxide (B78521) or potassium hydroxide. The addition of a phase transfer catalyst such as tetrabutylammonium (B224687) bromide can significantly improve the reaction rate and yield.[1]
Incorrect Molar Ratios The molar ratio of 4-amino-2,6(1H,3H) pyrimidinedione to the solid base, phase transfer catalyst, and methylating agent should be optimized. A suggested ratio is 1 : 0.5-0.8 : 0.05-0.1 : 2-4, respectively.[1]
Poor Choice of Solvent Toluene (B28343), N,N-dimethylformamide (DMF), or pyridine (B92270) can be used as the solvent for the methylation step.[1]
Issue 3: Product Purity Issues
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.[3]
Side Product Formation In related pyrimidine (B1678525) syntheses, controlling the reaction temperature and pH is crucial to minimize the formation of impurities.[4] For the methylation step, precise temperature control within the 60-80 °C range is important.[1]
Ineffective Purification After the methylation reaction, filtration and distillation to dryness are the initial purification steps.[1] For related compounds, recrystallization from solvents like ethyl acetate (B1210297) or toluene has been shown to be effective in obtaining a high-purity product.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 4-amino-2,6(1H,3H) pyrimidinedione (Cyclization)
  • Add metallic sodium pieces to anhydrous methanol or ethanol in a reaction vessel and stir until the sodium is fully dissolved.

  • Dropwise add methyl cyanoacetate or ethyl cyanoacetate to the solution.

  • After a period of reaction, add urea.

  • Heat the mixture to reflux at 65-80 °C and maintain for 3-4 hours.[1]

  • After the reaction is complete, cool to room temperature and filter the mixture.

  • Dissolve the resulting filter cake in water.

  • Adjust the pH of the aqueous solution to 7.0-7.5 with acid, ensuring thorough stirring.

  • Filter the resulting precipitate and dry to obtain 4-amino-2,6(1H,3H) pyrimidinedione.[1]

Protocol 2: Synthesis of this compound (Methylation)
  • In a reaction vessel, add the 4-amino-2,6(1H,3H) pyrimidinedione prepared in the previous step, a solid base (sodium hydroxide or potassium hydroxide), a phase transfer catalyst (tetrabutylammonium bromide), and a methylating agent (dimethyl sulfate or dimethyl carbonate).[1]

  • Add a suitable solvent such as toluene, N,N-dimethylformamide, or pyridine.

  • Heat the mixture to 60-80 °C and maintain for 8-10 hours with stirring.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture.

  • Distill the filtrate to dryness to obtain the crude this compound.[1] Further purification can be achieved by recrystallization.

Data Summary

Table 1: Optimized Reaction Conditions for Cyclization Step
ParameterValueReference
ReactantsCyanoacetate, Urea, Sodium[1]
SolventAnhydrous Methanol or Ethanol[1]
Reflux Temperature65-80 °C[1]
Reflux Time3-4 hours[1]
Final pH7.0-7.5[1]
Table 2: Optimized Reaction Conditions for Methylation Step
ParameterValueReference
Methylating AgentDimethyl Sulfate or Dimethyl Carbonate[1]
BaseSodium Hydroxide or Potassium Hydroxide[1]
CatalystTetrabutylammonium Bromide[1]
SolventToluene, DMF, or Pyridine[1]
Reaction Temperature60-80 °C[1]
Reaction Time8-10 hours[1]
Molar Ratio (Intermediate:Base:Catalyst:Methylating Agent)1 : 0.5-0.8 : 0.05-0.1 : 2-4[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Methylation A Cyanoacetate + Urea C Reflux (65-80°C, 3-4h) A->C B Sodium Methoxide/Ethanoxide B->C D 4-amino-2,6(1H,3H) pyrimidinedione C->D G Heat (60-80°C, 8-10h) D->G E Methylating Agent E->G F Base + Phase Transfer Catalyst F->G H This compound G->H

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_cyclization Cyclization Issues cluster_methylation Methylation Issues Start Low Product Yield Step Which step has low yield? Start->Step Temp Check Reflux Temp (65-80°C) Step->Temp Cyclization M_Temp Check Reaction Temp (60-80°C) Step->M_Temp Methylation Time Check Reaction Time (3-4h) Temp->Time pH Check Final pH (7.0-7.5) Time->pH M_Ratios Verify Molar Ratios of Reagents, Base, Catalyst M_Temp->M_Ratios M_Catalyst Is Phase Transfer Catalyst Present? M_Ratios->M_Catalyst

Caption: Troubleshooting decision tree for low yield.

References

Troubleshooting guide for reactions involving 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₆H₉N₃O₂[2]
Molecular Weight155.15 g/mol [2]
Melting Point149-152 °C
Solubility in Methanol25 mg/mL (clear, colorless to yellow solution)
pKa3.35 ± 0.10 (Predicted)[3]
AppearanceWhite to off-white crystalline powder[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound under an inert gas (nitrogen or argon) at 2–8 °C.[4] It should be kept in a tightly sealed container in a dry and cool place.[4]

Q3: What are the main safety hazards associated with this compound?

A3: this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

Troubleshooting Guides for Common Reactions

N-Alkylation Reactions

Q4: I am getting a low yield in my N-alkylation reaction with this compound. What are the possible causes and solutions?

A4: Low yields in N-alkylation reactions are a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Insufficiently strong base The amino group of this compound is weakly basic. A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), may be required to deprotonate the amine effectively.
Poor solubility of reactants Ensure that both this compound and the alkylating agent are soluble in the chosen solvent. Polar aprotic solvents like DMF or DMSO can be effective.[5]
Low reaction temperature Some N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature, while monitoring for potential decomposition.
Side reaction: Dialkylation The primary amine can undergo dialkylation. To minimize this, use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help.
Steric hindrance If the alkylating agent is bulky, the reaction may be slow. In such cases, longer reaction times or higher temperatures may be necessary.

A logical workflow for troubleshooting low yield in N-alkylation is presented below.

G Troubleshooting Low Yield in N-Alkylation start Low Yield in N-Alkylation check_base Is the base strong enough? start->check_base change_base Use a stronger base (e.g., NaH, t-BuOK) check_base->change_base No check_solubility Are reactants soluble? check_base->check_solubility Yes change_base->check_solubility change_solvent Use a more polar aprotic solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes change_solvent->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No check_stoichiometry Is dialkylation a possibility? check_temp->check_stoichiometry Yes increase_temp->check_stoichiometry adjust_stoichiometry Use slight excess of alkylating agent and slow addition check_stoichiometry->adjust_stoichiometry Yes end Improved Yield check_stoichiometry->end No adjust_stoichiometry->end

Troubleshooting workflow for low N-alkylation yield.
Acylation Reactions

Q5: My acylation of this compound is producing multiple products. How can I improve the selectivity?

A5: The formation of multiple products in acylation reactions can be due to over-acylation or side reactions. The pyrimidine (B1678525) ring itself is electron-rich due to the amino and methoxy (B1213986) groups, but the primary amino group is the most nucleophilic site.

Potential CauseRecommended Solution
Diacylation of the amino group Use a controlled amount of the acylating agent (1.0-1.2 equivalents). The reaction can be run at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Acylation of the pyrimidine ring nitrogen While less likely due to aromaticity, this can occur under harsh conditions. Use milder acylating agents or a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534).
Hydrolysis of the acylating agent Ensure the reaction is carried out under anhydrous conditions, as moisture can hydrolyze the acylating agent, reducing its effectiveness and leading to incomplete reactions.
Suzuki Cross-Coupling Reactions

Q6: I am having trouble with a Suzuki cross-coupling reaction involving a halogenated derivative of this compound. What are some common issues?

A6: Suzuki couplings with heteroaromatic halides can be challenging. Success often depends on the choice of catalyst, base, and solvent.

Potential CauseRecommended SolutionReference(s)
Catalyst deactivation The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. Using bulky electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can mitigate this issue.[6]
Ineffective base The choice of base is crucial for the transmetalation step. A range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ should be screened. The solubility of the base is also important; sometimes a mixed solvent system (e.g., toluene/water or dioxane/water) is beneficial.[7]
Low reactivity of the halide Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings. For chloro-pyrimidines, a more active catalyst system and higher temperatures may be required.
Deboronation of the boronic acid Boronic acids can be unstable under the reaction conditions, leading to protodeboronation. Using boronate esters (e.g., pinacol (B44631) esters) can improve stability.
Poor solubility of reactants Ensure all components are soluble in the reaction mixture at the reaction temperature. Solvents like 1,4-dioxane, toluene, or DMF are commonly used.

Below is a diagram illustrating the key components and their relationships in optimizing a Suzuki cross-coupling reaction.

G Key Factors in Suzuki Cross-Coupling Optimization reaction Suzuki Cross-Coupling catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) reaction->catalyst ligand Phosphine Ligand (e.g., SPhos, XPhos) reaction->ligand base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reaction->base solvent Solvent (e.g., Toluene, Dioxane, DMF) reaction->solvent boron_reagent Boron Reagent (Boronic Acid or Ester) reaction->boron_reagent halide Halogenated Pyrimidine reaction->halide product Coupled Product catalyst->product ligand->product base->product solvent->product boron_reagent->product halide->product

Key components for optimizing Suzuki cross-coupling reactions.

Experimental Protocols

General Protocol for N-Acylation of this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Suzuki Cross-Coupling of a 4-Halo-2,6-dimethoxypyrimidine Derivative
  • Inert Atmosphere Setup: To a dry Schlenk flask, add the 4-halo-2,6-dimethoxypyrimidine derivative (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Byproducts formed during the methylation of dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the methylation of dihydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts formed during the methylation of 2,4-dihydroxypyrimidine (uracil)?

The methylation of 2,4-dihydroxypyrimidine can lead to a mixture of products due to the presence of multiple nucleophilic centers (two nitrogen atoms and two oxygen atoms). The most common byproducts are various methylated isomers, including N1-methyluracil, N3-methyluracil, O2-methyluracil, and O4-methyluracil. In some cases, di-methylated products can also be formed. The distribution of these products is highly dependent on the reaction conditions.

Q2: How can I control the regioselectivity of methylation (N-methylation vs. O-methylation)?

Controlling the regioselectivity between N-methylation and O-methylation is a key challenge. Generally, thermodynamic control (allowing the reaction to reach equilibrium) tends to favor N-methylation, as the N-methylated products are often more stable. Kinetically controlled reactions (run at lower temperatures for shorter times) may yield a higher proportion of O-methylated products. The choice of methylating agent, solvent, and base also plays a crucial role. For instance, hard methylating agents like dimethyl sulfate (B86663) may favor O-alkylation, while softer agents under different conditions might favor N-alkylation.

Q3: My methylation reaction is showing low to no conversion of the starting material. What are the possible causes?

Low or no conversion can be attributed to several factors:

  • Inactive Methylating Agent: The methylating agent may have degraded due to improper storage or handling.

  • Insufficient Activation: The dihydroxypyrimidine may not be sufficiently deprotonated by the base to become nucleophilic.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent.

  • Inappropriate Base: The base used may not be strong enough to deprotonate the dihydroxypyrimidine.

Q4: I am observing multiple spots on my TLC plate that are difficult to separate. What can I do?

The formation of multiple methylated isomers can result in a complex product mixture that is challenging to purify. Consider the following approaches:

  • Optimize Reaction Conditions: Adjusting the reaction temperature, time, solvent, and base can help to favor the formation of a single product.

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate closely related isomers.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to isolate pure isomers.

Troubleshooting Guides

Issue 1: Predominance of O-Methylated Byproducts Instead of the Desired N-Methylated Product

Possible Causes:

  • Kinetic Control: The reaction conditions may favor the kinetically preferred O-alkylation.

  • Hard Methylating Agent: Reagents like dimethyl sulfate can preferentially react at the harder oxygen atom.

  • Solvent Effects: The solvent can influence the nucleophilicity of the nitrogen and oxygen atoms differently.

Troubleshooting Steps:

  • Change the Methylating Agent: Consider using a softer methylating agent, such as methyl iodide.

  • Alter the Base and Solvent System: A stronger base in a non-polar, aprotic solvent may increase the nucleophilicity of the nitrogen atoms.

  • Increase Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration at a higher temperature can facilitate the rearrangement of the kinetically favored O-methylated product to the thermodynamically more stable N-methylated product (if such a rearrangement is possible).

  • Protecting Groups: In more complex syntheses, consider using protecting groups to block the hydroxyl groups and direct methylation to the nitrogen atoms.

Issue 2: Formation of Di-methylated Byproducts

Possible Causes:

  • Excess Methylating Agent: Using a large excess of the methylating agent can lead to the methylation of multiple sites on the dihydroxypyrimidine ring.

  • Strong Reaction Conditions: High temperatures and prolonged reaction times can promote further methylation.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Use only a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the dihydroxypyrimidine.

  • Gradual Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second methylation step.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the desired mono-methylated product is maximized.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Methylated Dihydroxypyrimidines

Starting MaterialMethylating AgentBaseSolventTemperature (°C)ProductYield (%)Reference
2,4-Dihydroxypyrimidine (Uracil)Dimethyl sulfateNaOHWater1001,3-Dimethyluracil85Fictional Example
2,4-Dihydroxypyrimidine (Uracil)Methyl iodideK₂CO₃DMF80N1-Methyluracil65Fictional Example
2,4-Dihydroxypyrimidine (Uracil)Trimethyl orthoformatep-Toluenesulfonic acidMethanolRefluxO4-Methyluracil40Fictional Example
6-Methyl-2,4-dihydroxypyrimidineDimethyl sulfateNaOHWater/Ethanol70-801,3,6-Trimethyluracil90[1]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of 6-Methyluracil (B20015)

This protocol is adapted from the synthesis of 1,3,6-trimethyluracil.[1]

Materials:

Procedure:

  • Dissolve 6-methyluracil in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate to the reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture and neutralize with hydrochloric acid.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Purification of Methylated Pyrimidines by Column Chromatography

Materials:

  • Crude reaction mixture

  • Silica (B1680970) gel (for column chromatography)

  • Appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate, or dichloromethane and methanol)

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude reaction mixture in a minimal amount of the appropriate solvent and load it onto the column.

  • Elute the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating isomers.

  • Collect fractions and analyze them by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified methylated pyrimidine.

Mandatory Visualization

methylation_troubleshooting_workflow start Start: Methylation Reaction check_conversion Check Conversion (TLC/HPLC) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes troubleshoot_conversion Troubleshoot Conversion: - Check Reagent Activity - Increase Temperature/Time - Change Solvent/Base low_conversion->troubleshoot_conversion analyze_products Analyze Product Mixture (TLC/NMR) good_conversion->analyze_products desired_product Desired Product Predominates analyze_products->desired_product Yes byproducts Significant Byproducts analyze_products->byproducts No purify Purify Product (Column/Recrystallization) desired_product->purify troubleshoot_selectivity Troubleshoot Selectivity: - Adjust Stoichiometry - Change Methylating Agent - Optimize Temp/Time byproducts->troubleshoot_selectivity end End: Pure Product purify->end troubleshoot_conversion->start Re-run Reaction troubleshoot_selectivity->start Re-run Reaction

Caption: Troubleshooting workflow for dihydroxypyrimidine methylation.

pyrimidine_metabolism cluster_synthesis De Novo Synthesis & Salvage Pathways cluster_degradation Catabolic Pathway Dihydroxypyrimidine Dihydroxypyrimidine (e.g., Uracil) Methylated_Pyrimidine Methylated Dihydroxypyrimidine (e.g., Thymine, Methylated Uracils) Dihydroxypyrimidine->Methylated_Pyrimidine Methylation Methylating_Agent Methylating Agent (e.g., SAM) Methylating_Agent->Methylated_Pyrimidine Methylated_Pyrimidine_Deg Methylated Dihydroxypyrimidine Precursors Simpler Precursors (e.g., Carbamoyl Phosphate, Aspartate) Precursors->Dihydroxypyrimidine De Novo Synthesis Degradation_Products Degradation Products (e.g., β-Alanine, β-Aminoisobutyrate) Methylated_Pyrimidine_Deg->Degradation_Products Catabolism

Caption: Simplified overview of methylated dihydroxypyrimidine metabolism.

References

Technical Support Center: 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Amino-2,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (+5°C to +30°C). For optimal shelf-life, especially for analytical standards, storage in a cool, dry place away from direct sunlight is advisable.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is stable under normal, ambient laboratory conditions.[1] However, it is important to avoid contact with incompatible materials.

Q3: What are the known incompatibilities of this compound?

A3: The primary known incompatibility is with strong oxidizing agents.[1][3] Contact with such agents should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: How should I handle this compound safely in the laboratory?

A4: It is recommended to handle this compound in a well-ventilated area or outdoors.[1] Standard personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray, and wash hands and any exposed skin thoroughly after handling.[1]

Q5: What are the physical and chemical properties of this compound?

A5: The key physical and chemical properties are summarized in the table below.

PropertyValue
Appearance White crystalline solid
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Melting Point 149 - 152 °C
Solubility in Methanol (B129727) 25 mg/mL (clear, colorless to yellow solution)[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: The compound appears discolored or clumpy upon receipt or after short-term storage.

  • Question: My vial of this compound has a yellowish tint and is no longer a fine powder. Is it still usable?

  • Answer: A slight yellowish discoloration may not necessarily indicate significant degradation, but clumping suggests moisture absorption. It is recommended to perform a purity check (e.g., via HPLC or melting point determination) before use. To prevent this, ensure the container is always tightly sealed and stored in a desiccator, especially in humid environments.

Issue 2: Inconsistent results in reactions where this compound is a starting material.

  • Question: I am seeing variable yields and/or the formation of unexpected byproducts in my synthesis. Could the stability of this compound be the cause?

  • Answer: Inconsistent results can stem from the degradation of the starting material. This compound, like other aminopyrimidines, can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing agents.[1] Ensure your reaction conditions are compatible and consider using freshly opened or recently purified material. The troubleshooting workflow below can help identify the source of the issue.

G Troubleshooting Workflow for Inconsistent Reactions start Inconsistent Reaction Results check_purity Check Purity of this compound (e.g., HPLC, TLC, Melting Point) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify Starting Material (e.g., Recrystallization) is_pure->purify No review_conditions Review Reaction Conditions (pH, Oxidizing Agents, Temperature) is_pure->review_conditions Yes purify->check_purity conditions_harsh Are Conditions Harsh? review_conditions->conditions_harsh modify_conditions Modify Reaction Conditions (e.g., milder base/acid, inert atmosphere) conditions_harsh->modify_conditions Yes other_factors Investigate Other Factors (Solvent Quality, Reagent Purity, Technique) conditions_harsh->other_factors No end Consistent Results modify_conditions->end other_factors->end

Troubleshooting workflow for inconsistent reactions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical structure and the behavior of related compounds. Key environmental factors that could induce degradation include light (photodegradation), heat (thermal degradation), and hydrolysis under acidic or basic conditions.

  • Hydrolysis: The methoxy (B1213986) groups on the pyrimidine (B1678525) ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of hydroxylated pyrimidine derivatives. The amino group could also be a site for chemical modification.

  • Oxidation: As an amine, the 4-amino group is susceptible to oxidation, which could lead to the formation of various oxidized byproducts.

  • Photodegradation: Aromatic and heterocyclic compounds can undergo degradation upon exposure to UV light. This could involve radical-mediated reactions leading to hydroxylation or cleavage of the pyrimidine ring.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) stress_conditions->thermal photo Photolytic Stress (e.g., UV light, 254 nm) stress_conditions->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h via HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_evaluation Evaluate Data: - % Degradation - Identify Degradants - Mass Balance analysis->data_evaluation end Establish Degradation Profile data_evaluation->end

Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature.

    • Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Data Evaluation: Calculate the percentage of degradation. Identify and characterize any major degradation products using techniques like LC-MS. Perform a mass balance analysis to account for the parent compound and its degradation products.

Stability Data Summary

The following table presents illustrative data from a hypothetical forced degradation study to demonstrate how results would be summarized.

Stress ConditionDuration (hours)% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl (60°C) 2415%Hydroxylated pyrimidine derivatives
0.1 M NaOH (60°C) 2425%Ring-opened products
3% H₂O₂ (RT) 2410%N-oxide derivatives
Heat (80°C, solution) 245%Minor unidentified products
UV Light (254 nm) 2430%Dimerized products, hydroxylated species

Note: The degradation percentages and products are illustrative and should be determined experimentally for specific applications.

References

Technical Support Center: Optimizing N-Substitution of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-substitution of 4-Amino-2,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for N-substitution of this compound?

A1: The primary methods for N-substitution of this compound are N-alkylation and N-arylation.

  • N-Alkylation is typically achieved by reacting this compound with an alkyl halide (or other alkylating agents with a good leaving group) in the presence of a base.

  • N-Arylation is commonly performed using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, to form a carbon-nitrogen bond with an aryl halide.

Q2: What are the key factors to consider when choosing a base for N-alkylation?

A2: The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.[1]

  • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used for reactions with reactive alkyl halides.[1]

  • Stronger bases such as sodium hydride (NaH), sodium tert-butoxide (NaOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less reactive alkylating agents or to achieve complete deprotonation of the amino group.[1] The strength of the base can influence the reaction rate and selectivity.

Q3: Can di-substitution occur, and how can it be minimized?

A3: Yes, di-N-substitution of the amino group is a potential side reaction, especially with highly reactive alkylating agents or when using a large excess of the alkylating agent. To favor mono-substitution:

  • Use a 1:1 stoichiometric ratio of this compound to the alkylating agent.

  • Slowly add the alkylating agent to the reaction mixture.

  • Employ a bulky protecting group on the amino nitrogen, if feasible, which can be removed after the first substitution.

Q4: What is the difference between Buchwald-Hartwig amination and Ullmann condensation for N-arylation?

A4: Both are cross-coupling reactions to form C-N bonds, but they differ in the metal catalyst and typical reaction conditions.

  • Buchwald-Hartwig Amination is a palladium-catalyzed reaction known for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[2][3]

  • Ullmann Condensation is a copper-catalyzed reaction that often requires higher temperatures and may have a more limited substrate scope.[4][5][6][7] However, advancements with various ligands have improved its applicability.

Troubleshooting Guides

Low or No Product Yield

This is a common issue that can arise from several factors. The following guide will help you diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Analyze Workup and Purification workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes solution_reagents Use fresh, pure reagents. Verify stoichiometry. reagents_ok->solution_reagents No conditions_ok->check_workup Yes solution_conditions Optimize temperature, solvent, base, and catalyst/ligand. conditions_ok->solution_conditions No solution_workup Modify extraction pH. Use alternative purification method. workup_ok->solution_workup No end Successful Reaction workup_ok->end Yes solution_reagents->check_reagents solution_conditions->check_conditions solution_workup->check_workup

Caption: Troubleshooting workflow for low product yield.

Potential Cause Recommended Solution
Inactive Reagents Ensure this compound is pure and dry. Alkylating/arylating agents can degrade over time; use fresh or purified reagents.
Inappropriate Base The base may not be strong enough to deprotonate the amine. For N-alkylation, consider switching from K₂CO₃ to a stronger base like NaH or NaOtBu. For Buchwald-Hartwig amination, NaOtBu or K₃PO₄ are common choices.[3][8]
Suboptimal Temperature Some N-substitution reactions require elevated temperatures to proceed at a reasonable rate. For catalyst-free nucleophilic aromatic substitution (SNAr), temperatures can be as high as 140 °C.[1] For palladium-catalyzed reactions, a range of 80-120 °C is common.[1]
Poor Solvent Choice The solvent should be anhydrous and capable of dissolving the reactants. For N-alkylation, polar aprotic solvents like DMF or DMSO are often effective. For Buchwald-Hartwig reactions, toluene (B28343) or dioxane are frequently used.[8]
Catalyst/Ligand Issues (for N-arylation) The palladium catalyst or ligand may be inactive. Ensure proper handling under an inert atmosphere. The choice of ligand is crucial; for electron-rich amines, bulky electron-rich phosphine (B1218219) ligands like XPhos or RuPhos are often effective.[9]
Product Degradation The N-substituted product might be unstable under the reaction or workup conditions. Consider running the reaction at a lower temperature for a longer time and using a milder workup procedure.
Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.

Logical Flow for Identifying and Mitigating Side Products

SideProductTroubleshooting start Side Products Detected identify_side_product Characterize Side Product(s) (e.g., MS, NMR) start->identify_side_product di_substitution Di-substituted Product? identify_side_product->di_substitution o_substitution O-substituted Product? di_substitution->o_substitution No solution_di_sub Reduce stoichiometry of substituting agent. Slow addition. di_substitution->solution_di_sub Yes other_side_products Other Side Products? o_substitution->other_side_products No solution_o_sub Use a more selective base. Consider protecting the amino group. o_substitution->solution_o_sub Yes solution_other Optimize reaction conditions (temp, time, solvent). other_side_products->solution_other Yes purify Optimize Purification other_side_products->purify No solution_di_sub->purify solution_o_sub->purify solution_other->purify

Caption: Decision-making process for addressing side product formation.

Side Product Potential Cause Recommended Solution
Di-N-substituted Product Excess alkylating/arylating agent or highly reactive starting materials.Use a 1:1 or near 1:1 molar ratio of reactants. Consider slow addition of the substituting agent.
O-Alkylation/O-Arylation The methoxy (B1213986) groups on the pyrimidine (B1678525) ring are generally not reactive. However, under harsh conditions or with certain reagents, reaction at the oxygen is a remote possibility. More likely is reaction with trace water.Ensure anhydrous reaction conditions.
Hydrolysis of Methoxy Groups Strongly acidic or basic conditions, especially at high temperatures, can lead to the hydrolysis of the methoxy groups.Use milder bases and reaction temperatures. Control the pH during workup.
Ring Opening/Rearrangement This is unlikely under standard N-substitution conditions but could occur with highly reactive reagents or under extreme conditions.Screen different reaction conditions to find a milder protocol.

Experimental Protocols

General Protocol for N-Alkylation

This protocol is a starting point and may require optimization for specific alkylating agents.

Experimental Workflow for N-Alkylation

NAlkylationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, base, and solvent in a dry flask. add_alkylating Add alkylating agent (neat or in solution). reagents->add_alkylating heat Heat to desired temperature and monitor by TLC/LC-MS. add_alkylating->heat quench Quench the reaction. heat->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography or recrystallization. extract->purify BuchwaldHartwigWorkflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Pd catalyst, ligand, base, This compound, and aryl halide in a Schlenk tube. add_solvent Add anhydrous solvent. reagents->add_solvent heat Heat to desired temperature and monitor by TLC/LC-MS. add_solvent->heat filter_celite Cool and filter through Celite. heat->filter_celite extract Perform aqueous workup and extract. filter_celite->extract purify Purify by column chromatography. extract->purify

References

Challenges in the scale-up of 4-Amino-2,6-dimethoxypyrimidine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Amino-2,6-dimethoxypyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, categorized by the synthesis route.

Route 1: Synthesis from Cyanoacetate (B8463686) and Urea (B33335)

This modern approach involves a two-step process of cyclization and methylation, offering a greener alternative to traditional methods.[1]

Issue 1: Low Yield in Cyclization Step

  • Question: We are experiencing a low yield of 4-amino-2,6(1H,3H)-pyrimidinedione during the cyclization of cyanoacetate and urea. What are the potential causes and solutions?

  • Answer:

    • Incomplete Reaction: The reflux time or temperature may be insufficient. Ensure the reaction is refluxed at 65-80°C for 3-4 hours.[1]

    • Improper pH Control: After the reaction, the pH must be carefully adjusted to a neutral range (7.0-7.5) to ensure complete precipitation of the product.[1]

    • Moisture in Reagents/Solvents: The use of absolute methanol (B129727) or ethanol (B145695) is crucial as the presence of water can interfere with the sodium metal and subsequent reactions.

    • Poor Quality of Sodium: Use freshly cut sodium blocks to ensure high reactivity.

Issue 2: Inefficient Methylation and Impurity Formation

  • Question: The methylation of 4-amino-2,6(1H,3H)-pyrimidinedione is resulting in a low yield of the final product and the formation of several impurities. How can we optimize this step?

  • Answer:

    • Suboptimal Reaction Conditions: The methylation reaction is sensitive to temperature. It is recommended to maintain the temperature between 60-80°C for 8-10 hours.[1]

    • Ineffective Phase Transfer Catalyst: The choice and amount of the phase transfer catalyst are critical. Ensure the molar ratio of 4-amino-2,6(1H,3H)-pyrimidinedione to the catalyst is appropriate (e.g., 1:0.05-0.1).[1]

    • Incorrect Stoichiometry: The molar ratio of the pyrimidinedione to the methylating agent should be optimized, typically in the range of 1:2 to 1:4.[1]

    • Improper Choice of Base: A solid base is often used in conjunction with the phase transfer catalyst. The selection and quantity of the base can significantly impact the reaction efficiency.

Route 2: Traditional Barbituric Acid Method

This older method involves chlorination and subsequent amination and methoxylation. It is often associated with significant scale-up challenges.

Issue 3: Hazardous By-products and Waste Generation

  • Question: Our primary concern with the barbituric acid method is the use of phosphorus oxychloride and the generation of hazardous waste. Are there ways to mitigate these issues?

  • Answer:

    • Phosphorus Oxychloride Handling: Phosphorus oxychloride is highly toxic and corrosive. Strict adherence to safety protocols is mandatory. The generation of colored, phosphorus-containing wastewater is a major environmental concern with this route.[1] Newer synthesis routes, such as the one starting from cyanoacetate and urea, have been developed specifically to avoid the use of phosphorus oxychloride.[1]

    • Isomer Formation: The ammoniation of the chlorinated intermediate often leads to a mixture of 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine, which complicates purification and reduces the overall yield of the desired isomer.[1] Careful control of reaction conditions and advanced purification techniques are required to separate these isomers.

Issue 4: Low Overall Yield

  • Question: The multi-step process starting from barbituric acid is giving us a very low overall yield. Where are the likely points of product loss?

  • Answer:

    • Formation of Isomers: As mentioned, the formation of the 2-amino isomer during the ammoniation step is a significant cause of yield loss for the desired 4-amino product.[1]

    • Hydrolysis of Intermediates: The chlorinated pyrimidine (B1678525) intermediates can be susceptible to hydrolysis, leading to the formation of by-products and a reduction in yield.

    • Purification Losses: The separation of the desired product from isomers and other impurities at each stage can lead to cumulative losses, resulting in a low overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the cyanoacetate and urea synthesis route over the traditional barbituric acid method for industrial-scale production?

A1: The primary advantages of the cyanoacetate and urea route for large-scale production include:

  • Improved Safety and Environmental Profile: It avoids the use of highly toxic and polluting phosphorus oxychloride, thus eliminating the generation of colored phosphorus-containing wastewater.[1]

  • Simplified Process: The route involves fewer steps, which can lead to reduced production time, labor costs, and energy consumption.[1]

  • Higher Yield and Purity: By avoiding the formation of isomers that are common in the barbituric acid route, this method can lead to a higher overall yield and a purer final product.

Q2: What are the critical parameters to control during the cyclization reaction of cyanoacetate and urea?

A2: The critical parameters for a successful cyclization reaction are:

  • Reaction Temperature: Maintain a reflux temperature between 65-80°C.[1]

  • Reaction Time: A reflux time of 3-4 hours is generally recommended.[1]

  • pH Control: After the reaction, the pH of the solution should be carefully adjusted to 7.0-7.5 to ensure maximum precipitation of the product.[1]

  • Anhydrous Conditions: The use of absolute solvents (methanol or ethanol) is essential to prevent side reactions.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include:

  • Isomeric By-products: In the traditional barbituric acid route, the formation of 2-Amino-2,6-dimethoxypyrimidine is a major impurity.

  • Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates like 4-amino-2,6(1H,3H)-pyrimidinedione in the final product.

  • Over-methylated Products: Under harsh methylation conditions, methylation of the amino group can potentially occur.

  • Hydrolysis Products: Chlorinated intermediates in the traditional route are susceptible to hydrolysis.

Q4: What are the recommended purification methods for this compound on a large scale?

A4: For large-scale purification, the following methods are commonly employed:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical for achieving high purity and yield.

  • Filtration and Washing: After precipitation or crystallization, thorough washing of the filter cake with an appropriate solvent is necessary to remove soluble impurities.

  • Drying: The final product must be dried under appropriate conditions (e.g., vacuum oven) to remove residual solvents.

Data Presentation

Table 1: Comparison of Key Reaction Parameters for Different Synthesis Routes

ParameterCyanoacetate and Urea RouteTraditional Barbituric Acid Route
Starting Materials Cyanoacetate, Urea, Sodium, Methylating AgentBarbituric Acid, Phosphorus Oxychloride, Ammonia, Methanol/Sodium Methoxide
Key Reaction Steps Cyclization, MethylationChlorination, Ammoniation, Methoxylation
Typical Cyclization Temp. 65-80°C[1]N/A
Typical Methylation Temp. 60-80°C[1]Varies
Key Challenges Control of anhydrous conditions, optimization of methylationUse of hazardous reagents, isomer formation, wastewater treatment[1]
Environmental Impact Lower, avoids phosphorus-containing waste[1]Higher, generation of hazardous wastewater[1]

Experimental Protocols

Protocol 1: Synthesis of 4-amino-2,6(1H,3H)-pyrimidinedione (Cyclization Step)

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add broken sodium blocks and a suitable solvent (absolute methanol or absolute ethanol). The molar quantity of sodium to the volume of solvent should be approximately 2 mmol: 1 mL.[1]

  • Stir the mixture until the sodium is completely dissolved.

  • Slowly add cyanoacetate (methyl or ethyl cyanoacetate) dropwise to the solution.

  • After a period of reaction, add urea to the mixture.

  • Heat the reaction mixture to reflux (65-80°C) and maintain for 3-4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to collect the precipitate.

  • Dissolve the filter cake in water and adjust the pH to a neutral range (7.0-7.5) with a suitable acid.

  • Stir the solution thoroughly to ensure complete precipitation.

  • Filter the precipitate, wash with water, and dry to obtain 4-amino-2,6(1H,3H)-pyrimidinedione.[1]

Protocol 2: Synthesis of this compound (Methylation Step)

  • In a reaction vessel, combine the 4-amino-2,6(1H,3H)-pyrimidinedione obtained from the cyclization step, a solid base, a phase transfer catalyst, and a methylating agent in a suitable solvent.

  • Heat the mixture to 60-80°C and maintain this temperature for 8-10 hours with stirring.[1]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid by-products.

  • Distill the filtrate to remove the solvent and isolate the crude this compound.

  • Further purify the product by recrystallization from an appropriate solvent.

Visualizations

experimental_workflow_cyanoacetate raw_materials Raw Materials: - Cyanoacetate - Urea - Sodium - Solvent cyclization Cyclization Reaction (Reflux, 65-80°C) raw_materials->cyclization filtration1 Filtration & pH Adjustment (pH 7.0-7.5) cyclization->filtration1 intermediate Intermediate: 4-amino-2,6(1H,3H)-pyrimidinedione filtration1->intermediate methylation Methylation Reaction (60-80°C) intermediate->methylation methylation_reagents Reagents: - Methylating Agent - Solid Base - Phase Transfer Catalyst methylation_reagents->methylation filtration2 Filtration & Distillation methylation->filtration2 final_product Final Product: This compound filtration2->final_product troubleshooting_low_yield problem Problem: Low Yield in Cyclization cause1 Potential Cause: Incomplete Reaction problem->cause1 cause2 Potential Cause: Improper pH problem->cause2 cause3 Potential Cause: Moisture Contamination problem->cause3 solution1 Solution: Increase reflux time/temp (3-4h, 65-80°C) cause1->solution1 solution2 Solution: Adjust pH to 7.0-7.5 cause2->solution2 solution3 Solution: Use anhydrous solvents/reagents cause3->solution3

References

Technical Support Center: Monitoring 4-Amino-2,6-dimethoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 4-Amino-2,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of a this compound reaction?

A1: The most common and effective techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment of reaction progress.

Q2: How can I use HPLC to monitor my reaction?

A2: HPLC is ideal for quantitative analysis of reaction mixtures. By separating the starting materials, intermediates, products, and byproducts, you can determine the reaction conversion and yield. A reversed-phase C18 column with a UV detector is a common setup. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape.

Q3: When is GC-MS a better choice than HPLC?

A3: GC-MS is particularly useful if your starting materials and products are volatile and thermally stable. The mass spectrometer provides valuable structural information, aiding in the identification of unknown impurities or byproducts.

Q4: Can NMR be used for real-time reaction monitoring?

A4: Yes, in-situ NMR spectroscopy can provide real-time kinetic data for a reaction. More commonly, small aliquots are taken from the reaction mixture at different time points, quenched, and then analyzed by ¹H NMR to determine the relative concentrations of reactants and products.

Q5: What are the expected ¹H NMR chemical shifts for this compound?

A5: In DMSO-d₆, the expected chemical shifts for this compound are approximately δ 6.61 ppm for the amino (-NH₂) protons (a singlet integrating to 2H) and a singlet for the C5-H proton. The methoxy (B1213986) (-OCH₃) protons will appear as a singlet further upfield.[1]

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust the pH of the mobile phase with a small amount of acid (e.g., 0.1% formic acid).- Dilute the sample before injection.- Use a new or different column.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate between runs.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents.- Flush the injector and sample loop.- Run a blank gradient after each sample.
No Peaks Detected - Detector issue (e.g., lamp off).- No sample injected.- Compound not retained or eluted with the solvent front.- Check the detector status and lamp.- Verify the autosampler or manual injection process.- Modify the mobile phase to increase retention (e.g., decrease the percentage of organic solvent).
General Reaction Monitoring Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalled (Incomplete Conversion) - Insufficient reaction temperature.- Deactivated catalyst or reagent.- Poor solubility of reactants.- Increase the reaction temperature and continue monitoring.- Add fresh catalyst or reagent.- Try a different solvent system to improve solubility.
Formation of Unknown Impurities - Side reactions due to incorrect temperature or stoichiometry.- Presence of moisture or air in the reaction.- Degradation of starting material or product.- Optimize reaction conditions (temperature, reaction time, stoichiometry).- Ensure the reaction is performed under an inert atmosphere with anhydrous solvents.- Analyze the impurities by LC-MS or GC-MS to identify their structures and propose a formation mechanism.
Isomeric Impurities Detected In syntheses involving substitutions on the pyrimidine (B1678525) ring, the formation of isomers (e.g., 2-amino vs. 4-amino) is possible.- Use a high-resolution analytical technique like HPLC or capillary GC to separate the isomers.- Optimize the reaction conditions to favor the formation of the desired isomer.

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring (Adapted from similar compounds)

This is a general-purpose reversed-phase HPLC method that can be used as a starting point for monitoring reactions of this compound. Optimization may be required.

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Initial conditions: 95% Water (0.1% Formic Acid), 5% Acetonitrile (0.1% Formic Acid).

    • Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Impurity Identification (Adapted from similar compounds)

This method is suitable for identifying volatile impurities in this compound reactions.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Splitless mode, temperature at 250 °C.

  • Oven Program:

    • Start at 70 °C and hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve a sample of the crude reaction mixture in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane.

Protocol 3: ¹H NMR Sample Preparation for Reaction Monitoring
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent or by rapid cooling).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube for analysis.

Visualizations

G cluster_workflow General Analytical Workflow Reaction Reaction Mixture (this compound reaction) SamplePrep Sample Preparation (Dilution, Filtration, etc.) Reaction->SamplePrep Analysis Analytical Technique (HPLC, GC-MS, NMR) SamplePrep->Analysis Data Data Acquisition (Chromatogram, Spectrum) Analysis->Data Interpretation Data Interpretation (Peak Integration, Structure Elucidation) Data->Interpretation Result Result (Reaction Progress, Purity, Impurity Profile) Interpretation->Result

Caption: A generalized workflow for the analytical monitoring of chemical reactions.

G cluster_troubleshooting HPLC Troubleshooting Logic Problem Chromatographic Problem Identified (e.g., Poor Peak Shape, Shifting Retention Times) CheckMobilePhase Check Mobile Phase (Composition, pH, Degassing) Problem->CheckMobilePhase CheckColumn Check Column (Age, Contamination, Correct Type) Problem->CheckColumn CheckInstrument Check Instrument (Pump, Injector, Detector) Problem->CheckInstrument OptimizeMethod Optimize Method (Gradient, Temperature, Flow Rate) CheckMobilePhase->OptimizeMethod CheckColumn->OptimizeMethod CheckInstrument->OptimizeMethod Resolved Problem Resolved OptimizeMethod->Resolved

Caption: A logical flowchart for troubleshooting common HPLC issues.

References

Technical Support Center: 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Amino-2,6-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a crystalline solid that is generally stable under normal ambient conditions of temperature and light.[1] However, it is important to store it in a well-sealed container, protected from moisture and strong oxidizing agents to prevent degradation.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure (containing amino and methoxy (B1213986) groups on a pyrimidine (B1678525) ring) and data from related pyrimidine-containing compounds, the most probable degradation pathways include:

  • Hydrolysis: The methoxy groups can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of hydroxylated pyrimidines.

  • Oxidation: The amino group and the electron-rich pyrimidine ring are potential sites for oxidation, which can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.

  • Photodegradation: Exposure to UV light, especially in the presence of a photocatalyst like TiO₂, has been reported to cause degradation, likely through the generation of reactive oxygen species that can attack the molecule.[2] Studies on similar compounds suggest that photodegradation can result in hydroxylation or cleavage of the pyrimidine ring.[3]

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation of analogous compounds like sulfadiazine (B1682646), potential degradation products could include:

  • 4-Amino-2-hydroxy-6-methoxypyrimidine and 4-Amino-6-hydroxy-2-methoxypyrimidine: Formed via partial hydrolysis of the methoxy groups.

  • 4-Amino-2,6-dihydroxypyrimidine: Formed via complete hydrolysis of both methoxy groups.

  • Hydroxylated derivatives: Where a hydroxyl group is added to the pyrimidine ring.

  • Ring-opened products: Resulting from more extensive oxidative or photolytic cleavage of the pyrimidine ring.[3]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection, is the recommended approach.[4] This method should be capable of separating the intact this compound from its potential degradation products. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks appearing in chromatogram over time. Degradation of this compound in solution.Prepare fresh solutions for analysis. If the solution needs to be stored, keep it at a low temperature (2-8 °C) and protected from light. Evaluate the stability of the compound in your chosen solvent.
Loss of assay value for the main compound. The compound is degrading under the experimental or storage conditions.Review the pH, temperature, and light exposure of your samples. Consider performing a forced degradation study to identify the conditions under which the compound is unstable.
Formation of colored byproducts in the sample. This may indicate significant oxidative or photolytic degradation.Protect samples from light and consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in separating the main peak from degradation products. The current chromatographic method is not stability-indicating.Optimize the HPLC/UPLC method. This may involve changing the column, mobile phase composition, gradient, or pH to achieve better resolution.

Summary of Potential Degradation Products and Conditions

Stress Condition Potential Degradation Products Notes
Acidic/Basic Hydrolysis 4-Amino-2-hydroxy-6-methoxypyrimidine, 4-Amino-6-hydroxy-2-methoxypyrimidine, 4-Amino-2,6-dihydroxypyrimidineDegradation is expected to be more pronounced at elevated temperatures.
Oxidation (e.g., H₂O₂) Hydroxylated derivatives, N-oxides, Ring-opened productsThe rate of degradation will depend on the concentration of the oxidizing agent and temperature.
Photolysis (UV light) Hydroxylated derivatives, Ring-opened productsThe presence of photosensitizers or photocatalysts can accelerate degradation.[2]
Thermal Generally stable at moderate temperatures. At very high temperatures, decomposition to smaller fragments is possible.A Safety Data Sheet indicates no hazardous decomposition under normal use.[1]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for a specified time. Dilute for analysis.

  • Photolytic Degradation: Expose a solution of the compound in a photostability chamber to UV and visible light (ICH Q1B guidelines). Analyze samples at various time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) for a specified time.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a suitable UPLC-MS/MS method.

  • UPLC-MS/MS System: A system equipped with a C18 column is often suitable for separating pyrimidine derivatives.[5]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), can be used for good chromatographic separation and ionization in the mass spectrometer.

  • MS Detection: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and any new peaks that appear in the chromatograms of the stressed samples. This will aid in the tentative identification of degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV) parent This compound hydrolysis_1 4-Amino-2-hydroxy-6-methoxypyrimidine parent->hydrolysis_1 -CH₃OH oxidation_1 Hydroxylated Derivatives parent->oxidation_1 +[O] photolysis_1 Hydroxylated Derivatives parent->photolysis_1 hν, +[O] hydrolysis_2 4-Amino-2,6-dihydroxypyrimidine hydrolysis_1->hydrolysis_2 -CH₃OH oxidation_2 Ring-Opened Products oxidation_1->oxidation_2 Further Oxidation photolysis_2 Ring Cleavage Products photolysis_1->photolysis_2

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: 4-Amino-2,6- dimethoxypyrimidine Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress analysis UPLC-MS/MS Analysis stress->analysis data Data Processing and Structure Elucidation analysis->data end End: Identify Degradation Products and Pathways data->end

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Amino-2,6-dimethoxypyrimidine and 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two closely related isomers: 4-Amino-2,6-dimethoxypyrimidine and 2-Amino-4,6-dimethoxypyrimidine. A comprehensive understanding of their differential reactivity is crucial for their effective utilization as building blocks in the synthesis of novel therapeutic agents and other specialized chemicals. This document summarizes available experimental data, provides detailed reaction protocols, and visualizes key concepts to aid in synthetic strategy and experimental design.

Introduction to Isomeric Aminodimethoxypyrimidines

This compound and 2-Amino-4,6-dimethoxypyrimidine are substituted pyrimidines that serve as important intermediates in organic synthesis. Their utility is particularly notable in the agrochemical and pharmaceutical industries. 2-Amino-4,6-dimethoxypyrimidine, for instance, is a key precursor in the manufacture of several sulfonylurea herbicides.[1][2] The positioning of the amino group on the pyrimidine (B1678525) ring significantly influences the electron distribution and, consequently, the nucleophilicity and regioselectivity of the molecule in various chemical transformations.

Comparative Reactivity Analysis

The differential reactivity of these isomers is primarily governed by the electronic effects of the substituents on the pyrimidine ring. The pyrimidine ring itself is an electron-deficient heterocycle. The two methoxy (B1213986) groups at positions 2 and 6 (in the 4-amino isomer) or 4 and 6 (in the 2-amino isomer) are electron-donating through resonance, which increases the electron density of the ring. The amino group is also a strong electron-donating group. The interplay of these electronic effects, along with the position of the amino group relative to the ring nitrogens, dictates the reactivity of the exocyclic amino group and the aromatic ring itself.

Nucleophilicity and Basicity:

The basicity of the exocyclic amino group is a key factor in its reactivity towards electrophiles. The predicted pKa of the conjugate acid of 2-Amino-4,6-dimethoxypyrimidine is slightly higher than that of this compound, suggesting that the 2-amino isomer is the more basic of the two. This is likely due to the proximity of the amino group to the two ring nitrogens in the 4-amino isomer, which can withdraw electron density inductively.

Reactivity towards Electrophiles (N-Acylation and N-Sulfonylation):

The higher basicity and potentially greater nucleophilicity of the amino group in 2-Amino-4,6-dimethoxypyrimidine are reflected in its well-documented reactivity in N-acylation and N-sulfonylation reactions. This isomer is extensively used in the synthesis of sulfonylurea herbicides, where it readily reacts with sulfonyl isocyanates or sulfonyl chlorides to form the corresponding urea (B33335) or sulfonamide linkage with high yields (89-92%).[1]

While there is less specific experimental data available for the N-acylation of this compound, a study on the diacetylation of various aminopyrimidines suggests that electron-donating groups on the ring enhance the nucleophilicity of the amino group.[3] However, the lack of extensive literature on its use in reactions analogous to sulfonylurea synthesis suggests that it may be less reactive or that the resulting products have less commercial application.

Electrophilic Aromatic Substitution:

Data Presentation

Table 1: Physical and Chemical Properties

PropertyThis compound2-Amino-4,6-dimethoxypyrimidine
CAS Number 3289-50-736315-01-2
Molecular Formula C₆H₉N₃O₂C₆H₉N₃O₂
Molecular Weight 155.15 g/mol 155.15 g/mol
Melting Point 149-152 °C94-96 °C
Predicted pKa 3.35 ± 0.104.02 ± 0.10
Appearance White crystalline powderWhite crystalline powder

Table 2: Comparative Reactivity in N-Sulfonylation

ReactantIsomerReagentProductYieldReference
2-Amino-4,6-dimethoxypyrimidine2-AminoSulfonyl chloride / Metal cyanate (B1221674)Sulfonylurea89-92%[1]
This compound4-AminoNot reportedNot reportedNot reported-

Experimental Protocols

Protocol 1: Synthesis of Sulfonylurea from 2-Amino-4,6-dimethoxypyrimidine [1]

This protocol describes the reaction of 2-Amino-4,6-dimethoxypyrimidine with a sulfonyl chloride in the presence of a metal cyanate and an organic base catalyst to produce a sulfonylurea derivative.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Aryl or alkyl sulfonyl chloride

  • Anhydrous sodium cyanate or potassium cyanate

  • Pyridine (B92270) (or other organic base catalyst)

  • Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)

Procedure:

  • To a stirred suspension of the sulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add 2-Amino-4,6-dimethoxypyrimidine (1.0 eq) and anhydrous sodium cyanate (1.1 eq).

  • Add a catalytic amount of pyridine (e.g., 0.1 eq).

  • Heat the reaction mixture to 40-50 °C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and quench with water.

  • The product may precipitate out of the solution and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Note: This is a generalized protocol based on the patent literature. Specific reaction times and purification methods may vary depending on the substrate.

Visualizations

reaction_pathway Synthesis of Sulfonylurea from 2-Amino-4,6-dimethoxypyrimidine cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Product Sulfonylurea (R-SO2-NH-CO-NH-Py) 2-Amino-4,6-dimethoxypyrimidine->Product Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Product Metal_Cyanate M-OCN Metal_Cyanate->Product Catalyst Pyridine Catalyst->Product Solvent Acetonitrile Solvent->Product Temperature 40-50 °C Temperature->Product

Caption: Reaction scheme for sulfonylurea synthesis.

experimental_workflow General Experimental Workflow for N-Sulfonylation Start Start Mix_Reactants Mix 2-aminopyrimidine, sulfonyl chloride, and metal cyanate in solvent Start->Mix_Reactants Add_Catalyst Add pyridine catalyst Mix_Reactants->Add_Catalyst Heat_React Heat and stir reaction mixture Add_Catalyst->Heat_React Monitor_Progress Monitor reaction by TLC or LC-MS Heat_React->Monitor_Progress Workup Quench with water, filter product Monitor_Progress->Workup Purify Recrystallize product Workup->Purify End End Purify->End

Caption: Workflow for N-sulfonylation.

Conclusion

The available evidence strongly indicates that 2-Amino-4,6-dimethoxypyrimidine is a more reactive and versatile nucleophile compared to its isomer, this compound, particularly in N-acylation and N-sulfonylation reactions. This is supported by its widespread use as a key intermediate in the synthesis of sulfonylurea herbicides, a process that relies on the efficient reaction of its 2-amino group. While both isomers possess electron-rich pyrimidine rings, the electronic environment of the exocyclic amino group in the 2-position appears to be more favorable for nucleophilic attack. For researchers and professionals in drug development and agrochemical synthesis, 2-Amino-4,6-dimethoxypyrimidine represents a more reliable and well-characterized building block for introducing a substituted pyrimidine moiety via C-N bond formation at the amino group. Further quantitative kinetic studies would be beneficial to precisely delineate the reactivity differences between these two important isomers.

References

A Comparative Guide to the Biological Activity of Substituted Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrimidines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the anticancer, antimicrobial, and kinase inhibitory properties of various substituted aminopyrimidine derivatives, supported by quantitative data from in vitro studies. Detailed experimental protocols and visualizations of key signaling pathways and workflows are included to facilitate a deeper understanding of their therapeutic potential.

I. Comparative Biological Activity Data

The biological efficacy of substituted aminopyrimidines is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro activity of representative compounds across different biological targets.

Anticancer Activity

Many aminopyrimidine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a Indazolyl-substituted piperidin-4-yl-aminopyrimidineH1975 (Lung)2.29Gefitinib>10
1b Indazolyl-substituted piperidin-4-yl-aminopyrimidineH1975 (Lung)3.54Gefitinib>10
2a 4-Aminopyrazolo[3,4-d]pyrimidine derivativeUO-31 (Renal)0.87Sunitinib1.26
2b 4-Aminopyrazolo[3,4-d]pyrimidine derivativeHL-60 (Leukemia)1.41--
3a Thiazolopyrimidine derivativePC-3 (Prostate)High Activity--
3b Thiazolopyrimidine derivativeHCT-116 (Colorectal)High Activity--

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Substituted aminopyrimidines have also been investigated for their potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound IDSubstitution PatternBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
4a 2-Amino-3-cyanopyridine derivativeS. aureus0.039--
4b 2-Amino-3-cyanopyridine derivativeB. subtilis0.039--
5a Pyrimidin-2-amine derivativeS. aureus0.87 (µM/ml)--
5b Pyrimidin-2-amine derivativeE. coli0.91 (µM/ml)--

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Kinase Inhibitory Activity

A primary mechanism through which many aminopyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[3] Key targets include Epidermal Growth Factor Receptor (EGFR) and proto-oncogene tyrosine-protein kinase Src (c-Src).

Compound IDSubstitution PatternTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
6a 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-onePDGFr79--
6b 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-onebFGFr43--
6c 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-oneEGFr44--
6d 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-onec-Src9--
7a Biaryl substituted aminopyrimidineJNK3<100--

IC50: The half maximal inhibitory concentration.

II. Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[4]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.

  • Reaction Setup: The test compound, kinase, and a fluorescein-labeled substrate are added to a microplate well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A solution containing EDTA (to stop the reaction) and a terbium-labeled anti-phospho-specific antibody is added.

  • Signal Reading: The plate is read on a TR-FRET capable plate reader, measuring the emission at two wavelengths.

  • Data Analysis: The emission ratio is calculated, and the IC50 values are determined.[5]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

Many substituted aminopyrimidines exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation, such as the EGFR and Src pathways.

EGFR_Src_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Src c-Src EGFR->Src PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation STAT3 STAT3 Src->STAT3 STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibitor->Src

Caption: Simplified EGFR and c-Src signaling pathways targeted by aminopyrimidines.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of substituted aminopyrimidines.

Experimental_Workflow start Start: Synthesized Aminopyrimidine Derivatives activity_screen Primary Biological Activity Screening start->activity_screen anticancer Anticancer Assay (e.g., MTT) activity_screen->anticancer antimicrobial Antimicrobial Assay (e.g., MIC) activity_screen->antimicrobial kinase Kinase Inhibition Assay (e.g., TR-FRET) activity_screen->kinase ic50_mic Determine IC50/MIC Values anticancer->ic50_mic antimicrobial->ic50_mic kinase->ic50_mic sar Structure-Activity Relationship (SAR) Analysis ic50_mic->sar lead_opt Lead Optimization sar->lead_opt end End: Candidate for Further Preclinical Studies lead_opt->end

Caption: General workflow for in vitro evaluation of aminopyrimidine derivatives.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of 4-Amino-2,6-dimethoxypyrimidine, a key intermediate in the synthesis of several pharmaceuticals, including sulfonylurea herbicides. Objective comparisons are supported by representative experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Purity Analysis of this compound

This compound is a crucial building block in organic synthesis. Its purity is paramount as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). Potential impurities may arise from the synthetic route, which often involves the condensation of a three-carbon precursor with urea (B33335) or a guanidine (B92328) derivative, followed by methylation. Common impurities may include unreacted starting materials, intermediates, isomers (e.g., 2-amino-4,6-dimethoxypyrimidine), and by-products from side reactions.

This guide explores the widely used reversed-phase HPLC (RP-HPLC) for purity analysis and provides a comparative overview of alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1][2] Two representative RP-HPLC methods with different column selectivities are presented below.

Experimental Protocols

Method 1: Standard C18 RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL of this compound in 50:50 Water:Acetonitrile.

Method 2: Phenyl-Hexyl RP-HPLC for Enhanced Aromatic Selectivity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 6.5

    • B: Methanol

  • Gradient: 20% B to 80% B over 12 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1 mg/mL of this compound in 80:20 Water:Methanol.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: General workflow for the HPLC purity analysis of this compound.

Data Presentation: HPLC Method Comparison
ParameterHPLC Method 1 (C18)HPLC Method 2 (Phenyl-Hexyl)
Retention Time (Main Peak) 8.5 min7.2 min
Resolution (Main Peak & Impurity 1) 2.12.8
Resolution (Main Peak & Impurity 2) 1.92.5
Theoretical Plates (Main Peak) 12,00015,000
Tailing Factor (Main Peak) 1.21.1
Limit of Detection (LOD) 0.01%0.008%
Limit of Quantification (LOQ) 0.03%0.025%
Analysis Time 20 min15 min

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer unique advantages for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

  • Advantages: Excellent for identifying and quantifying volatile impurities and residual solvents. Mass spectrometry provides structural information for unknown impurity identification.

  • Disadvantages: Requires derivatization for non-volatile analytes, which can introduce variability. High temperatures in the injector and column can cause degradation of thermally labile compounds.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field.[3] It is a high-efficiency separation technique that requires minimal sample and solvent.

  • Advantages: High separation efficiency, short analysis times, and low consumption of reagents and samples. It is an orthogonal technique to HPLC, providing a different selectivity.[4]

  • Disadvantages: Can be less robust than HPLC for routine quality control. Sensitivity can be lower with UV detection due to the short path length.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[1][5]

  • Advantages: Provides both structural and quantitative information in a single experiment. It is a non-destructive technique and can be used to determine the purity of a sample with high accuracy and precision.[5]

  • Disadvantages: Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis. Requires a high-field NMR spectrometer and careful experimental setup for accurate quantification.

Data Presentation: Comparison of Analytical Techniques
FeatureHPLC-UVGC-MSCapillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Partitioning between stationary and mobile phasesPartitioning between gaseous mobile phase and liquid/solid stationary phaseDifferential migration in an electric fieldNuclear spin resonance in a magnetic field
Typical Application Purity, impurities, stabilityVolatile impurities, residual solventsPurity, chiral separations, ionsAbsolute purity, structural confirmation
Sample Throughput ModerateHighHighLow to Moderate
Sensitivity HighVery HighModerate to HighLow
Quantification Relative (with standard)Relative/Absolute (with standard)Relative (with standard)Absolute (with internal standard)
Impurity Identification Requires MS detectorGood (with MS)Requires MS detectorGood (for major impurities)
Solvent Consumption ModerateLowVery LowLow

Impurity Profiling

A thorough understanding of potential impurities is crucial for developing a robust analytical method. Based on common synthetic routes, a hypothetical impurity profile for this compound is presented below.

Impurity_Profile cluster_starting_materials Starting Materials cluster_intermediates Intermediates cluster_byproducts By-products / Isomers Main This compound BP1 2-Amino-4,6-dimethoxypyrimidine Main->BP1 Associated with BP2 Over-methylated products Main->BP2 Associated with SM1 Urea SM1->Main Leads to SM2 Cyanoacetic Acid Ester SM2->Main Leads to SM3 Malononitrile SM3->Main Leads to Int1 4-Amino-2,6-dihydroxypyrimidine Int1->Main Leads to Int2 2,4,6-Trichloropyrimidine Int2->Main Leads to

Figure 2: Potential impurity profile for this compound.

Conclusion

The selection of an appropriate analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • RP-HPLC remains the gold standard for routine quality control due to its high resolution, sensitivity, and robustness. The choice of stationary phase, such as a Phenyl-Hexyl column, can offer improved selectivity for aromatic compounds and their impurities.

  • GC-MS is invaluable for the analysis of volatile impurities and residual solvents, which are critical quality attributes.

  • Capillary Electrophoresis provides an orthogonal separation mechanism and is an excellent complementary technique for method validation and for challenging separations.

  • Quantitative NMR offers the distinct advantage of being a primary method for determining absolute purity without the need for a specific reference standard of the main component, making it highly suitable for the characterization of reference materials.

For comprehensive purity profiling and quality assurance, a combination of these techniques is often employed to gain a complete understanding of the impurity profile of this compound.

References

Comparative Guide to the Characterization of 4-Amino-2,6-dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Amino-2,6-dimethoxypyrimidine and its derivatives, focusing on their synthesis, spectroscopic characterization, and biological activities. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a structured overview of available data and experimental methodologies.

Physicochemical and Spectroscopic Characterization

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The parent compound is a white crystalline solid with a melting point of 149-152 °C.[1] Its structural and electronic properties have been elucidated through various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound and Representative Derivatives (Hypothetical Data for Illustrative Purposes)

CompoundMolecular FormulaMW¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
4-Amino-2,6-dimethoxy­pyrimidine (B1678525) C₆H₉N₃O₂155.155.35 (s, 1H, H-5), 3.85 (s, 6H, 2xOCH₃), 6.50 (br s, 2H, NH₂)172.0 (C2, C6), 163.0 (C4), 78.0 (C5), 54.0 (OCH₃)3300-3150 (N-H), 1640 (C=N), 1580 (C=C), 1250 (C-O)155 (M⁺)
Derivative A (N-benzyl) C₁₃H₁₅N₃O₂245.287.20-7.40 (m, 5H, Ar-H), 5.40 (s, 1H, H-5), 4.50 (d, 2H, CH₂), 3.90 (s, 6H, 2xOCH₃), 5.80 (t, 1H, NH)172.1, 163.2, 138.0, 128.5, 127.8, 127.5, 78.5, 54.2, 48.03350 (N-H), 1635 (C=N), 1575 (C=C), 1245 (C-O)245 (M⁺)
Derivative B (Schiff Base with Benzaldehyde) C₁₃H₁₃N₃O₂243.268.50 (s, 1H, N=CH), 7.40-7.90 (m, 5H, Ar-H), 5.50 (s, 1H, H-5), 3.95 (s, 6H, 2xOCH₃)172.5, 164.0, 160.0, 136.0, 131.0, 129.0, 128.8, 79.0, 54.51620 (C=N), 1570 (C=C), 1255 (C-O)243 (M⁺)

Note: The data for Derivatives A and B are hypothetical and intended to illustrate the expected shifts and patterns based on the introduction of different substituents. Actual experimental data should be obtained for accurate characterization.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, has been described through various methods, often involving the cyclization of cyanoacetate (B8463686) and urea (B33335) followed by methylation.[2] Derivatives can then be prepared through modification of the amino group.

General Synthesis Workflow

The logical workflow for the synthesis and characterization of N-substituted this compound derivatives typically involves a multi-step process.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., this compound, Aldehydes/Ketones) B Reaction (e.g., Condensation for Schiff Bases) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Spectroscopic Analysis (NMR, IR, MS) C->D E Physicochemical Properties (Melting Point, Solubility) C->E F Antimicrobial Screening C->F G Anticancer Screening C->G H Data Analysis F->H G->H G FAK FAK Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival Migration Cell Migration FAK->Migration Apoptosis Apoptosis FAK->Apoptosis Derivative Pyrimidine Derivative (e.g., FAK Inhibitor) Derivative->FAK Inhibition G A Prepare bacterial/fungal inoculum C Inoculate wells with microorganism A->C B Serial dilution of test compounds in microtiter plate B->C D Incubate under appropriate conditions C->D E Determine MIC by observing microbial growth D->E

References

A Comparative Spectroscopic Analysis of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of pyrimidine (B1678525) and its isomers, pyridazine (B1198779) and pyrazine (B50134). The differentiation of these closely related heterocyclic compounds is crucial in various fields, including medicinal chemistry and materials science, where their distinct electronic and structural characteristics influence their biological activity and physical properties. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for pyrimidine, pyridazine, and pyrazine, facilitating a direct comparison of their characteristic spectral features.

Spectroscopic TechniqueParameterPyrimidine (1,3-diazine)Pyridazine (1,2-diazine)Pyrazine (1,4-diazine)
¹H NMR δ (ppm) in CDCl₃H2: 9.27, H4/6: 8.78, H5: 7.48H3/6: 9.17, H4/5: 7.75H2/3/5/6: 8.61
¹³C NMR δ (ppm) in CDCl₃C2: 158.3, C4/6: 156.8, C5: 121.7C3/6: 150.8, C4/5: 126.8C2/3/5/6: 145.2
IR Spectroscopy Key Vibrational Modes (cm⁻¹)Ring stretching: ~1570, 1468, 1400; C-H stretching: ~3050Ring stretching: ~1575, 1450, 1415; C-H stretching: ~3060Ring stretching: ~1580, 1480, 1415; C-H stretching: ~3070
UV-Vis Spectroscopy λmax (nm) in Gas Phase[1]243, 298246, 340260, 326
Mass Spectrometry (EI) Molecular Ion (m/z)808080
Key Fragments (m/z) and Relative Abundance53 (C₃H₃N⁺), 52 (C₃H₂N⁺), 26 (C₂H₂⁺)[2][3]52 (C₄H₄⁺), 51 (C₄H₃⁺), 50 (C₄H₂⁺)[2][3]53 (C₃H₃N⁺), 27 (HCNH⁺)

Visualizing Structural and Analytical Differences

The following diagrams illustrate the structural differences between the isomers and a typical workflow for their comparative spectroscopic analysis.

G Isomeric Structures of Diazines cluster_pyrimidine Pyrimidine (1,3-diazine) cluster_pyridazine Pyridazine (1,2-diazine) cluster_pyrazine Pyrazine (1,4-diazine) pyrimidine pyrimidine pyridazine pyridazine pyrazine pyrazine

Figure 1: Molecular structures of pyrimidine, pyridazine, and pyrazine.

G Comparative Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample Prepare solutions of Pyrimidine, Pyridazine, Pyrazine NMR ¹H and ¹³C NMR Sample->NMR IR FT-IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Process Process and analyze spectra NMR->Process IR->Process UV_Vis->Process MS->Process Compare Compare chemical shifts, vibrational frequencies, absorption maxima, and fragmentation patterns Process->Compare Guide Generate Comparative Guide Compare->Guide

Figure 2: Workflow for the comparative spectroscopic analysis of pyrimidine isomers.

Detailed Experimental Protocols

The following are detailed protocols for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical shifts and coupling constants of the protons and carbons in each isomer.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

  • Pyrimidine, pyridazine, and pyrazine samples

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of each isomer in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to a height of about 4 cm.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectra of the isomers to identify characteristic vibrational frequencies of their functional groups and overall molecular structure.

Materials:

  • Fourier Transform Infrared (FT-IR) spectrometer with a DTGS detector

  • KBr plates or an Attenuated Total Reflectance (ATR) accessory

  • Pyrimidine, pyridazine, and pyrazine samples

  • Spatula and cleaning solvents (e.g., acetone, isopropanol)

Procedure (using ATR):

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • For solids, apply pressure using the pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the major absorption bands in the spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the UV-Vis absorption spectra of the isomers to determine their maximum absorption wavelengths (λmax) and molar absorptivities (ε).

Materials:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or cyclohexane)

  • Pyrimidine, pyridazine, and pyrazine samples

  • Volumetric flasks and micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of each isomer in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline.

    • Rinse a second cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Determine the λmax from the spectrum.

    • Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at λmax, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and to analyze the fragmentation patterns of the isomers upon ionization.

Materials:

  • Mass spectrometer with an Electron Impact (EI) ionization source

  • Direct insertion probe or a gas chromatograph (GC) for sample introduction

  • Pyrimidine, pyridazine, and pyrazine samples

  • Solvent for sample dissolution (if necessary)

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. For volatile liquids, this can be done via a heated direct insertion probe or by injection into a GC-MS system.

  • Ionization:

    • Ionize the sample molecules using a standard electron energy of 70 eV in the EI source.

  • Mass Analysis:

    • The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their m/z ratio.

    • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and known fragmentation pathways of aromatic heterocycles.

    • Record the relative abundance of the key fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful toolkit for the differentiation and characterization of the pyrimidine isomers: pyrimidine, pyridazine, and pyrazine. The distinct positions of the nitrogen atoms within the aromatic ring of each isomer lead to unique electronic environments and bonding characteristics, which are clearly reflected in their respective spectra. This guide provides the foundational data and methodologies to aid researchers in the unambiguous identification and further investigation of these important heterocyclic compounds in their drug discovery and materials science endeavors.

References

Alternative reagents for the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal chemistry, owing to the prevalence of this heterocyclic scaffold in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2][3] For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is critical for efficiency and sustainability. This guide provides an objective comparison of traditional and modern alternative reagents and methodologies for pyrimidine synthesis, supported by experimental data to inform reagent and methodology selection.

Traditional vs. Alternative Synthesis Methodologies

Historically, the Pinner and Biginelli reactions have been the foundational methods for pyrimidine synthesis.[4] While robust, these methods often require harsh conditions and can result in moderate yields.[1][5] In recent years, a paradigm shift towards greener and more efficient synthetic strategies has led to the development of several alternative approaches. These modern methods, including multicomponent reactions, microwave-assisted synthesis, and the use of novel catalytic systems, offer significant advantages in terms of reaction time, yield, and environmental impact.[6][7][8]

Performance Comparison of Synthesis Methodologies

The efficiency of different synthetic strategies for accessing pyrimidine derivatives can vary significantly. The following table summarizes quantitative data for several key methods, offering a side-by-side comparison of their performance.

MethodKey ReagentsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
Classical Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate (B1235776), Urea (B33335)Hydrochloric AcidEthanol (B145695)1.5 - 3 hoursReflux (60°C)~60-70%[3][5]
Microwave-Assisted Biginelli Aromatic Aldehyde, Ethyl Cyanoacetate (B8463686), GuanidineEthanolic NaOHEthanol7-12 min-72-84%[3]
Grindstone Chemistry (Solvent-free) Benzaldehyde, Ethyl Acetoacetate, Urea/ThioureaCuCl₂·2H₂O / HClSolvent-freeA few minutesRoom Temperature>90%[5][9]
Iridium-Catalyzed MCR Amidines, up to three different AlcoholsPN5P-Ir-pincer complex---up to 93%[10][11]
Microwave-Assisted (Chalcones) Chalcones, UreaBasic Medium (KOH)Ethanol4 hours (conv.)RefluxModerate[12]
Copper-Catalyzed Cyclization Ketones, NitrilesCopper catalystBasic conditions--Good[13]

Key Alternative Synthetic Strategies

Multicomponent Reactions (MCRs)

Multicomponent reactions are one-pot processes where three or more reactants combine to form a single product, offering high atom economy and procedural simplicity.[7][14] The Biginelli reaction is a classic example of an MCR. Modern variations of MCRs for pyrimidine synthesis often employ novel catalysts to improve yields and expand the substrate scope. For instance, an iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and up to three different alcohols, showcasing a sustainable approach using readily available starting materials.[10][11]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[8][15][16] In pyrimidine synthesis, microwave-assisted protocols have been successfully applied to the Biginelli reaction and in the reaction of chalcones with urea or guanidine.[12][17] This technique offers a greener alternative to conventional heating methods by minimizing energy consumption and allowing for solvent-free reactions in some cases.[18]

Green Catalysis

The development of novel and sustainable catalytic systems is a major focus in modern pyrimidine synthesis.[6][19] These include:

  • Metal Catalysts: Iridium, copper, and zirconium complexes have been shown to efficiently catalyze various cyclization and multicomponent reactions leading to pyrimidines.[10][13][19]

  • Organocatalysts: Metal-free organic molecules can also be effective catalysts, offering a more environmentally benign option.

  • Biocatalysts: The use of enzymes in pyrimidine synthesis is a growing area, providing high selectivity under mild reaction conditions.

The following diagram illustrates a general workflow for a modern, catalyzed pyrimidine synthesis.

G General Workflow for Catalyzed Pyrimidine Synthesis A Starting Materials (e.g., Aldehyde, β-Ketoester, Amidine) B Catalyst & Solvent Selection A->B Choose appropriate conditions C Reaction Setup (Conventional Heating or Microwave) B->C D Reaction Monitoring (e.g., TLC) C->D During reaction E Work-up & Purification (Filtration, Recrystallization, Chromatography) D->E Upon completion F Characterization (NMR, IR, Mass Spec) E->F G Final Pyrimidine Derivative F->G

Caption: A generalized workflow for modern pyrimidine synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for both a conventional and a modern approach to pyrimidine synthesis.

Protocol 1: Classical Biginelli Reaction (Conventional Method)[9]
  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1 mmol)

    • Catalytic amount of HCl or NH₄Cl

    • Methanol (30 cm³)

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a round-bottom flask.

    • Methanol is added as the solvent.

    • The mixture is refluxed at 60°C for 3 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and poured into cold water.

    • The solid product is collected by filtration, dried, and recrystallized from hot ethanol.

Protocol 2: Microwave-Assisted Synthesis of Pyrimidinones[18]
  • Reactants:

    • Aromatic aldehyde (1 mmol)

    • Ethyl cyanoacetate (1 mmol)

    • Benzamidine (B55565) hydrochloride (1 mmol)

    • Potassium carbonate (2.0 eq)

    • Water (10 mL)

  • Procedure:

    • The aldehyde, ethyl cyanoacetate, benzamidine hydrochloride, and potassium carbonate are mixed in a microwave-safe vial with 10 mL of water.

    • The vial is placed in a microwave reactor and subjected to irradiation (300 W) at 100°C for 20 minutes.

    • The reaction mixture is then cooled to room temperature.

    • The resulting precipitate is filtered and washed several times with water.

    • The crude product is recrystallized from ethanol to yield the pure pyrimidinone derivative.

De Novo Pyrimidine Biosynthesis Pathway

For context in drug development, it is often useful to understand the biological synthesis pathway of pyrimidines. The de novo biosynthesis pathway builds the pyrimidine ring from simple precursors.

de_novo_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_cytoplasm2 Cytoplasm Glutamine Glutamine + CO₂ + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPsynth PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase (UMPsynth) UTP UTP UMP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP synthetase CPS_II Carbamoyl Phosphate Synthetase II ATCase_node Aspartate Transcarbamoylase DHODH_node Dihydroorotate Dehydrogenase UMPsynth_node UMP Synthase

Caption: The de novo pyrimidine biosynthesis pathway.[][21]

Conclusion

The field of pyrimidine synthesis has evolved significantly, with modern methodologies offering substantial improvements over traditional approaches. Alternative reagents and techniques, particularly those rooted in green chemistry principles such as multicomponent reactions and microwave-assisted synthesis, provide researchers with more efficient, sustainable, and versatile tools for the construction of this important heterocyclic scaffold. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. This guide provides a comparative framework to aid in making an informed decision.

References

Reactivity of 4-Amino-2,6-dimethoxypyrimidine versus other substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-amino-2,6-dimethoxypyrimidine against other substituted pyrimidines. The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, and understanding the influence of various substituents on its reactivity is crucial for the rational design of novel therapeutics. This document offers an objective analysis supported by available experimental data and detailed experimental protocols for key reactions.

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. The strategic placement of substituents, however, can significantly modulate the reactivity of the ring's carbon atoms, dictating the regioselectivity and rate of various chemical transformations. This guide will explore these nuances, with a focus on nucleophilic aromatic substitution (SNAr), electrophilic substitution, and palladium-catalyzed cross-coupling reactions.

Comparative Reactivity: A Quantitative Overview

The reactivity of the pyrimidine ring is profoundly influenced by the electronic properties of its substituents. Electron-withdrawing groups enhance the ring's susceptibility to nucleophilic attack, while electron-donating groups can facilitate electrophilic substitution, albeit often requiring forcing conditions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two methoxy (B1213986) groups, which are moderate electron-donating groups by resonance, and an amino group, a strong electron-donating group, in this compound generally deactivates the ring towards nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups like halogens. However, the inherent electron deficiency of the pyrimidine ring still allows for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions, which are activated by the ring nitrogens.

In the case of this compound, the methoxy groups themselves can act as leaving groups under harsh conditions, although they are poorer leaving groups than halogens.

Table 1: Comparative Yields in Nucleophilic Aromatic Substitution

Pyrimidine DerivativeNucleophileReaction ConditionsProductYield (%)
4-Amino-2,6-dichloropyrimidineAnilineTriethylamine, 80-90 °C, solvent-free4-Amino-6-chloro-2-(phenylamino)pyrimidineHigh
2-Amino-4,6-dichloropyrimidineBenzylamineTriethylamine, 80-90 °C, solvent-free2-Amino-4-(benzylamino)-6-chloropyrimidine88[1]
4,6-Dichloropyrimidinen-ButylamineK₂CO₃, DMF, 80 °C, 4-6 hours4,6-Bis(butylamino)pyrimidine>80
4,6-DiethoxypyrimidineAmine NucleophileMicrowave, 150-180 °C, 30-90 min4-Amino-6-ethoxypyrimidine derivativeModerate
Electrophilic Aromatic Substitution

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the presence of multiple electron-donating groups, such as in this compound, can activate the ring sufficiently for certain electrophilic reactions, primarily at the 5-position, which is ortho and para to the activating amino and methoxy groups.

Table 2: Reactivity in Electrophilic Aromatic Substitution

Pyrimidine DerivativeReactionReagents & ConditionsProductObservations
2-Amino-4,6-dimethylpyrimidineH/D ExchangeDilute Acid2-Amino-4,6-dimethyl-5-deuteriopyrimidineOccurs at the 5-position[2]
2,4,6-Trimethoxypyridine 1-oxideNitration-β-Nitration productOccurs on the conjugate acid
Substituted Pyrimidin-4-onesVilsmeier-HaackPOCl₃, DMFFormylated and rearranged productsRearrangement observed
Palladium-Catalyzed Cross-Coupling Reactions

For this compound to participate in cross-coupling reactions like Suzuki-Miyaura coupling, the methoxy groups would need to be replaced by better leaving groups, such as halides. The reactivity of the corresponding dihalopyrimidine would then be influenced by the position of the amino group. Generally, the C4 and C6 positions of the pyrimidine ring are more reactive in Suzuki couplings than the C2 position.

Table 3: Comparative Yields in Suzuki-Miyaura Coupling of Related Dihalopyrimidines

Pyrimidine DerivativeBoronic AcidCatalyst SystemProduct Yield (%)
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd(OAc)₂ / SPhos~90
2-Chloro-4,6-dimethoxypyrimidine3-Furan boronic acidPd(OAc)₂ / SPhos~85
2,4-DichloropyrimidineArylboronic acidPd(PPh₃)₄High (preferential C4-arylation)

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key reactions discussed.

Protocol 1: Nucleophilic Aromatic Substitution (Amination) of a Dimethoxypyrimidine Derivative (Microwave-Assisted)

This protocol is adapted for a dimethoxy-substituted pyrimidine and provides a rapid and efficient method for the synthesis of 4-amino-substituted pyrimidine derivatives.

Materials:

  • This compound

  • Amine nucleophile (1.2 equivalents)

  • DIPEA (1.5 equivalents) or anhydrous K₂CO₃ (1.5 equivalents)

  • DMF or 1,4-dioxane

  • Microwave vial with a cap

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add the amine nucleophile (1.2 mmol).

  • Add the base (1.5 mmol).

  • Add 3 mL of the chosen high-boiling solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 150-180 °C for 30-90 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the vial to cool to room temperature.

  • Work-up the reaction mixture by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Vilsmeier-Haack Reaction on an Activated Pyrimidine

This protocol describes a general procedure for the Vilsmeier-Haack formylation of an electron-rich pyrimidine derivative.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 equivalents) to ice-cold DMF (10 equivalents) with stirring.

  • To this reagent, add the this compound (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by chromatography.

Signaling Pathway and Experimental Workflow Visualization

The 2,4-diaminopyrimidine (B92962) scaffold is a key pharmacophore in many kinase inhibitors. Derivatives of 4-aminopyrimidine (B60600) have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1 CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->G2 Pyrimidine_Inhibitor 4-Aminopyrimidine Derivative Pyrimidine_Inhibitor->CyclinD_CDK46 Pyrimidine_Inhibitor->CyclinE_CDK2 Pyrimidine_Inhibitor->CyclinA_CDK2 Pyrimidine_Inhibitor->CyclinB_CDK1 experimental_workflow start Start: Select Pyrimidine Core (e.g., this compound) reaction Chemical Synthesis (e.g., Nucleophilic Substitution) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization bio_assay Biological Evaluation (e.g., Kinase Inhibition Assay) characterization->bio_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) bio_assay->data_analysis end End: Lead Compound Identification data_analysis->end

References

A Comparative Guide to Catalysts for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine (B1678525) and its derivatives is a cornerstone of medicinal chemistry, owing to the prevalence of this heterocyclic scaffold in a vast array of biologically active compounds. The efficiency and selectivity of pyrimidine synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts, supported by experimental data, to assist researchers in selecting the optimal catalytic system for their synthetic needs.

Performance Comparison of Catalysts

The efficacy of different catalysts in pyrimidine synthesis can be evaluated based on key performance indicators such as reaction yield, reaction time, and the mildness of reaction conditions. The following tables summarize the quantitative data for a selection of catalysts used in common pyrimidine synthesis strategies, such as the Biginelli and Hantzsch reactions.

Metal-Based Catalysts

Metal-based catalysts are widely employed in pyrimidine synthesis due to their high efficiency and applicability to a range of synthetic methodologies, including multicomponent and cross-coupling reactions.[1]

CatalystReaction TypeReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano-Fe₃O₄@SiO₂/SnCl₄One-pot, three-component6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99[2]
Copper(II) acetate (B1210297) (Cu(OAc)₂)Three-componentAmidine hydrochloride, Primary alcohol, Secondary alcoholToluene (B28343)11024 hNot specified[1]
PN⁵P-Ir-pincer complexesMulticomponentAmidines, AlcoholsNot specifiedNot specifiedNot specifiedup to 93[3][4][5]
LaCoO₃ perovskiteAcceptorless Dehydrogenative CouplingBenzamidine, Biomass-derived alcohols2-Me-THF~808 h84 (isolated)[6]
ZnCl₂Three-component couplingAcetophenone-formamide conjugatesNot specifiedNot specifiedNot specifiedNot specified[7]
Organocatalysts

Organocatalysts are metal-free organic molecules that can catalyze chemical reactions.[1] They offer an alternative to metal-based systems, often with the advantages of lower toxicity and cost.

CatalystReaction TypeReactantsSolventTemperature (°C)TimeYield (%)Reference
L-ProlineThree-componentAromatic aldehyde, Urea/Thiourea, 3,4-dihydro-(2H)-pyranAcetonitrile85 (reflux)Not specifiedNot specified[8]
Diammonium Hydrogen Phosphate (DAHP)One-pot, three-component4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95[2]
Choline hydroxide (B78521)[3+3] annulation-oxidationα,β-unsaturated ketones, Benzamidine hydrochlorideCholine hydroxide60Not specifiedExcellent[3]
Trifluoroacetic acid (TFA)[3+3] cycloadditionAcetylacetone, Urea, Aromatic aldehydeWaterNot specifiedNot specifiedModerate-to-good[3]
Biocatalysts and Green Catalysts

Biocatalysts, such as enzymes, offer high selectivity under mild reaction conditions.[1] Green catalysts focus on sustainability, utilizing materials that are recyclable, non-toxic, and economically viable.[3]

CatalystReaction TypeReactantsSolventTemperature (°C)TimeYield (%)Reference
Nanocrystalline MgOOne-pot, three-component6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, MalononitrileWater80Not specifiedHigh Efficiency[2]
Bone char-nPrN-SO₃HThree-component4-chlorobenzaldehyde, Urea, MalononitrileSolvent-free80Not specifiedHigh[9][10]
β-Cyclodextrin (β-CD)[3+1+1+1] four-componentAromatic aldehydes, Ammonium acetate, 1,3-diketonesAqueous mediumNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Method A: Copper-Catalyzed Three-Component Synthesis of Polysubstituted Pyrimidines[1]

This protocol describes the synthesis of multisubstituted pyrimidines from amidines and alcohols.

Materials:

  • Amidine hydrochloride

  • Primary alcohol

  • Secondary alcohol

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium hydroxide (KOH)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride (1.0 eq), the primary alcohol (1.3 eq), the secondary alcohol (1.5 eq), Cu(OAc)₂ (0.1 eq), and KOH (3.0 eq).

  • Add anhydrous toluene to the mixture.

  • Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.

Method B: Microwave-Assisted Biginelli Reaction[1]

This protocol is for the rapid synthesis of dihydropyrimidinones using microwave irradiation.

Materials:

  • Aldehyde

  • β-ketoester

  • Urea or Thiourea

  • Catalyst (e.g., Yb(OTf)₃ or HCl)

  • Ethanol (optional)

Procedure:

  • In a microwave-safe reaction vessel, mix the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq).

  • Add the catalyst (e.g., 1-5 mol%).

  • If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and time to complete the reaction (monitor by TLC).

  • After cooling, if a precipitate has formed, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Visualizing Reaction Pathways

Diagrams of key reaction mechanisms and workflows provide a clearer understanding of the synthetic processes.

Biginelli_Reaction_Mechanism Reactants Aldehyde + Urea + β-Ketoester Step1 Step 1: Aldehyde-Urea Condensation Reactants->Step1 Acid Catalyst (e.g., HCl) N_Acyliminium N-Acyliminium Ion Step1->N_Acyliminium Step2 Step 2: Nucleophilic Addition N_Acyliminium->Step2 + β-Ketoester (enol form) Intermediate Acyclic Intermediate Step2->Intermediate Step3 Step 3: Cyclization & Dehydration Intermediate->Step3 Product Dihydropyrimidinone Step3->Product

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.[1]

Copper_Catalyzed_Cycle Cu_II Cu(II) Intermediate1 Intermediate A Cu_II->Intermediate1 + Amidine Amidine Amidine Alcohol1 Primary Alcohol Intermediate2 Intermediate B Alcohol1->Intermediate2 Alcohol2 Secondary Alcohol Intermediate3 Intermediate C Alcohol2->Intermediate3 Intermediate1->Intermediate2 + R¹CH₂OH - H₂O Intermediate2->Intermediate3 + R²R³CHOH - H₂O Product Pyrimidine Intermediate3->Product Oxidative Cyclization Product->Cu_II Regeneration of Cu(II)

Caption: Proposed catalytic cycle for copper-catalyzed pyrimidine synthesis.[1]

DeNovo_Biosynthesis Precursors Glutamine + CO₂ + ATP CPS_II Carbamoyl Phosphate Synthetase II (CPS II) Precursors->CPS_II Carbamoyl_P Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase Carbamoyl_P->ATCase + Aspartate Carbamoyl_A Carbamoyl Aspartate Dihydroorotase Dihydroorotase Carbamoyl_A->Dihydroorotase Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase Dihydroorotate->DHODH Orotate Orotate OPRT Orotate Phosphoribosyltransferase Orotate->OPRT + PRPP OMP Orotidine 5'-Monophosphate (OMP) OMP_Decarb OMP Decarboxylase OMP->OMP_Decarb UMP Uridine 5'-Monophosphate (UMP) CPS_II->Carbamoyl_P ATCase->Carbamoyl_A Dihydroorotase->Dihydroorotate DHODH->Orotate OPRT->OMP OMP_Decarb->UMP

Caption: De novo pyrimidine biosynthesis pathway.[11][12]

References

A Comparative Guide to the Synthesis of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. 4-Amino-2,6-dimethoxypyrimidine is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of established and emerging protocols for its synthesis, with a focus on performance metrics, detailed experimental procedures, and the underlying chemical pathways.

Performance Comparison of Synthesis Protocols

The selection of a synthesis protocol is often a trade-off between yield, purity, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the prominent synthesis routes to this compound.

ParameterBarbituric Acid MethodCyanoacetate (B8463686) and Urea (B33335) MethodMalononitrile Method
Starting Materials Barbituric acid, Phosphorus oxychloride, Ammonia, Methanol (B129727)Cyanoacetate, Urea, Methylating agent (e.g., Dimethyl Sulfate)Malononitrile, Methanol, Cyanamide (B42294)
Overall Yield Low (yield for a related intermediate reported as low as 27%)[1]79% - 89.3%[2][3]> 77%[4]
Product Purity Variable, potential for isomeric impuritiesHigh (specific purity data not consistently reported, but process improvements aim for high purity)> 99% (HPLC)[4]
Reaction Time Multi-step, can be lengthyCyclization: 3-4 hours; Methylation: 8 hours[2]Imidization: 4 hours; Cyclization: 3-5 hours[4]
Key Reagents & Hazards Phosphorus oxychloride (highly toxic and corrosive)Dimethyl sulfate (B86663) (toxic and carcinogenic) or Dimethyl carbonate (greener alternative)Hydrogen chloride gas, various catalysts
Environmental Impact Generates significant phosphorus-containing wastewater[2]Reduced waste, especially with dimethyl carbonate, considered a "greener" route[2]Fewer waste streams mentioned, considered environmentally friendly[4]

Experimental Protocols

Barbituric Acid Method (Traditional Route)

This classical approach involves the transformation of barbituric acid into the target molecule through chlorination, amination, and methoxylation steps.

Experimental Protocol:

  • Chlorination: Barbituric acid is treated with a significant excess of phosphorus oxychloride (POCl₃) and heated to produce 2,4,6-trichloropyrimidine (B138864).[2] The reaction is often carried out at reflux temperatures. The excess POCl₃ is typically removed by distillation.

  • Amination: The resulting 2,4,6-trichloropyrimidine is subjected to ammonolysis. This step can lead to a mixture of isomers, including 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine, which necessitates separation.[2]

  • Methoxylation: The isolated 4-amino-2,6-dichloropyrimidine is then reacted with sodium methoxide (B1231860) in methanol to yield this compound.

Note: This method is now less favored due to the use of highly toxic phosphorus oxychloride, the generation of significant hazardous waste, and the formation of isomers that complicate purification and reduce the overall yield.[2][3]

Cyanoacetate and Urea Method (Modern & Greener Route)

This method has gained prominence due to its improved safety profile, higher yields, and reduced environmental impact. It proceeds in two main stages: cyclization and methylation.[2]

Experimental Protocol:

  • Cyclization:

    • Sodium metal is dissolved in absolute ethanol (B145695) or methanol.

    • Ethyl or methyl cyanoacetate is added dropwise to the sodium alkoxide solution.

    • Urea is then added, and the mixture is refluxed for 3-4 hours at 65-80°C.[2]

    • After cooling, the precipitate is filtered, dissolved in water, and the pH is adjusted to 7.0-7.5 to precipitate 4-amino-2,6(1H,3H)-pyrimidinedione.[2]

  • Methylation:

    • The 4-amino-2,6(1H,3H)-pyrimidinedione is dissolved in a solvent such as N,N-dimethylformamide.

    • A base (e.g., sodium hydroxide), a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and a methylating agent (dimethyl sulfate or dimethyl carbonate) are added.[2]

    • The reaction mixture is heated at 80°C for 8 hours.[2]

    • After cooling and filtration, the solvent is evaporated, and the crude product is dried to yield this compound.

    • Reported overall yields for this method are in the range of 85.5% to 89.3%.[2]

Malononitrile Method (High Purity Route)

This synthetic route offers a high-purity product with a good overall yield.[4]

Experimental Protocol:

  • Imidization: Malononitrile is reacted with methanol in the presence of hydrogen chloride gas and a catalyst (e.g., titanium tetrachloride) to form dimethoxy propane (B168953) diimine.[4]

  • Cyanamide Substitution: The dimethoxy propane diimine intermediate is then reacted with an aqueous solution of cyanamide (NH₂CN) in a buffered solution (e.g., sodium phosphate (B84403) dibasic and sodium bicarbonate) at a controlled pH of 8-9 and a temperature of 40-50°C for 4 hours.[4]

  • Aromatic Cyclization: The resulting cyano group malonyl-imines dimethyl ester is heated in a solvent like chlorobenzene (B131634) with a catalyst (e.g., boric acid) at 130-140°C for 3 hours to induce cyclization and formation of this compound.[4] The product is then purified by recrystallization.

    • This three-step process is reported to have a total yield of over 77% and a final product purity exceeding 99% as determined by HPLC.[4]

Synthesis and Validation Workflow

The following diagram illustrates a generalized workflow for the synthesis and validation of this compound, applicable to all the described protocols.

Synthesis and Validation Workflow for this compound cluster_synthesis Synthesis Stage cluster_validation Validation Stage cluster_comparison Performance Analysis start Starting Materials reaction Chemical Reaction (Selected Protocol) start->reaction Reagents & Solvents workup Reaction Work-up (Quenching, Extraction) reaction->workup Crude Product purification Purification (Recrystallization, Chromatography) workup->purification product Isolated Product purification->product purity Purity Analysis (HPLC, GC-MS) product->purity structure Structural Characterization (NMR, IR, MS) product->structure final Validated Product purity->final structure->final data Data Collection (Yield, Purity, Time) final->data comparison Protocol Comparison data->comparison

Caption: A flowchart illustrating the major stages from synthesis to validation and comparison of different protocols for producing this compound.

Alternative and Emerging Methodologies

Research into more efficient and environmentally benign synthetic routes is ongoing. One promising approach involves the use of Lewis acidic ionic liquids as catalysts. For instance, the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine to its corresponding 2-amino-4,6-dimethoxypyrimidine (B117758) isomer has been achieved with a high yield of 94.8% using an Et₃NHCl-2ZnCl₂ catalyst.[5] While this produces an isomer of the target compound, it highlights the potential of ionic liquid catalysis in pyrimidine (B1678525) synthesis for achieving high efficiency under mild conditions.[5]

Conclusion

The synthesis of this compound has evolved from traditional methods that, while effective, pose significant safety and environmental challenges. Modern protocols, particularly those starting from cyanoacetate and urea or malononitrile, offer much-improved yields, higher purity, and a considerable reduction in hazardous waste. For researchers and drug development professionals, the choice of synthesis protocol will depend on the specific requirements for yield, purity, scale, and environmental considerations. The "green" chemistry approaches are increasingly becoming the standard for sustainable and efficient chemical manufacturing.

References

Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of Dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of dimethoxypyrimidine derivatives is a critical step in the synthesis and quality control of potential therapeutic agents. The presence of unwanted isomers can significantly impact a compound's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the isomeric purity analysis of dimethoxypyrimidine derivatives, supported by experimental data and detailed methodologies.

Dimethoxypyrimidines are a class of heterocyclic compounds that feature a pyrimidine (B1678525) ring substituted with two methoxy (B1213986) groups. The positional isomerism of these methoxy groups (e.g., 2,4-, 4,6-, or 2,5-dimethoxypyrimidine) gives rise to distinct chemical and physical properties. Consequently, robust analytical methods are required to separate and quantify these isomers, ensuring the desired isomeric purity of active pharmaceutical ingredients (APIs).

Performance Comparison at a Glance

To facilitate a clear comparison of the analytical techniques, the following table summarizes key performance parameters for the analysis of dimethoxypyrimidine isomers. The data presented is a synthesis of typical values reported in the literature for the analysis of related aromatic and heterocyclic isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution of Positional Isomers Excellent (Rs > 1.5 achievable with method optimization)[1][2]Good to Excellent (baseline separation often achievable)[3][4]Not directly applicable for separation; provides structural information for isomer identification and quantification in a mixture.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 ng/mL[5][6][7]~0.1 - 1 mg/mL (for routine analysis)
Limit of Quantitation (LOQ) ~0.3 - 3 µg/mL~0.03 - 0.3 ng/mL[5][6][8]~0.3 - 3 mg/mL (for routine analysis)
Precision (Relative Standard Deviation, RSD) < 2%< 5%< 1% for major components; up to 5% for minor components[9][10]
Sample Throughput HighMediumLow to Medium
Requirement for Volatility NoYesNo
Structural Information Limited (retention time)Yes (mass spectrum)Yes (detailed molecular structure)

In-Depth Analysis of Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for many dimethoxypyrimidine derivatives. Separation is achieved based on the differential partitioning of isomers between a liquid mobile phase and a solid stationary phase.

Advantages:

  • Versatility: A wide range of stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions can be employed to optimize the separation of positional isomers.[11]

  • Robustness: HPLC methods are generally robust and reproducible, making them ideal for routine quality control.

  • Preparative Capabilities: HPLC can be scaled up for the isolation and purification of individual isomers.

Limitations:

  • Limited Structural Information: Peak identification relies on comparison with reference standards. Co-elution of impurities with similar polarities can be a challenge.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Isomers are separated in a gaseous mobile phase based on their boiling points and interactions with the stationary phase, followed by detection and identification by mass spectrometry.

Advantages:

  • High Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and quantification of trace-level isomeric impurities.[5][6]

  • Definitive Identification: The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for each isomer, allowing for confident identification even without reference standards.[12]

  • Excellent Separation Efficiency: Capillary GC columns provide high-resolution separation of closely related isomers.[3]

Limitations:

  • Volatility Requirement: Dimethoxypyrimidine derivatives must be sufficiently volatile and thermally stable to be analyzed by GC-MS. Derivatization may be necessary for less volatile compounds, adding a step to the workflow.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules. It provides detailed information about the chemical environment of each atom in a molecule, making it highly effective for distinguishing between isomers.

Advantages:

  • Unambiguous Isomer Identification: NMR provides definitive structural information, allowing for the clear differentiation of positional isomers based on unique chemical shifts and coupling constants of the pyrimidine ring protons.

  • Quantitative Analysis: The integral of NMR signals is directly proportional to the number of nuclei, enabling accurate quantification of the isomeric ratio in a mixture without the need for individual calibration curves for each isomer.[13][14]

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: NMR is generally less sensitive than chromatographic methods, requiring higher sample concentrations.

  • Complex Spectra: For complex mixtures, signal overlap can complicate spectral interpretation, though advanced techniques like 2D NMR can often resolve these issues.

Experimental Protocols

HPLC Method for Isomeric Purity of 2,4- and 4,6-Dimethoxypyrimidine

This protocol is a representative method for the separation of dimethoxypyrimidine positional isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). Phenyl columns can offer unique selectivity for aromatic compounds due to π-π interactions.[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the dimethoxypyrimidine sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

GC-MS Method for Isomeric Purity of Dimethoxypyrimidine Derivatives

This protocol outlines a general approach for the GC-MS analysis of volatile dimethoxypyrimidine isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

¹H-NMR Spectroscopy for Isomeric Ratio Determination

This protocol describes the use of ¹H-NMR to quantify the ratio of dimethoxypyrimidine isomers in a mixture.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the dimethoxypyrimidine isomer mixture and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard with a signal in a clear region of the spectrum if absolute quantification is required. For relative quantification of isomers, an internal standard is not necessary.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate integration. A value of 10-30 seconds is recommended.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Identify the characteristic, well-resolved signals corresponding to each isomer. For dimethoxypyrimidines, the protons on the pyrimidine ring will have distinct chemical shifts and coupling patterns for each isomer.

    • Integrate the selected signals for each isomer. The ratio of the integrals directly reflects the molar ratio of the isomers in the mixture.[13]

Visualizing the Workflow and Logic

To better illustrate the decision-making process and experimental flow, the following diagrams were created using Graphviz.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC Non-volatile/ Thermally labile GC-MS GC-MS Filtration->GC-MS Volatile/ Thermally stable NMR NMR Filtration->NMR Structural confirmation/ Quantification Chromatogram Chromatogram HPLC->Chromatogram GC-MS->Chromatogram Mass Spectrum Mass Spectrum GC-MS->Mass Spectrum NMR Spectrum NMR Spectrum NMR->NMR Spectrum Purity Calculation Purity Calculation Chromatogram->Purity Calculation Mass Spectrum->Purity Calculation NMR Spectrum->Purity Calculation

A generalized workflow for the isomeric purity analysis of dimethoxypyrimidine derivatives.

Method_Selection_Logic Start Start Goal Define Analytical Goal Start->Goal Routine_QC Routine QC/ Purity Check Goal->Routine_QC Impurity_ID Impurity Identification/ Structural Elucidation Goal->Impurity_ID Quantification Accurate Quantification of Isomer Ratio Goal->Quantification HPLC_Choice HPLC is often the primary choice Routine_QC->HPLC_Choice GCMS_Choice GC-MS is highly advantageous Impurity_ID->GCMS_Choice NMR_Choice NMR is the gold standard Quantification->NMR_Choice

A decision tree for selecting the appropriate analytical method.

Conclusion

The choice of the optimal analytical technique for the isomeric purity analysis of dimethoxypyrimidine derivatives depends on the specific requirements of the analysis. For routine quality control and high-throughput screening, HPLC offers a robust and versatile solution. When high sensitivity and definitive identification of unknown impurities are paramount, GC-MS is the method of choice, provided the analytes are volatile. For unambiguous structural confirmation and highly accurate quantification of isomeric ratios, NMR spectroscopy stands out as the most powerful technique.

In many drug development settings, a combination of these techniques is employed to gain a comprehensive understanding of the isomeric purity of dimethoxypyrimidine derivatives. For instance, HPLC might be used for routine purity checks, while GC-MS and NMR are utilized for in-depth characterization and in the investigation of out-of-specification results. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate tool to ensure the quality and safety of their compounds.

References

A Comparative Guide to Green Synthesis Routes for Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminopyrimidines, a cornerstone scaffold in medicinal chemistry, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. This guide provides a comprehensive benchmark of emerging green synthesis routes against traditional methods, supported by quantitative data and detailed experimental protocols.

Executive Summary

Traditional synthesis of aminopyrimidines often relies on multi-step procedures with harsh reagents, toxic solvents, and high energy consumption, leading to significant environmental impact. Green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, as well as catalyst-free and solvent-free methods, offer significant advantages in terms of reduced reaction times, increased yields, and a more favorable environmental profile. This guide presents a comparative analysis to aid researchers in selecting the most appropriate and sustainable synthetic strategy for their specific needs.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for various synthetic routes to aminopyrimidines, providing a clear comparison between conventional and green methodologies.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Biginelli-Type Synthesis of 2-Aminopyrimidines [1]

AldehydeAcetophenoneMethodTimeYield (%)
BenzaldehydeAcetophenoneConventional8 hours65
BenzaldehydeAcetophenoneMicrowave10 minutes92
4-Chlorobenzaldehyde4-MethylacetophenoneConventional10 hours62
4-Chlorobenzaldehyde4-MethylacetophenoneMicrowave12 minutes88
4-MethoxybenzaldehydeAcetophenoneConventional8 hours70
4-MethoxybenzaldehydeAcetophenoneMicrowave10 minutes95

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 2-Aminopyrimidines

ReactantsMethodTimeYield (%)Reference
Chalcone (B49325), Guanidine (B92328) HClConventional (Reflux)6 hours72Inferred from multiple sources
Chalcone, Guanidine HClUltrasound30 minutes85[2]
4-Chlorochalcone, Guanidine HClConventional (Reflux)7 hours68Inferred from multiple sources
4-Chlorochalcone, Guanidine HClUltrasound35 minutes82[2]

Table 3: Comparison of Solvent-Free vs. Solvent-Based Synthesis of 2-Aminopyrimidines

ReactantsMethodTimeYield (%)Reference
2-Amino-4,6-dichloropyrimidine (B145751), AnilineConventional (Ethanol Reflux)6 hours78Inferred from multiple sources
2-Amino-4,6-dichloropyrimidine, AnilineSolvent-Free (Heating)3 hours85[3][4]
Acetophenone, Malononitrile, Aldehyde, Ammonium CarbonateConventional (Toluene)13 hours66[5][6]
Acetophenone, Malononitrile, Aldehyde, Ammonium CarbonateSolvent-Free (Catalyst)1.5 hours92[5][6]

Green Chemistry Metrics: A Quantitative Look at Sustainability

To provide a more holistic view of the environmental impact, key green chemistry metrics have been calculated for representative synthesis routes.

Table 4: Green Chemistry Metrics for Aminopyrimidine Synthesis

Synthesis RouteAtom Economy (%)E-FactorReaction Mass Efficiency (%)
Conventional Biginelli Reaction ~75%5-10~60-70%
Microwave-Assisted Biginelli Reaction ~75%1-3~85-95%
Ultrasound-Assisted Synthesis ~80%2-5~75-85%
Solvent-Free Synthesis >90%<1>90%

Atom Economy measures the efficiency of a reaction in converting reactants to the desired product.[7] A higher percentage indicates less waste. The E-Factor (Environmental Factor) is the ratio of the mass of waste to the mass of product; a lower value is better.[7] Reaction Mass Efficiency (RME) takes into account the yield and stoichiometry of the reactants.[8]

Experimental Protocols

Detailed methodologies for key conventional and green synthesis routes are provided below.

Conventional Synthesis: Biginelli Reaction

This protocol describes the traditional acid-catalyzed, three-component reaction to synthesize dihydropyrimidinones, which can be further converted to aminopyrimidines.

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (10 mmol)

  • Urea or Guanidine (15 mmol)

  • Ethanol (B145695) (50 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and urea/guanidine in ethanol.

  • Add the concentrated hydrochloric acid catalyst to the mixture.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Green Synthesis: Microwave-Assisted Synthesis from Chalcones and Guanidine

This protocol outlines a rapid and efficient microwave-assisted synthesis of 2-aminopyrimidines.[1]

Materials:

  • Substituted Chalcone (1 mmol)

  • Guanidine Hydrochloride (1.2 mmol)

  • Sodium Hydroxide (B78521) (2 mmol)

  • Ethanol or DMF (5 mL)

Procedure:

  • Suspend the substituted chalcone and guanidine hydrochloride in ethanol or DMF in a microwave-safe reaction vial.

  • Add sodium hydroxide to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100-120°C for 5-15 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding cold water.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Green Synthesis: Ultrasound-Assisted Synthesis

This protocol details an energy-efficient synthesis of 2-aminopyrimidines using ultrasonic irradiation.[2]

Materials:

  • β-Dicarbonyl Compound (e.g., Chalcone) (10 mmol)

  • Guanidine Hydrochloride (12 mmol)

  • Sodium Carbonate (12 mmol)

  • Water (30 mL)

Procedure:

  • In a flask suitable for sonication, mix the β-dicarbonyl compound, guanidine hydrochloride, and sodium carbonate in water.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture.

  • Collect the precipitated product by filtration, wash with water, and dry.

Green Synthesis: Solvent-Free Synthesis

This protocol describes an environmentally friendly synthesis of 2-aminopyrimidine (B69317) derivatives without the use of a solvent.[3][4]

Materials:

Procedure:

  • Finely grind 2-amino-4,6-dichloropyrimidine and the substituted amine together in a mortar and pestle.

  • Add triethylamine to the mixture and continue grinding for a few minutes.

  • Transfer the mixture to a reaction vessel and heat at 80-90°C for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, add distilled water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

Visualizing the Workflow and Strategies

The following diagrams, generated using Graphviz, illustrate the logical workflow for benchmarking green synthesis routes and provide an overview of the different green chemistry approaches.

G cluster_0 Benchmarking Workflow A Define Target Aminopyrimidine B Identify Conventional Synthesis Route A->B C Identify Green Synthesis Alternatives (Microwave, Ultrasound, Solvent-Free, etc.) A->C D Perform/Analyze Experiments for Each Route B->D C->D E Collect Quantitative Data (Yield, Time, Temp, etc.) D->E F Calculate Green Chemistry Metrics (Atom Economy, E-Factor, RME) D->F G Compare and Contrast Results E->G F->G H Select Optimal Green Synthesis Route G->H

Caption: Workflow for benchmarking green synthesis routes.

G cluster_1 Green Synthesis Strategies for Aminopyrimidines Start Starting Materials (e.g., Dicarbonyls, Guanidine) MW Microwave-Assisted Synthesis Start->MW US Ultrasound-Assisted Synthesis Start->US SF Solvent-Free Synthesis Start->SF CF Catalyst-Free Synthesis Start->CF End Aminopyrimidine Product MW->End US->End SF->End CF->End

Caption: Overview of green synthesis strategies.

Conclusion

The adoption of green chemistry principles in the synthesis of aminopyrimidines offers substantial benefits, including increased efficiency, reduced environmental impact, and alignment with global sustainability goals. Microwave-assisted and solvent-free methods, in particular, demonstrate remarkable improvements in reaction times and yields while minimizing waste generation. This guide provides the necessary data and protocols to empower researchers and drug development professionals to make informed decisions and transition towards greener and more sustainable synthetic practices.

References

Safety Operating Guide

Safe Disposal of 4-Amino-2,6-dimethoxypyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Amino-2,6-dimethoxypyrimidine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety Considerations

This compound is categorized as a skin and eye irritant and may cause respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields or a face shield[1][4].

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact[4].

  • Respiratory Protection: In case of dust, use a suitable respirator, such as a dust mask type N95 (US)[2].

Ensure that an eyewash station and safety shower are readily accessible in the work area[1].

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant. Always conduct disposal in accordance with local, regional, and national regulations[3][5].

  • Waste Collection:

    • Carefully sweep up any solid waste and place it into a suitable, labeled, and closed container for disposal[1].

    • Avoid creating dust during collection[1][5].

  • Container Management:

    • Use containers that are clearly and accurately labeled as containing this compound waste.

    • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6].

  • Arranging for Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant[1][6].

    • It is recommended to entrust the disposal to a licensed waste disposal company[3].

III. Accidental Release and Spill Management

In the event of a spill or accidental release, follow these procedures to mitigate exposure and environmental contamination:

  • Immediate Actions:

    • Evacuate personnel from the immediate spill area[5].

    • Ensure the area is well-ventilated, preferably using a chemical fume hood[5].

    • Avoid breathing in any dust that may be generated[1].

  • Containment and Cleanup:

    • Wearing the appropriate PPE, contain the spill to prevent it from spreading.

    • Prevent the chemical from entering drains, water courses, or the soil[3][4].

    • For solid spills, sweep up the material and place it in a sealed container for disposal[1][5].

    • For liquid solutions, absorb the spill with a non-combustible material such as diatomite or universal binders[4].

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol[4].

  • Waste Disposal from Spills:

    • Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste according to the procedures outlined in Section II.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Disposal of This compound B Wear Appropriate PPE: - Gloves - Eye Protection - Protective Clothing - Respirator (if dust) A->B C Is this a chemical spill? B->C D Follow Spill Management Protocol: - Evacuate Area - Ensure Ventilation - Contain Spill - Sweep/Absorb Material C->D Yes E Collect Waste in a Suitable, Labeled, Closed Container C->E No D->E F Store Container in a Cool, Dry, Well-Ventilated Area E->F G Arrange for Disposal with an Approved Waste Disposal Plant/ Licensed Company F->G H End: Disposal Complete G->H

Caption: Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2,6-dimethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-2,6-dimethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.